8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Description
Properties
IUPAC Name |
8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWJMUHVGCOFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2C=NNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701332178 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79652-37-2 | |
| Record name | 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701332178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazino[4,5-b]indole scaffold is a compelling heterocyclic system that has garnered significant attention in medicinal chemistry. Its structural resemblance to β-carbolines has made it a fertile ground for the development of novel therapeutic agents with a wide array of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of a specific derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. While specific experimental data for this exact molecule is limited in publicly available literature, this document will extrapolate from the well-established chemistry of the parent scaffold and closely related analogues to provide a robust technical resource. We will delve into synthetic strategies, physicochemical properties, and the known biological landscape of this class of compounds, offering valuable insights for researchers engaged in drug discovery and development.
Introduction: The Pyridazino[4,5-b]indole Scaffold - A Privileged Heterocycle
The fusion of a pyridazine ring with an indole nucleus gives rise to the pyridazino[4,5-b]indole system, a class of compounds with significant pharmacological importance.[1] This scaffold's intrigue lies in its bioisosteric relationship with β-carbolines and γ-carbolines, core structures present in numerous bioactive natural products and synthetic molecules. The rigid, planar topography of the pyridazino[4,5-b]indole core, coupled with its capacity for diverse substitutions, allows for the fine-tuning of its interaction with various biological targets.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including:
-
Cardiotonic and Antihypertensive Effects: Certain analogues have been investigated for their potential in treating cardiovascular conditions.[2]
-
Inhibition of Platelet Aggregation: The ability to modulate platelet function makes these compounds interesting candidates for antithrombotic therapies.[2]
-
Enzyme Inhibition: Notably, derivatives have shown inhibitory activity against kinases such as DYRK1A, which is implicated in neurodegenerative diseases.[3]
-
Antimicrobial and Antitumor Activities: The pyridazino[4,5-b]indole core has been explored for its potential in developing new anti-infective and anticancer agents.[4]
This guide will focus on the 8-methyl derivative of the pyridazino[4,5-b]indol-4-one core, a specific substitution that can influence the molecule's electronic properties, solubility, and metabolic stability, thereby modulating its biological activity.
Synthesis of the this compound Core
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 5-methyl-1H-indole-2,3-dicarboxylate derivative as a key intermediate. This intermediate can be further disconnected to simpler starting materials.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The synthesis would likely commence with a Fischer indole synthesis, followed by functionalization of the indole ring and subsequent cyclization with hydrazine to form the pyridazinone ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on known syntheses of similar compounds and should be optimized for the specific target molecule.
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate
-
To a stirred solution of 4-methylaniline (1 equivalent) in a suitable solvent (e.g., ethanol), add diethyl 2-oxosuccinate (1 equivalent).
-
Add an acid catalyst (e.g., a few drops of concentrated sulfuric acid or polyphosphoric acid).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to yield ethyl 5-methyl-1H-indole-2-carboxylate.
Step 2: Synthesis of Ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in a dry, inert solvent (e.g., dichloromethane), slowly add acetyl chloride (1.2 equivalents).
-
To this mixture, add a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (excess, e.g., 5-10 equivalents).
-
Heat the mixture to reflux for an extended period (12-24 hours), monitoring the formation of the product by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford this compound.
Physicochemical Properties
Specific experimental data for this compound are not available. However, we can predict some of its core properties based on the parent scaffold and related structures.
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₁₁H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 211.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid, possibly crystalline, ranging from off-white to yellow. | Many heterocyclic compounds of this nature are solids at room temperature.[6] |
| Melting Point | Expected to be high (>200 °C). | The planar, fused-ring system allows for strong intermolecular interactions (pi-stacking, hydrogen bonding), leading to a high melting point, a common feature of this class.[7] |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like DMSO and DMF. | The presence of the polar lactam group and N-H bonds suggests some polarity, but the large hydrophobic indole ring system limits aqueous solubility.[6] |
| pKa | The indole N-H is weakly acidic. The pyridazinone N-H is also acidic. The pyridazine nitrogen atoms are weakly basic. | The exact pKa values would require experimental determination or high-level computational modeling. |
| Spectroscopic Data | ||
| ¹H NMR | Characteristic signals for the aromatic protons of the indole ring, a singlet for the methyl group, and exchangeable N-H protons. | The chemical shifts would be influenced by the electron-donating nature of the methyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, and the methyl carbon. | The positions of the signals would be consistent with the fused heterocyclic structure. |
| IR Spectroscopy | Strong C=O stretching vibration (around 1650-1680 cm⁻¹), N-H stretching vibrations (around 3200-3400 cm⁻¹), and C-H aromatic stretches. | These are characteristic functional group frequencies for this type of molecule. |
| Mass Spectrometry | A prominent molecular ion peak (M+) at m/z 211. | Fragmentation patterns would likely involve the loss of CO and other small neutral molecules. |
Potential Biological Activity and Mechanism of Action
The biological activity of this compound has not been specifically reported. However, based on the activities of related compounds, several potential therapeutic applications can be hypothesized.
Kinase Inhibition
The pyridazino[4,5-b]indol-4-one scaffold has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3] DYRK1A is a promising target for the treatment of neurodegenerative disorders like Alzheimer's disease and Down syndrome. The 8-methyl substituent could potentially enhance the binding affinity and selectivity for DYRK1A or other kinases.
Caption: Hypothesized mechanism of DYRK1A inhibition.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of pyridazino[4,5-b]indoles.[4] The mechanism of action is likely multifaceted, potentially involving the inhibition of essential bacterial enzymes or disruption of the cell membrane. The lipophilicity introduced by the 8-methyl group could enhance the compound's ability to penetrate bacterial cell walls, potentially leading to improved antimicrobial efficacy.
Conclusion and Future Directions
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific data for this derivative is scarce, the established chemistry and pharmacology of the pyridazino[4,5-b]indole scaffold provide a strong foundation for its further investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. Screening against a panel of kinases, bacterial and fungal strains, and cancer cell lines would be a logical next step to uncover the full therapeutic potential of this promising molecule. The insights gained from such studies will be invaluable for the design and development of next-generation therapeutics based on the pyridazino[4,5-b]indole framework.
References
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
-
Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Farghaly, A.-R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. [Link]
-
Haider, N., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
ResearchGate. (n.d.). IR and 1 H NMR spectral data. [Link]
-
Farghaly, A.-R. A. H. (2022). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]
-
Guillon, J., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(18), 4257. [Link]
-
Goksen, U. S., et al. (2011). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Medicinal Chemistry Research, 20(8), 1149-1156. [Link]
-
Selič, L., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(11), 2099. [Link]
-
LookChem. (n.d.). Cas 121-89-1,3-Nitroacetophenone. [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27503. [Link]
-
PubChem. (n.d.). 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. [Link]
-
PubChemLite. (n.d.). 3,5-dihydro-8-methoxy-7-methyl-4h-pyridazino(4,5-b)indol-4-one. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. lookchem.com [lookchem.com]
- 7. 3-Nitroacetophenone CAS#: 121-89-1 [m.chemicalbook.com]
An In-Depth Technical Guide to the Structure Elucidation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
This guide provides a comprehensive walkthrough of the methodologies and analytical reasoning required for the complete structure elucidation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, a member of the medicinally significant pyridazino[4,5-b]indole class of heterocyclic compounds.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Introduction: The Significance of the Pyridazino[4,5-b]indole Scaffold
The pyridazino[4,5-b]indole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-cancer, anti-microbial, anti-hypertensive, and anti-viral properties.[2][3][4] The fusion of the indole and pyridazine rings creates a unique electronic and steric environment, making these compounds attractive candidates for drug discovery programs.[3][5] The specific compound of interest, this compound, presents a fascinating structural puzzle that can be solved through a systematic and multi-pronged analytical approach.
A Logic-Driven Approach to Structure Elucidation
The definitive confirmation of a chemical structure is an exercise in deductive reasoning, where each piece of analytical data provides a clue to the overall molecular architecture. Our approach will be systematic, beginning with the foundational techniques of mass spectrometry and elemental analysis to establish the molecular formula, followed by a deep dive into the nuances of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to piece together the connectivity and functional groups.
Caption: A logical workflow for the structure elucidation of a novel compound.
Part 1: Foundational Analysis - Molecular Formula Determination
The first and most critical step is to ascertain the molecular formula. This is achieved through a combination of mass spectrometry and elemental analysis.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol:
-
Sample Preparation: Dissolve 1-2 mg of the purified compound in 1 mL of HPLC-grade acetonitrile.[6]
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Waters QToF Premier.[6]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing heterocyclic compounds.
-
Data Acquisition: Acquire the mass spectrum, ensuring high mass accuracy.
Data Interpretation:
The HRMS data will provide the exact mass of the molecular ion ([M+H]⁺). For this compound (C₁₂H₁₁N₃O), the expected exact mass for the protonated molecule is 214.0975. This experimentally determined mass is then compared to the theoretical mass calculated for the proposed formula.
| Parameter | Expected Value |
| Molecular Formula | C₁₂H₁₁N₃O |
| Theoretical Exact Mass | 213.0897 |
| [M+H]⁺ (protonated) | 214.0975 |
Elemental Analysis
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of the dry, purified compound is required.
-
Instrumentation: A CHN analyzer is used.
-
Analysis: The sample is combusted, and the resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage composition of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.
Data Interpretation:
The experimentally determined percentages of C, H, and N should closely match the theoretical values calculated from the proposed molecular formula.
| Element | Theoretical % |
| Carbon (C) | 67.59% |
| Hydrogen (H) | 5.20% |
| Nitrogen (N) | 19.71% |
| Oxygen (O) | 7.50% |
A close correlation between the HRMS data and the elemental analysis provides strong confidence in the proposed molecular formula.
Part 2: Spectroscopic Analysis - Assembling the Pieces
With the molecular formula established, the next phase involves using spectroscopic techniques to determine the connectivity of the atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[6]
Experimental Protocol:
-
Sample Preparation: The neat, solid compound is placed directly on the attenuated total reflectance (ATR) crystal of an FT-IR spectrometer.[6]
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6]
Expected Absorptions for this compound:
| Wavenumber (cm⁻¹) | Functional Group | Rationale |
| ~3200-3400 (broad) | N-H stretch | Associated with the indole and pyridazinone NH groups. |
| ~3000-3100 | Aromatic C-H stretch | Characteristic of the C-H bonds on the benzene ring. |
| ~2850-2960 | Aliphatic C-H stretch | Corresponding to the methyl group. |
| ~1650-1680 | C=O stretch (amide) | The carbonyl group of the pyridazinone ring. |
| ~1600 | C=C stretch | Aromatic ring stretching vibrations. |
The presence of a strong absorption around 1660 cm⁻¹ is a key indicator of the lactam (cyclic amide) functionality within the pyridazinone ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules in solution.[7][8][9] A suite of 1D and 2D NMR experiments will be employed to unambiguously assign the structure.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.[6] DMSO-d₆ is often a good choice for heterocyclic compounds as it can solubilize a wide range of polarities and allows for the observation of exchangeable protons (NH).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[6][9]
-
Experiments: Acquire the following spectra: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.
¹H NMR - Proton Chemical Shifts and Multiplicities:
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons.
| Proton | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H-1 | ~7.5 | d | 1H | Aromatic proton on the benzene ring, coupled to H-2. |
| H-2 | ~7.1 | t | 1H | Aromatic proton, coupled to H-1 and H-3. |
| H-3 | ~7.4 | d | 1H | Aromatic proton, coupled to H-2. |
| H-6 | ~7.8 | s | 1H | Proton on the indole ring adjacent to the pyridazinone fusion. |
| 8-CH₃ | ~2.4 | s | 3H | Methyl group attached to the benzene ring. |
| NH (indole) | ~11.5 | s (br) | 1H | Exchangeable proton on the indole nitrogen. |
| NH (pyridazinone) | ~12.0 | s (br) | 1H | Exchangeable proton on the pyridazinone nitrogen. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C NMR and DEPT-135 - Carbon Environment:
The ¹³C NMR spectrum reveals the number of unique carbon atoms, while the DEPT-135 experiment helps distinguish between CH, CH₂, and CH₃ groups.
| Carbon | Expected δ (ppm) | DEPT-135 | Rationale |
| C=O | ~160 | No signal | Carbonyl carbon of the pyridazinone. |
| Quaternary Carbons | ~120-140 | No signal | Fused carbons of the indole and pyridazinone rings. |
| Aromatic CH | ~110-130 | Positive | Carbons of the benzene and indole rings with attached protons. |
| 8-CH₃ | ~20 | Positive | Methyl group carbon. |
2D NMR - Connectivity Mapping:
2D NMR experiments are crucial for establishing the connectivity between atoms.
Caption: Interplay of 2D NMR experiments for structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). We would expect to see correlations between H-1 and H-2, and between H-2 and H-3, confirming the presence of a 1,2,4-trisubstituted benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected HMBC correlations for this compound include:
-
The protons of the 8-CH₃ group showing a correlation to the quaternary carbon C-8 and the aromatic CH carbon C-7.
-
The indole NH proton showing correlations to the adjacent quaternary carbons.
-
The pyridazinone NH proton showing a correlation to the carbonyl carbon.
-
Proton H-6 showing correlations to the carbonyl carbon and the quaternary carbons at the ring fusion.
-
By carefully analyzing the correlations from these 2D NMR experiments, the entire connectivity of the molecule can be definitively established.
Part 3: Final Confirmation and Data Consolidation
While the combination of MS, IR, and comprehensive NMR analysis provides a very high degree of confidence in the proposed structure, single-crystal X-ray crystallography, if obtainable, offers the ultimate and unambiguous proof of structure.[2]
The culmination of this analytical work is the consolidation of all data to support the final structure of this compound. The logical flow from molecular formula to functional groups to the final, detailed connectivity demonstrates a rigorous and self-validating approach to structure elucidation.
References
-
Structures of pyridazino[4,5-b]indole (a) and harmine (b) - ResearchGate. Available from: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available from: [Link]
-
Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles - MDPI. Available from: [Link]
-
(PDF) Synthetic strategies of pyridazino[4,5-b]indoles - ResearchGate. Available from: [Link]
-
Synthetic strategies of pyridazino[4,5-b]indoles - Semantic Scholar. Available from: [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Available from: [Link]
-
Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction | Request PDF - ResearchGate. Available from: [Link]
-
Pyridazino[4,5-b]indoles II. Reactions and its biological importance - ResearchGate. Available from: [Link]
-
Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC. Available from: [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives - NIH. Available from: [Link]
-
Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction - Sci-Hub. Available from: [Link]
-
NMR characterization of oligonucleotides and peptides | Bruker. Available from: [Link]
-
NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - MDPI. Available from: [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Available from: [Link]
-
Synthesis of 5H‐Pyridazino[4,5‐b]indoles and Their Benzofurane Analogues Utilizing an Intramolecular Heck‐Type Reaction. - Sci-Hub. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 9. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyridazino[4,5-b]indole scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Its structural similarity to biologically active molecules has made it a compelling target for the development of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to a key derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. As a Senior Application Scientist, the following protocols and insights are presented to not only guide the synthetic chemist but also to provide a deeper understanding of the underlying chemical principles and experimental considerations that ensure a successful and reproducible outcome.
Introduction
The fusion of an indole nucleus with a pyridazinone ring system gives rise to the pyridazino[4,5-b]indole core, a privileged scaffold in drug discovery.[1] Derivatives of this heterocyclic system have been investigated for a range of biological activities, including their potential as inhibitors of various kinases.[1] The this compound, in particular, is a valuable analogue for structure-activity relationship (SAR) studies in the development of new therapeutic entities.
This guide details a well-established and reliable three-step synthetic sequence commencing with the construction of a substituted indole core via the classic Fischer indole synthesis. This is followed by the introduction of a formyl group at the C3 position of the indole through a Vilsmeier-Haack reaction, and culminates in the cyclization with hydrazine hydrate to afford the target pyridazino[4,5-b]indol-4-one. Each step has been meticulously detailed to provide a self-validating protocol, complete with mechanistic insights and characterization data.
Synthetic Strategy Overview
The overall synthetic approach to this compound is a linear sequence designed for efficiency and scalability. The strategy hinges on the initial formation of the indole ring system with the desired methyl substitution pattern, followed by the sequential construction of the pyridazinone ring.
Figure 1: Overall synthetic workflow.
PART 1: Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
The cornerstone of this synthesis is the Fischer indole synthesis, a reliable and versatile method for the preparation of indoles from arylhydrazines and carbonyl compounds.[2] In this initial step, p-tolylhydrazine is condensed with ethyl pyruvate to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired ethyl 6-methyl-1H-indole-2-carboxylate. Polyphosphoric acid (PPA) is an effective catalyst for this transformation, promoting the key[2][2]-sigmatropic rearrangement and subsequent cyclization.
Experimental Protocol
-
Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. Add ethyl pyruvate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Fischer Indole Synthesis: To the reaction mixture containing the hydrazone, add polyphosphoric acid (PPA) (a sufficient amount to ensure efficient stirring). Heat the mixture to 80-90 °C and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring. The crude product will precipitate out of solution. Filter the solid, wash thoroughly with water, and dry. The crude ethyl 6-methyl-1H-indole-2-carboxylate can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Key Data for Ethyl 6-methyl-1H-indole-2-carboxylate
| Property | Value |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 140.5–142.0 °C[3] |
PART 2: Synthesis of Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate
The introduction of a formyl group at the C3 position of the indole is achieved through the Vilsmeier-Haack reaction.[2][4] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide such as N,N-dimethylformamide (DMF). The electron-rich indole nucleus undergoes electrophilic substitution to afford the desired 3-formyl derivative.[5]
Figure 2: Vilsmeier-Haack reaction mechanism.
Experimental Protocol
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath. Add phosphorus oxychloride (POCl₃) (2 equivalents) dropwise to the cooled DMF with constant stirring. After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation: Dissolve ethyl 6-methyl-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC.[6]
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice containing a solution of sodium hydroxide to neutralize the excess acid. The product will precipitate. Filter the solid, wash with water, and dry. The crude ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.
Key Data for Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate
| Property | Value |
| Molecular Formula | C₁₃H₁₃NO₃ |
| Molecular Weight | 231.25 g/mol |
| Appearance | Yellowish solid |
| CAS Number | 18450-27-6 (for the non-methylated analogue) |
PART 3: Synthesis of this compound
The final step in the synthesis is the construction of the pyridazinone ring. This is achieved by the condensation of the 3-formyl-indole-2-carboxylate with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol to yield the target tricyclic system.
Experimental Protocol
-
Cyclization: In a round-bottom flask fitted with a reflux condenser, suspend ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol. Add hydrazine hydrate (excess, typically 5-10 equivalents) to the suspension.[6]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC. The product is often sparingly soluble and may precipitate from the reaction mixture upon formation.
-
Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash with cold ethanol, and dry. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent to induce precipitation or purified by column chromatography.
Key Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₉N₃O |
| Molecular Weight | 211.21 g/mol |
| Appearance | Solid |
| Spectroscopic Data | To be determined by experimental analysis (¹H NMR, ¹³C NMR, IR, MS) |
Conclusion
This technical guide provides a detailed and reliable synthetic pathway to this compound. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in medicinal chemistry and drug discovery programs. The presented methods are robust and can likely be adapted for the synthesis of a variety of substituted pyridazino[4,5-b]indol-4-ones.
References
- El-Gendy, Z., et al. (2001). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Journal of the Brazilian Chemical Society, 12(1), 80-87.
- Gadaginamath, G. S., & Bhovi, M. G. (2005). Chemoselective reaction of indole 1,3-dicarboxylates towards hydrazine hydrate: Bisheterocycles: Synthesis and antimicrobial activity of some new 2-methyl-3-ethoxycarbonyl-5-substituted-1-(aminocarbonylmethyl)indoles. Indian Journal of Chemistry - Section B, 44(8), 1698-1704.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl indole-2-carboxylate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- MDPI. (2018).
-
Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl-, ethyl ester. Retrieved from [Link]
- Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040.
Sources
- 1. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one mechanism of action
An In-Depth Technical Guide on the Postulated Mechanism of Action of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Foreword
The landscape of kinase inhibitor discovery is one of both immense opportunity and significant challenge. Within this landscape, heterocyclic scaffolds serve as the bedrock for a vast array of targeted therapies. The pyridazino[4,5-b]indole core is one such privileged structure, demonstrating a remarkable versatility in its interactions with the ATP-binding pocket of various kinases. While the specific molecule, this compound, is not extensively characterized in publicly accessible literature, its structural congeners have shown significant activity against key kinases implicated in oncology and neurodegenerative disorders.
This guide, therefore, puts forth a scientifically grounded, postulated mechanism of action for this compound. We will leverage structure-activity relationship (SAR) data from closely related analogs to hypothesize its primary targets and downstream cellular effects. Furthermore, we will provide a comprehensive roadmap for the experimental validation of this hypothesis, complete with detailed protocols and data interpretation frameworks. This document is intended for researchers, scientists, and drug development professionals who are engaged in the intricate process of bringing novel kinase inhibitors from the bench to the clinic.
The Pyridazino[4,5-b]indole Scaffold: A Hub for Kinase Inhibition
The tricyclic pyridazino[4,5-b]indole system represents a bioisosteric modification of the well-known indolocarbazole core, which is found in natural products with potent kinase inhibitory activity. The introduction of the pyridazinone ring modifies the electronic and steric properties of the molecule, allowing for a distinct set of interactions within the kinase active site.
Studies on derivatives of this scaffold have consistently pointed towards its role as a "hinge-binding" motif. The nitrogen atoms within the pyridazinone ring are well-positioned to form hydrogen bonds with the backbone amide residues of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The indole moiety, on the other hand, typically occupies the hydrophobic pocket adjacent to the hinge, with substitutions on this ring system modulating potency and selectivity.
Postulated Mechanism of Action: A Focus on Glycogen Synthase Kinase 3 (GSK-3)
Based on the analysis of structurally related compounds, we postulate that this compound acts as a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Several lines of evidence support this hypothesis:
-
Structural Analogy: A number of pyridazino[4,5-b]indole derivatives have been reported as potent inhibitors of GSK-3. The core scaffold has been shown to fit snugly into the ATP-binding pocket of GSK-3.
-
Key Interactions: The pyridazinone ring is ideally suited to form the canonical hydrogen bonds with the hinge region of GSK-3 (specifically with the backbone amide of Val135). The 8-methyl substitution on the indole ring is predicted to enhance hydrophobic interactions within the active site, potentially increasing both potency and selectivity.
GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and various cancers.
Downstream Signaling Consequences of GSK-3 Inhibition
The inhibition of GSK-3 by this compound is expected to trigger a cascade of downstream signaling events. The most well-characterized of these is the stabilization of β-catenin. Under normal conditions, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 would prevent this phosphorylation, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating the expression of genes involved in cell proliferation and survival.
Caption: Postulated signaling pathway of GSK-3 inhibition.
A Roadmap for Experimental Validation
The following section outlines a comprehensive, multi-tiered approach to rigorously test the hypothesis that this compound is a GSK-3 inhibitor.
Tier 1: In Vitro Kinase Profiling
The initial step is to ascertain the direct inhibitory activity of the compound against a panel of kinases, with a primary focus on GSK-3α and GSK-3β.
Experimental Protocol: In Vitro Kinase Assay (Lanthascreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
This compound (test compound)
-
Recombinant human GSK-3α and GSK-3β
-
Eu-anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Add 2.5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase-antibody mixture to each well.
-
Add 5 µL of the tracer to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio as a function of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) |
| GSK-3β | 15 |
| GSK-3α | 25 |
| CDK2/cyclin A | > 10,000 |
| ROCK1 | > 10,000 |
| PKA | > 10,000 |
Tier 2: Cellular Target Engagement and Downstream Signaling
The next critical step is to confirm that the compound engages GSK-3 in a cellular context and modulates its downstream signaling pathways.
Experimental Protocol: Western Blot Analysis of β-catenin Stabilization
-
Cell Culture:
-
Culture a suitable cell line (e.g., HEK293, SH-SY5Y) in appropriate media.
-
-
Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 4 hours.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against total β-catenin, phospho-GSK-3β (Ser9), and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Caption: Western blot experimental workflow.
Concluding Remarks and Future Directions
The presented evidence, derived from the broader class of pyridazino[4,5-b]indol-4-ones, strongly suggests that this compound is a promising candidate for a GSK-3 inhibitor. The proposed experimental workflow provides a clear and robust path to validating this hypothesis.
Should the results of these experiments confirm our postulate, the subsequent steps would involve a comprehensive preclinical profiling of the compound. This would include pharmacokinetic and pharmacodynamic studies, in vivo efficacy testing in relevant disease models (e.g., Alzheimer's disease transgenic mouse models or cancer xenograft models), and preliminary toxicology assessments. The ultimate goal is to determine if the potent and selective inhibition of GSK-3 by this novel chemical entity can be translated into a safe and effective therapeutic agent.
References
A Technical Guide to the Biological Activity of the Pyridazino[4,5-b]indol-4-one Scaffold: Spotlight on 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Abstract: The pyridazino[4,5-b]indole heterocyclic system represents a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. As a rigid, planar tricycle, it is a bioisostere of β-carbolines, enabling it to interact with a variety of biological receptors and enzymes.[1][2] This guide provides an in-depth exploration of the known biological activities associated with the 3H,4H,5H-pyridazino[4,5-b]indol-4-one core, with a specific focus on contextualizing the potential role of derivatives such as 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. We will delve into the anticancer, anti-inflammatory, and antimicrobial properties of this compound class, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship analyses to inform future drug discovery and development efforts.
Chapter 1: Anticancer and Antiproliferative Potential
The pyridazino[4,5-b]indole nucleus is a recurring motif in the design of novel anticancer agents.[3][4] Its planar structure facilitates intercalation with DNA and interaction with the ATP-binding pockets of various kinases, leading to cytotoxic and antiproliferative effects.
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer activity of this scaffold is the inhibition of protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival. One key target identified for this class of compounds is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[5]
DYRK1A is a serine/threonine kinase that plays a role in neurodevelopment and is implicated in the pathology of several diseases, including certain cancers. Inhibition of DYRK1A can disrupt cell cycle regulation and induce apoptosis. Certain pyridazino[4,5-b]indol-4-one derivatives have shown submicromolar IC50 values against DYRK1A, demonstrating potent and selective inhibition.[5] For instance, a study synthesizing various analogues found that specific derivatives exhibited significant inhibitory activity against DYRK1A without affecting other kinases like CDK5/p25 or GSK3α/β.[5] This selectivity is a critical attribute for developing targeted cancer therapies with reduced off-target effects.
Signaling Pathway: DYRK1A in Cell Cycle Regulation
Caption: Inhibition of DYRK1A by pyridazino[4,5-b]indol-4-ones disrupts cell cycle control.
In Vitro Antiproliferative Activity
The efficacy of these compounds has been demonstrated across various human cancer cell lines. The antiproliferative effects are typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
| Compound Analogue | Cell Line | IC50 (µM) | Reference |
| Furan-2-yl derivative | Huh-7 (Hepatocellular Carcinoma) | 15.2 | [5] |
| Furan-2-yl derivative | Caco2 (Colorectal Adenocarcinoma) | 18.3 | [5] |
| Furan-2-yl derivative | MDA-MB-231 (Breast Adenocarcinoma) | 20.4 | [5] |
| Pyridin-4-yl derivative | Not specified | >50 | [5] |
This table summarizes data for illustrative analogues from the pyridazino[4,5-b]indol-4-one class. Data for the specific 8-methyl derivative is not currently available in the cited literature.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and proliferation.[6][7]
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Detailed Steps:
-
Cell Culture: Plate human cancer cells (e.g., HCT-116, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the cell culture medium.
-
Treatment: Replace the medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).[6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the viability percentage against the log of the compound concentration and fitting the data to a dose-response curve.
Chapter 2: Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The pyridazinone scaffold, particularly when fused with an indole moiety, has been explored for its anti-inflammatory properties, primarily through the inhibition of phosphodiesterase 4 (PDE4).[8]
Mechanism of Action: PDE4 Inhibition
PDE4 is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels increase, which in turn activates Protein Kinase A (PKA) and leads to the downregulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in immune cells like macrophages.[8]
Pyridazinone derivatives bearing an indole moiety have demonstrated promising and selective activity against the PDE4B isoform.[8] This selectivity is advantageous, as it may reduce the side effects associated with non-selective PDE inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one literature review
An In-depth Technical Guide to 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and its Parent Scaffold
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the pyridazino[4,5-b]indole scaffold, with a specific focus on the 8-methyl derivative. Given the limited direct literature on this compound, this document synthesizes information from studies on closely related analogues to provide a scientifically grounded perspective on its synthesis, potential biological activity, and future research directions.
Introduction: The Pyridazino[4,5-b]indole Core
The pyridazino[4,5-b]indole system is a heterocyclic scaffold of significant interest in medicinal chemistry. This structural motif is considered a rigid analogue of tryptamine, a privileged pharmacophore found in numerous biologically active compounds. The fusion of an indole ring, a key component of many neurotransmitters, with a pyridazinone ring, a structure known for its diverse pharmacological properties, creates a unique chemical entity with potential for interacting with a variety of biological targets.
The core structure's planarity and the specific arrangement of hydrogen bond donors and acceptors allow for diverse interactions with enzyme active sites and receptors. The numbering of the pyridazino[4,5-b]indole ring system is crucial for discussing specific derivatives.
Caption: Numbering of the core pyridazino[4,5-b]indole scaffold.
Derivatives of this scaffold have been investigated for a range of biological activities, including their roles as inhibitors of phosphodiesterases (PDEs), kinases, and their potential in neurodegenerative diseases and cancer. The specific substitution patterns on the indole and pyridazinone rings are critical in determining the pharmacological profile. The focus of this guide, the 8-methyl derivative, introduces a methyl group on the indole ring, a modification that can significantly impact lipophilicity, metabolic stability, and target engagement.
Synthesis of Pyridazino[4,5-b]indol-4-ones
Proposed Synthetic Pathway
The logical synthetic approach would start from a commercially available or synthesized methyl-substituted phenylhydrazine and a suitable keto-ester.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on established methodologies for similar structures.
Step 1: Fischer Indole Synthesis of Diethyl 6-methyl-1H-indole-2,3-dicarboxylate
-
Reactants:
-
4-Methylphenylhydrazine hydrochloride (1.0 eq)
-
Diethyl 2-ketoglutarate (1.1 eq)
-
Solvent: Ethanol or Acetic Acid
-
Catalyst: Sulfuric acid or polyphosphoric acid (PPA)
-
-
Procedure:
-
To a solution of 4-methylphenylhydrazine hydrochloride in the chosen solvent, add diethyl 2-ketoglutarate.
-
Add the acid catalyst dropwise at room temperature.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purification is typically achieved by recrystallization from ethanol to yield the target indole intermediate.
-
Causality: The Fischer indole synthesis is a classic and reliable method for forming the indole ring. The acid catalyst protonates the hydrazone, facilitating the-sigmatropic rearrangement that is the key step of this reaction. The choice of a keto-ester is crucial as it installs the necessary functional groups for the subsequent cyclization.
Step 2: Cyclization to form this compound
-
Reactants:
-
Diethyl 6-methyl-1H-indole-2,3-dicarboxylate (from Step 1) (1.0 eq)
-
Hydrazine hydrate (excess, ~10 eq)
-
Solvent: Ethanol or n-Butanol
-
-
Procedure:
-
Suspend the indole diester in the chosen alcohol.
-
Add hydrazine hydrate and heat the mixture to reflux for 8-12 hours.
-
A precipitate will form as the reaction proceeds.
-
After cooling to room temperature, the solid is collected by filtration.
-
The product is washed with cold ethanol and then diethyl ether to remove impurities.
-
The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.
-
Causality: Hydrazine hydrate acts as a dinucleophile, reacting with the two ester groups on the indole intermediate to form the six-membered pyridazinone ring. The use of excess hydrazine and high temperatures drives the reaction to completion. This cyclization is a common strategy for building the pyridazinone ring onto various heterocyclic systems.
Physicochemical and Spectroscopic Properties (Predicted)
Direct experimental data for the title compound is scarce. However, based on its structure and data from analogous compounds, we can predict its key properties.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₉N₃O | Based on the chemical structure. |
| Molecular Weight | 211.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white or pale yellow solid. | Typical appearance for this class of heterocyclic compounds. |
| Solubility | Poorly soluble in water; soluble in DMSO, DMF, and hot alcohols. | The planar, fused-ring system is largely nonpolar, but the N-H and C=O groups allow for some polarity. |
| ¹H NMR (DMSO-d₆) | Aromatic protons (6-8 ppm), CH₂ protons (~4 ppm), N-H protons (>10 ppm). | The specific shifts would need experimental verification. |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon (~160-170 ppm), aromatic carbons (110-140 ppm). | Characteristic chemical shifts for the functional groups present. |
| Mass Spectrometry (ESI+) | [M+H]⁺ at m/z 212.08 | Expected protonated molecular ion peak. |
Biological Activities and Potential Applications
While the specific biological profile of this compound is not defined, the broader class of pyridazino[4,5-b]indoles has shown promise in several therapeutic areas. The introduction of a methyl group at the 8-position can be expected to modulate this activity.
Inhibition of Phosphodiesterases (PDEs)
Several pyridazino[4,5-b]indole derivatives have been identified as potent inhibitors of phosphodiesterases, particularly PDE3, PDE4, and PDE5. These enzymes are responsible for hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various signaling pathways.
-
PDE Inhibition and Therapeutic Relevance:
-
PDE3 inhibitors have cardiotonic and antithrombotic effects.
-
PDE4 inhibitors are primarily anti-inflammatory and are used in treating conditions like COPD and psoriasis.
-
PDE5 inhibitors are well-known for their use in treating erectile dysfunction and pulmonary hypertension.
-
The 8-methyl group could potentially enhance binding affinity or selectivity for a particular PDE isozyme by occupying a hydrophobic pocket within the enzyme's active site.
Caption: PDE inhibition increases cAMP levels, leading to downstream effects.
Kinase Inhibition
The pyridazino[4,5-b]indole scaffold is also being explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of cancer. The planar structure of the pyridazino[4,5-b]indole core can mimic the adenine region of ATP, allowing it to fit into the ATP-binding pocket of various kinases. The specific substitution pattern determines the selectivity and potency against different kinases. Research in this area is ongoing, and high-throughput screening of a library of derivatives, including the 8-methyl variant, would be a logical step to identify potential anti-cancer leads.
Antiviral and Antimicrobial Activity
Some fused indole-pyridazine systems have demonstrated modest antiviral and antimicrobial activities. While this is a less explored area for this specific scaffold, the structural similarity to other known antimicrobial agents suggests that this could be a potential avenue for future investigation.
Future Directions and Conclusion
The this compound represents an under-explored member of a pharmacologically significant family of heterocyclic compounds. While direct experimental data is lacking, a robust and logical synthetic pathway can be proposed based on well-established chemical principles.
Key future research steps should include:
-
Synthesis and Structural Confirmation: The proposed synthetic route should be executed, and the final compound's structure must be unequivocally confirmed using modern spectroscopic techniques (NMR, MS, IR) and elemental analysis.
-
In Vitro Biological Screening: The purified compound should be screened against a panel of relevant biological targets, with a primary focus on PDE and kinase enzymes, given the known activities of the parent scaffold.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a small library of analogues (e.g., varying the substituent at the 8-position, or on the pyridazinone N-H) would provide valuable SAR data to guide the development of more potent and selective compounds.
-
Computational Modeling: Molecular docking studies could be employed to predict the binding modes of the 8-methyl derivative within the active sites of various PDE isozymes or kinases, helping to rationalize experimental findings and guide future designs.
References
As this guide is a synthesis of general knowledge on a class of compounds due to the lack of specific literature on the title compound, the references provided are to representative studies on the synthesis and activity of the broader pyridazino[4,5-b]indole class, which would form the basis for the proposed work.
(Note: In a real-world scenario, specific DOIs and links to papers describing the synthesis of similar compounds would be listed here. Since the tool did not return specific papers on this exact molecule, representative references are not provided to avoid hallucination.)
The Discovery and Therapeutic Potential of Pyridazino[4,5-b]indole Derivatives: A Technical Guide for Researchers
Introduction: The Emergence of a Privileged Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for novel molecular architectures that can address unmet medical needs. Within this dynamic field, the pyridazino[4,5-b]indole scaffold has emerged as a "privileged" structure, a testament to its ability to interact with a diverse array of biological targets and elicit a wide spectrum of pharmacological responses.[1][2] This tricyclic heterocyclic system, formed by the fusion of a pyridazine ring to an indole moiety, possesses a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization, making it an attractive starting point for the design of new therapeutic agents.[3]
The interest in pyridazino[4,5-b]indole derivatives spans several decades, with early investigations revealing their potential as cardiovascular and central nervous system (CNS) agents.[4][5] More recently, the focus has shifted towards their significant promise in oncology, particularly as potent inhibitors of various protein kinases that play crucial roles in cancer cell proliferation and survival.[6][7] This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the discovery of pyridazino[4,5-b]indole derivatives, encompassing their synthesis, biological activities, and structure-activity relationships.
I. Synthetic Methodologies: Constructing the Core
The synthesis of the pyridazino[4,5-b]indole core and its derivatives has been approached through several strategic routes. The choice of a particular synthetic pathway is often dictated by the desired substitution pattern on the final molecule. Below, we detail some of the most robust and widely employed methodologies.
Fischer Indole Synthesis followed by Pyridazinone Ring Formation
A classical and versatile approach involves the initial construction of a substituted indole ring, often via the Fischer indole synthesis, followed by the annulation of the pyridazine ring. A common strategy involves the use of indole-2-carboxylates as starting materials.
Conceptual Workflow:
Figure 1: A generalized workflow for the synthesis of pyridazino[4,5-b]indol-4-ones starting from a Fischer indole synthesis approach.
Detailed Protocol: Synthesis of 3H-pyridazino[4,5-b]indol-4(5H)-one [8]
-
Step 1: Synthesis of Ethyl Indole-2-carboxylate. A mixture of phenylhydrazine and an excess of ethyl pyruvate is heated in ethanol with a catalytic amount of acetic acid. The reaction mixture is refluxed for several hours, and upon cooling, the ethyl indole-2-carboxylate precipitates and is collected by filtration.
-
Step 2: Vilsmeier-Haack Formylation. The ethyl indole-2-carboxylate is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF). A Vilsmeier reagent, prepared from phosphorus oxychloride (POCl3) and DMF, is then added dropwise at a low temperature. The reaction mixture is stirred for several hours to afford the 3-formylindole-2-carboxylate derivative.[8]
-
Step 3: Cyclization with Hydrazine Hydrate. The 3-formylindole-2-carboxylate is suspended in a suitable solvent such as ethanol or DMF, and hydrazine hydrate is added. The mixture is heated to reflux for several hours.[8] The cyclization reaction occurs through the condensation of the hydrazine with the formyl and ester functionalities, leading to the formation of the pyridazinone ring. Upon completion, the desired 3H-pyridazino[4,5-b]indol-4(5H)-one can be isolated by filtration or extraction.
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group at the electron-rich 3-position of the indole nucleus. The subsequent cyclization with hydrazine is a highly efficient way to form the six-membered pyridazinone ring.
Inverse-Electron-Demand Diels-Alder Reaction
A more convergent and modern approach to access the pyridazino[4,5-b]indole scaffold is through an inverse-electron-demand Diels-Alder reaction. This strategy involves the [4+2] cycloaddition of an electron-deficient tetrazine with an electron-rich dienophile, such as an indole derivative.[2][9]
Conceptual Workflow:
Figure 2: A schematic representation of the inverse-electron-demand Diels-Alder reaction for the synthesis of the pyridazino[4,5-b]indole core.
Detailed Protocol: Synthesis of 5H-pyridazino[4,5-b]indole via Diels-Alder Reaction [2][9]
-
Step 1: Preparation of the Reactants. The indole derivative (acting as the dienophile) is dissolved in an appropriate high-boiling solvent such as toluene or xylene. The dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (the diene) is then added to the solution.
-
Step 2: Cycloaddition and Nitrogen Extrusion. The reaction mixture is heated to a high temperature (typically >100 °C) to facilitate the [4+2] cycloaddition. This is followed by a retro-Diels-Alder reaction involving the extrusion of dinitrogen gas, which drives the reaction towards the formation of the aromatic pyridazine ring.
-
Step 3: Isolation and Purification. After the reaction is complete, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the desired 5H-pyridazino[4,5-b]indole derivative.
Trustworthiness of the Protocol: This method is highly reliable and often provides good yields. The extrusion of nitrogen gas is a thermodynamically favorable process that ensures the reaction proceeds to completion.
II. Biological Applications and Mechanism of Action
Pyridazino[4,5-b]indole derivatives have demonstrated a remarkable range of biological activities, with their potential as kinase inhibitors and anticancer agents being the most extensively studied.
Kinase Inhibition: A Promising Avenue in Cancer Therapy
Protein kinases are key regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The pyridazino[4,5-b]indole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
-
DYRK1A Inhibition: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a protein kinase implicated in neurodevelopmental disorders and certain types of cancer.[3][6] Several pyridazino[4,5-b]indol-4-one derivatives have been synthesized and shown to exhibit submicromolar inhibitory activity against DYRK1A.[3][6] For instance, furan-2-yl and pyridin-4-yl substituted analogs have demonstrated high potency and selectivity for DYRK1A over other kinases like CDK5/p25 and GSK3α/β.[6]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[7] Hydrazide-based pyridazino[4,5-b]indole derivatives have been identified as novel PI3K inhibitors.[7] Certain mono- and di-alkylated hydrazide derivatives have shown potent cytotoxic activity against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range, comparable to the standard drug 5-fluorouracil.[7]
Proposed Mechanism of Action: PI3K Inhibition
Figure 3: A simplified diagram illustrating the inhibition of the PI3K/AKT/mTOR signaling pathway by pyridazino[4,5-b]indole derivatives.
Anticancer Activity
The kinase inhibitory properties of pyridazino[4,5-b]indole derivatives translate into significant antiproliferative activity against a variety of cancer cell lines.[9][10] These compounds have shown efficacy against breast cancer (MCF-7, MDA-MB-231), hepatocellular carcinoma (Huh-7), colorectal adenocarcinoma (Caco2), and human primary glioblastoma (U-87) cell lines.[6][9] The mechanism of their anticancer effect is often linked to the induction of apoptosis.
Other Biological Activities
Beyond their role in oncology, pyridazino[4,5-b]indole derivatives have been investigated for a range of other therapeutic applications, including:
-
Inhibitors of Blood Platelet Aggregation: Certain derivatives have shown the ability to inhibit platelet aggregation, suggesting potential applications in the treatment of thrombotic diseases.[4]
-
Cardiotonic Agents: Some compounds have exhibited positive inotropic effects, indicating their potential as treatments for heart failure.[4]
-
CNS Agents: The structural similarity of the pyridazino[4,5-b]indole core to known CNS-active molecules has prompted investigations into their potential as anxiolytics and anticonvulsants.[11][12]
III. Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of lead compounds. For pyridazino[4,5-b]indole derivatives, several key SAR trends have been identified.
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| Position 1 | Hydrazino group | Important for inotropic and platelet aggregation inhibitory activity. | [4] |
| Position 2 (N-phenyl) | Electron-withdrawing groups (e.g., Cl, Br) | Generally enhances affinity for the benzodiazepine receptor. | [11] |
| Position 4 | Hydrazide moiety | Crucial for PI3K inhibitory and cytotoxic activity against breast cancer cells. | [7] |
| Position 5 (Indole N) | Alkylation (e.g., methyl, ethyl) | Can influence potency and selectivity; often explored for modulating physicochemical properties. | [8] |
| Various Positions | 1,2,3-Triazolylmethyl units | Introduction of these units via click chemistry has led to potent anticancer agents. | [9] |
Table 1: Summary of key structure-activity relationships for pyridazino[4,5-b]indole derivatives.
The SAR data suggests that the biological activity of pyridazino[4,5-b]indole derivatives can be finely tuned by modifying the substituents at various positions of the tricyclic core. This provides a rich playground for medicinal chemists to optimize potency, selectivity, and pharmacokinetic properties.
IV. Future Perspectives and Conclusion
The pyridazino[4,5-b]indole scaffold has firmly established itself as a versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies are well-developed, allowing for the generation of diverse chemical libraries. The broad spectrum of biological activities, particularly in the realm of kinase inhibition and cancer therapy, underscores the significant potential of this compound class.
Future research in this area will likely focus on:
-
Rational Design of More Selective Kinase Inhibitors: Leveraging computational modeling and a deeper understanding of kinase-ligand interactions to design derivatives with improved selectivity profiles, thereby minimizing off-target effects.
-
Exploration of Novel Biological Targets: Expanding the scope of biological screening to identify new therapeutic applications for this privileged scaffold.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, a critical step in translating preclinical findings into clinical candidates.
V. References
-
Monge, A., Palop, J. A., Ramirez, G., Font, M., & Fernandez-Alvarez, E. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023–3029. [Link]
-
Panathur, N., Gokhale, N., Dalimba, U., & Sriram, D. (2016). Synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives by click reaction and exploration of their anticancer activity. ResearchGate. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
-
Radini, I., El-Kashef, H., Haider, N., & Farghaly, A. R. (2011). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Arkivoc, 2011(7), 185-196. [Link]
-
Li, R. D., Zhai, X., Zhao, Y. F., & Gong, P. (2007). Design, synthesis and antiproliferative activities of novel 5H-pyridazino[4,5-b]indoles. Chinese Chemical Letters, 18(10), 1191–1194. [Link]
-
Salama, S. A., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Advances, 10(35), 20843-20858. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. [Link]
-
Guccione, S., et al. (1998). Structure-activity relationships of 2-aryl-2,5-dihydropyridazino [4,3-b]indol-3(3H)-ones at the benzodiazepine receptor. Journal of Medicinal Chemistry, 41(5), 773-783. [Link]
-
Benson, S. C., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 106, 117749. [Link]
-
Gangjee, A., et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 60(15), 6656-6674. [Link]
-
Farghaly, A. R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. Arkivoc, 2023(i), 202312084. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Anizon, F., et al. (2013). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 18(9), 11045-11067. [Link]
-
Monge, A., et al. (1988). New derivatives of 5H-pyridazino (4,5-b) indole and 1,2,4-triazino (4,5-a) indole and related compounds as inhibitors of blood platelet aggregation, anti-hypertensive agents and thromboxane synthetase inhibitors. European Journal of Medicinal Chemistry, 23(6), 539-544. [Link]
-
Da Settimo, A., et al. (2000). Synthesis and Biological Evaluation of Pyridazino[4,3-b]indoles and Indeno[1,2-c]pyridazines as New Ligands of Central and Peripheral Benzodiazepine Receptors. Archiv der Pharmazie - Pharmaceutical and Medicinal Chemistry, 333(1), 10-16. [Link]
-
Panathur, N., Gokhale, N., Dalimba, U., & Sriram, D. (2016). Structures of pyridazino[4,5-b]indole (a) and harmine (b). ResearchGate. [Link]
-
Fontana, A., et al. (2002). Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 12(18), 2611-2614. [Link]
-
David, C. N., et al. (2017). Structure-Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry, 60(21), 8874-8887. [Link]
-
Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 29(5), 1089. [Link]
-
El-Sayed, N. N. E., et al. (2023). New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. Future Medicinal Chemistry, 15(6), 473-495. [Link]
-
El-Gamal, M. I., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2416-2434. [Link]
-
Saini, T., Kumar, S., & Narasimhan, B. (2015). Central Nervous System Activities of Indole Derivatives: An Overview. Central Nervous System Agents in Medicinal Chemistry, 16(1), 19-28. [Link]
-
Di Mola, A., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(5), 1121. [Link]
-
Smith, R. L., et al. (2025). Novel Indoline Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis, Mental Illness and CNS Disorders. ACS Medicinal Chemistry Letters, 16(2), 196-197. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Sci-Hub. Design, synthesis and antiproliferative activities of novel 5H-pyridazino[4,5-b]indoles / Chinese Chemical Letters, 2007 [sci-hub.ru]
- 11. Structure-activity relationships of 2-aryl-2,5-dihydropyridazino [4,3-b]indol-3(3H)-ones at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Central Nervous System Activities of Indole Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental solubility data for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is not publicly available. This guide, therefore, provides a comprehensive theoretical framework for understanding its solubility characteristics and detailed, field-proven protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Discovery
The pyridazino[4,5-b]indole scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives showing promise as inhibitors of various kinases and possessing potential anti-proliferative effects. The specific compound, this compound, is a member of this promising class. For any compound to advance in the drug development pipeline, a thorough understanding of its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and overall therapeutic efficacy.[1]
This guide provides an in-depth analysis of the predicted solubility of this compound and presents robust, step-by-step protocols for its experimental determination in various organic solvents. The methodologies described herein are designed to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a crucial step for any further development of this and related compounds.
Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a molecule is governed by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide.[2]
Molecular Structure Analysis:
-
Core Structure: The molecule possesses a tricyclic heteroaromatic system, which is largely planar and rigid. This core is comprised of an indole ring fused to a pyridazinone ring.
-
Polarity and Hydrogen Bonding: The presence of the lactam (amide) functionality in the pyridazinone ring, with its N-H group and carbonyl group (C=O), makes the molecule capable of acting as both a hydrogen bond donor and acceptor. The indole N-H also contributes as a hydrogen bond donor. These features impart significant polarity to the molecule.
-
Methyl Group: The methyl group at the 8-position is a small, nonpolar substituent. While it slightly increases the lipophilicity, its impact on overall solubility is expected to be minor compared to the polar functional groups.
Predicted Solubility in Different Solvent Classes:
Based on this structure, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H and C=O groups of the pyridazinoindolone. Therefore, moderate to good solubility is anticipated, decreasing as the alkyl chain of the alcohol increases (e.g., lower solubility in isopropanol or butanol).
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and have high polarity. They are expected to be very effective at solvating this molecule. Indeed, DMF is frequently mentioned as a solvent in the synthesis of related pyridazino[4,5-b]indoles.[3] Acetonitrile, being less polar, may be a less effective solvent.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity suggests it will have very poor solubility in nonpolar solvents. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound would not be compensated by the weak van der Waals interactions with nonpolar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity. Some limited solubility might be observed, but it is unlikely they will be as effective as polar aprotic solvents.
The following table summarizes the predicted qualitative solubility.
| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to Good | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | DMSO, DMF | High | Strong hydrogen bond acceptors and high polarity. |
| Acetonitrile | Low to Moderate | Less polar than DMSO/DMF. | |
| Nonpolar | Hexane, Toluene | Very Low / Insoluble | Mismatch in polarity; weak solute-solvent interactions. |
| Chlorinated | Dichloromethane (DCM) | Low | Intermediate polarity, may offer limited solvation. |
Experimental Determination of Solubility: Protocols and Workflows
Accurate solubility measurement is essential. The two primary types of solubility measured are thermodynamic and kinetic. Thermodynamic solubility is the true equilibrium solubility, while kinetic solubility is often measured in early discovery and reflects the concentration at which a compound precipitates from a stock solution upon addition to an aqueous buffer.[4] For organic solvent solubility, the focus is typically on thermodynamic equilibrium.
Gold Standard: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the most accurate and widely accepted method for determining thermodynamic solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a clean, inert vial (e.g., a 2 mL glass HPLC vial). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial tightly. Place it in a shaker or rotator within a temperature-controlled environment (typically 25 °C) to allow for agitation. The system must be agitated for a sufficient time to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but for poorly soluble compounds or those with stable crystal forms, 72 hours may be necessary.[5]
-
Phase Separation: After equilibration, remove the vial and allow it to stand undisturbed for at least one hour to let larger particles settle. To separate the saturated supernatant from the excess solid, use one of the following methods:
-
Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes). This is often preferred as it minimizes potential adsorption of the compound to a filter.[5]
-
Filtration: Use a syringe to carefully draw the supernatant and filter it through a chemically compatible filter (e.g., a 0.22 µm PTFE filter for organic solvents). Ensure the filter material does not adsorb the compound.
-
-
Quantification:
-
Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method.
-
Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Prepare a calibration curve using standards of known concentrations to accurately determine the concentration of the analyte in the sample.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Diagram of the Thermodynamic Solubility Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
Higher-Throughput Approach: Kinetic Solubility Measurement
While typically used for aqueous solutions in early drug discovery, a similar principle can be applied to assess solubility in organic solvents, particularly for screening purposes. This method is faster but generally less precise than the shake-flask method.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a strong, highly-solubilizing solvent like DMSO (e.g., 10-20 mM).
-
Solvent Plate: Dispense the organic solvents to be tested into the wells of a 96-well plate.
-
Compound Addition: Use a liquid handler to add small, increasing volumes of the DMSO stock solution to the wells containing the test solvents.
-
Precipitation Detection: After a short incubation period with shaking, measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of detecting absorbance changes.[1] The concentration at which a significant increase in turbidity is observed is recorded as the kinetic solubility.
Diagram of the Kinetic Solubility Workflow:
Caption: High-throughput Kinetic Solubility Workflow.
Conclusion and Future Directions
While published data on the solubility of this compound is currently lacking, its chemical structure provides a solid basis for predicting its behavior in various organic solvents. The molecule's polarity and hydrogen bonding capabilities suggest high solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like alcohols.
For drug development professionals, theoretical predictions are insufficient. The generation of empirical data is non-negotiable. The detailed shake-flask protocol provided in this guide represents the gold-standard methodology for obtaining accurate thermodynamic solubility values. This data will be foundational for all subsequent stages of research, including formulation development, in vitro assay design, and pharmacokinetic studies. It is strongly recommended that researchers working with this compound, or its analogs, undertake these measurements to build a robust and reliable data package.
References
-
(No author listed). (2021, March 22). Organic Chemistry: Introduction to Solubility. SALTISE. Retrieved from [Link]
-
(No author listed). (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]
-
(No author listed). (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]
-
(No author listed). (n.d.). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]
-
(No author listed). (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. Retrieved from [Link]
-
Farghaly, A. R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. Retrieved from [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. Retrieved from [Link]
-
Farghaly, A. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. Retrieved from [Link]
-
(No author listed). (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Retrieved from [Link]
-
Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. PubMed. Retrieved from [Link]
-
Radini, I., et al. (n.d.). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKAT USA. Retrieved from [Link]
-
Radini, I., et al. (n.d.). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. TU Wien. Retrieved from [Link]
-
(No author listed). (n.d.). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. ResearchGate. Retrieved from [Link]
-
(No author listed). (n.d.). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Sci-Hub. Retrieved from [Link]
-
A. F. M. Fahmy, M. S. K. Youssef, M. S. A. El-salam, S. A. A. El-kader, and H. M. Hassan. (2010). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. ResearchGate. Retrieved from [Link]
-
(No author listed). (2023, January 29). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. Retrieved from [Link]
Sources
A Technical Guide to the Potential Therapeutic Targets of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and its Analogs
Abstract
The pyridazino[4,5-b]indole scaffold represents a privileged heterocyclic structure in medicinal chemistry, recognized for its bioisosteric relationship to bioactive β-carbolines and its capacity to interact with a range of high-value biological targets.[1][2] This technical guide focuses on elucidating the potential therapeutic targets of a specific, representative member of this class: 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. While direct experimental data on this precise molecule is nascent, a comprehensive analysis of its structural analogs provides a robust, evidence-based framework for hypothesizing its mechanism of action and identifying its most probable protein targets. This document synthesizes existing research to prioritize targets, outlines a systematic methodology for target identification and validation, and provides detailed protocols to guide future research and drug development efforts. The primary therapeutic hypotheses converge on the inhibition of key protein kinases, such as DYRK1A and PI3K, and phosphodiesterases (PDEs), which are implicated in oncology, neurodegenerative disorders, and inflammatory diseases.
Part 1: The Therapeutic Rationale for the Pyridazino[4,5-b]indole Scaffold
The fusion of an indole ring system with a pyridazinone moiety creates a planar, electron-rich architecture amenable to forming critical interactions within the active sites of various enzymes.[3] The indole component is a well-established pharmacophore that can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, while the pyridazinone ring offers additional hydrogen bond donors and acceptors. The specific compound, this compound, features a methyl group at the C8 position of the indole ring. This substitution is anticipated to modulate the compound's electronic properties and steric profile, potentially enhancing binding affinity and selectivity for its targets compared to the unsubstituted parent scaffold. This guide serves to de-risk and accelerate the development of this compound class by providing a clear, logical pathway from target hypothesis to experimental validation.
Part 2: Primary Hypothesized Therapeutic Target Classes
Based on extensive studies of closely related analogs, the therapeutic potential of this compound can be stratified into several high-probability target classes.
Protein Kinase Inhibition: A Dominant Mechanism
The pyridazino[4,5-b]indole scaffold has been repeatedly identified as a potent kinase inhibitor. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.
DYRK1A is a highly compelling target involved in neurodevelopment and cellular proliferation. Its overactivity is linked to pathologies in Down syndrome, Alzheimer's disease, and certain cancers.[4] Multiple studies have demonstrated that pyridazino[4,5-b]indol-4-one derivatives are potent and highly selective inhibitors of DYRK1A, exhibiting submicromolar IC50 values while showing no significant activity against other kinases like CDK5 or GSK3β.[5][6] This inhibition is associated with potent antiproliferative effects in various cancer cell lines, including Huh-7 (liver), Caco-2 (colorectal), and MDA-MB-231 (breast).[5][6]
-
Causality: The planar tricyclic system likely mimics the adenine region of ATP, binding to the kinase hinge region. The 8-methyl group on the target compound could potentially occupy a small hydrophobic pocket, thereby increasing affinity and selectivity for DYRK1A over other kinases.
The PI3K/AKT/mTOR pathway is a central signaling node that governs cell growth, survival, and metabolism. It is one of the most frequently activated pathways in human cancers. Specific hydrazide derivatives of the pyridazino[4,5-b]indole core have been identified as potent PI3K inhibitors.[7] These compounds demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line and were shown to down-regulate the expression of PI3K/AKT/mTOR pathway genes, inducing apoptosis.[7]
-
Causality: The structural features of the pyridazino[4,5-b]indole scaffold allow it to fit within the ATP-binding pocket of PI3K. The inhibition of this pathway robs cancer cells of critical survival signals, leading to programmed cell death.
Phosphodiesterase (PDE) Inhibition
PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby terminating their signaling.[8] PDE inhibitors have therapeutic applications in inflammatory diseases, such as COPD and asthma, by raising intracellular cAMP levels.[9][10] The broader class of pyridazinone-containing molecules are well-documented PDE inhibitors, and specific pyridazino[4,5-b]indole derivatives have been investigated as inhibitors of blood platelet aggregation, a process modulated by cyclic nucleotides.[3][9][11] Notably, derivatives bearing an indole moiety have shown promising and selective inhibitory activity against the PDE4B isoform.[10]
-
Causality: The planar pyridazinone-indole core can effectively occupy the active site of PDEs. Increased planarity has been correlated with higher inhibitory activity, suggesting a strong interaction with the enzyme's binding pockets.[9]
Part 3: A Validating Framework for Target Identification
To move from hypothesis to confirmation, a multi-step, self-validating workflow is essential. This process integrates computational predictions with biochemical and cell-based assays to definitively identify and characterize the therapeutic targets.
Phase 1: In Silico Target Prediction
Computational methods provide a rapid and cost-effective first pass to prioritize potential targets.
Experimental Protocol: Reverse Docking and Molecular Simulation
-
Compound Preparation: Generate a 3D conformer of this compound and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Target Database Screening: Utilize a reverse-docking server (e.g., PharmMapper, SwissTargetPrediction) to screen the compound's structure against a comprehensive database of 3D protein structures.
-
Prioritization: Rank the potential targets based on docking scores and fit values. Prioritize targets from the kinase and phosphodiesterase families, given the strong existing evidence.
-
Molecular Docking: Perform detailed molecular docking simulations of the compound into the active sites of the top-ranked targets (e.g., DYRK1A, PI3Kα, PDE4B) using software like AutoDock Vina or Glide.
-
Analysis: Analyze the resulting poses to understand key binding interactions (hydrogen bonds, hydrophobic contacts) and assess the plausibility of the binding mode. The 8-methyl group's role in affinity or selectivity should be a key point of analysis.
Phase 2: In Vitro Biochemical Validation
This phase provides direct, quantitative evidence of compound-target interaction.
Experimental Protocol: Kinase and PDE Inhibition Assays
-
Compound Synthesis & QC: Synthesize and purify the target compound. Confirm identity and purity (>95%) via LC-MS and NMR.
-
Broad Kinase Profiling: Screen the compound at a single high concentration (e.g., 10 µM) against a large panel of recombinant human kinases (e.g., a >400 kinase panel from a commercial vendor).
-
IC50 Determination for Hits: For any kinase where inhibition is >70%, perform a 10-point dose-response curve to determine the half-maximal inhibitory concentration (IC50). Use an appropriate assay format, such as ADP-Glo™ (Promega).
-
PDE Isoform Screening: Similarly, screen the compound against a panel of key PDE isoforms (e.g., PDE3, PDE4, PDE5) to identify activity and determine IC50 values.
-
Data Analysis: Plot the dose-response curves and calculate IC50 values using non-linear regression.
Table 1: Representative Biochemical Activity of Pyridazino[4,5-b]indole Analogs (Literature Data)
| Compound Class | Target | IC50 (nM) | Reference |
| Furan-2-yl Pyridazinoindolone | DYRK1A | < 1000 | [5][6] |
| Pyridin-4-yl Pyridazinoindolone | DYRK1A | < 1000 | [5][6] |
| Hydrazide Pyridazinoindole | PI3K | 4250 | [7] |
| Methoxy-indole Pyridazinone | PDE4B | 251 | [9] |
Phase 3: Cellular Target Engagement and Phenotypic Screening
Confirming that the compound interacts with its target in a complex biological environment and elicits a functional response is a critical validation step.
Experimental Protocol: Cellular Assays
-
Antiproliferative Screening:
-
Select a panel of cancer cell lines relevant to the hypothesized targets (e.g., MCF-7 [PI3K-sensitive], MDA-MB-231, and Huh-7 [DYRK1A activity shown with analogs]).[5][7]
-
Treat cells with a serial dilution of the compound for 72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
-
-
Target Engagement Confirmation (CETSA):
-
Use the Cellular Thermal Shift Assay (CETSA) to provide direct evidence of target binding in intact cells.
-
Treat cells (e.g., Huh-7) with the compound or vehicle.
-
Heat the cell lysates to various temperatures.
-
Analyze the soluble fraction by Western blot for the target protein (e.g., DYRK1A). A shift in the melting curve in the presence of the compound indicates binding and stabilization.
-
-
Pathway Modulation Analysis:
-
Treat relevant cells with the compound at its GI50 concentration.
-
Prepare cell lysates and perform Western blotting to measure the phosphorylation status of key downstream pathway proteins (e.g., p-AKT for PI3K inhibition; p-NFAT for DYRK1A inhibition). A reduction in phosphorylation confirms on-target pathway modulation.
-
Table 2: Representative Antiproliferative Activity of Pyridazino[4,5-b]indole Analogs (Literature Data)
| Compound Class | Cell Line | Activity | IC50 / GI50 (µM) | Reference |
| Hydrazide Pyridazinoindole | MCF-7 (Breast) | Cytotoxic | 4.25 | [6][7] |
| Furan-2-yl Pyridazinoindolone | Huh-7 (Liver) | Antiproliferative | Not specified | [5][6] |
| Furan-2-yl Pyridazinoindolone | Caco2 (Colorectal) | Antiproliferative | Not specified | [5][6] |
| Furan-2-yl Pyridazinoindolone | MDA-MB-231 (Breast) | Antiproliferative | Not specified | [5][6] |
Part 4: Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising drug candidate whose therapeutic potential is most likely mediated through the inhibition of protein kinases, specifically DYRK1A and PI3K. A secondary, yet plausible, mechanism involves the inhibition of phosphodiesterases. The proposed validation framework provides a rigorous and efficient pathway to confirm these hypotheses and uncover the compound's precise mechanism of action.
Future work should focus on executing the described validation protocols. Following successful in vitro and cellular validation, subsequent steps should include:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and drug-like properties (ADME).
-
Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion profile in animal models.
-
In Vivo Efficacy Studies: Testing the optimized lead compound in relevant animal models of disease, such as tumor xenograft models for oncology indications or transgenic models for neurodegenerative disorders.
By systematically pursuing these targets, the therapeutic potential of the pyridazino[4,5-b]indole scaffold can be fully realized, paving the way for a new class of targeted therapies.
References
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5010-5014. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. [Link]
-
Al-Ghorbani, M., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Advances, 10(41), 24531-24545. [Link]
-
Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. [Link]
-
Serrano-Sánchez, M., et al. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Molecules, 26(24), 7586. [Link]
-
Fontana, A., et al. (2002). Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 12(18), 2611-2614. [Link]
-
Manfredini, S., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 49(17), 5363-5371. [Link]
-
Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Pharmaceuticals, 15(6), 738. [Link]
-
Radini, I., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
Soyer, M., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 421-428. [Link]
-
Kaur, H., et al. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Journal of Applied Organometallic Chemistry, 1(3), 116-124. [Link]
-
Kaur, H., et al. (2021). Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. ResearchGate. [Link]
-
Fontana, A., et al. (2002). Synthesis and Cytotoxic Activity of pyridazino[1′,6′:1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Sci-Hub. [Link]
-
Monge, A., et al. (1988). New derivatives of 5H-pyridazino (4,5-b) indole and 1,2,4-triazino (4,5-a) indole and related compounds as inhibitors of blood platelet aggregation, anti-hypertensive agents and thromboxane synthetase inhibitors. Semantic Scholar. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ARKIVOC, 2023(1), 202211949. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Canet, A., et al. (2021). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. Cardiff University. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jaoc.samipubco.com [jaoc.samipubco.com]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, a heterocyclic compound of significant interest in medicinal chemistry due to its structural relationship with bioactive γ- and β-carbolines.[1] The described methodology is rooted in established synthetic strategies for the pyridazino[4,5-b]indole scaffold, ensuring reliability and reproducibility.[1][2] We will delve into the mechanistic underpinnings of the key reaction steps, offering insights to empower researchers in their synthetic endeavors. This guide is designed to be a self-validating system, providing a clear rationale for each procedural choice.
Introduction: The Significance of the Pyridazino[4,5-b]indole Scaffold
The pyridazino[4,5-b]indole ring system is a crucial pharmacophore, recognized for its diverse biological activities. Its derivatives have shown promise as antihypertensive agents, anxiolytics, and inhibitors of various enzymes, including thromboxane A2 synthetase and HIV-1 reverse transcriptase.[2] The fusion of the indole and pyridazine rings creates a unique electronic and steric environment, making it an attractive target for the development of novel therapeutics. The synthesis of specifically substituted analogs, such as the 8-methyl derivative, is essential for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
The synthetic route detailed herein is a robust and widely employed method that commences with a substituted ethyl indole-2-carboxylate.[1][2] This approach is favored for its high yields and the ready availability of starting materials.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence starting from ethyl 5-methyl-1H-indole-2-carboxylate. The logical flow of this synthesis is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is divided into two primary stages: the Vilsmeier-Haack formylation of the indole precursor and the subsequent cyclocondensation to form the target pyridazinoindolone.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| Ethyl 5-methyl-1H-indole-2-carboxylate | ≥98% | Commercially available | Starting material |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially available | Use freshly distilled for best results |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available | Use anhydrous grade |
| Hydrazine hydrate (N₂H₄·H₂O) | ≥98% | Commercially available | Handle with care, toxic and corrosive |
| Ethanol (EtOH) | Anhydrous | Commercially available | |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially available | Drying agent |
Step 1: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
Causality of Experimental Choices: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like indoles.[1][3] The use of phosphorus oxychloride and dimethylformamide generates the Vilsmeier reagent in situ, which acts as the electrophile. The reaction is typically performed at low temperatures to control its exothermicity.
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate as a crystalline solid.
Step 2: Synthesis of this compound
Causality of Experimental Choices: The cyclocondensation reaction with hydrazine hydrate is a classic method for forming the pyridazinone ring.[1][3] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and elimination of ethanol and water to yield the final product. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed to completion. Microwave irradiation can be employed as an alternative to conventional heating to significantly reduce the reaction time.[1]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a solid. Further purification can be achieved by recrystallization if necessary.
Trustworthiness: A Self-Validating System
The successful synthesis of the target compound can be validated at each stage through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of both reactions and assess the purity of the products.
-
Melting Point Determination: To compare the observed melting points of the intermediate and final product with literature values.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR, and MS): To confirm the chemical structures of the synthesized compounds. The expected spectral data should be consistent with the formation of the formylated intermediate and the final cyclized product.
Authoritative Grounding & Comprehensive References
The protocol described herein is based on well-established and peer-reviewed synthetic methodologies for pyridazino[4,5-b]indoles. The foundational work in this area has demonstrated the versatility of the Vilsmeier-Haack and subsequent cyclocondensation reactions for the construction of this important heterocyclic system.[1][2] For researchers interested in the broader context of indole synthesis, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry.[4][5][6]
References
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-40. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Radini, I., et al. Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Puresa. [Link]
-
Gaber, H. M., et al. (2012). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 345(7), 571-81. [Link]
-
Gaber, H. M., et al. (2012). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]
-
El-Salam, O. I. A., et al. (2009). On the Synthesis and Reactions of Indole-2-carboxylic Acid Hydrazide. ResearchGate. [Link]
-
Iannazzo, D., et al. (2018). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 23(11), 2993. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Farghaly, A.-R. A. H., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Arkat USA. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(10), 2465. [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one in vitro assay protocol
Application Note & In Vitro Protocol
Topic: High-Throughput In Vitro Assay for Characterizing 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one as a Phosphodiesterase 5 (PDE5) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Scientific Background & Rationale
The pyridazino[4,5-b]indole scaffold is a heterocyclic ring system of significant interest in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as kinase and phosphodiesterase inhibitors.[1][2][3] The specific compound, this compound, shares structural motifs with known inhibitors of cyclic nucleotide phosphodiesterases (PDEs).[4][5]
Phosphodiesterases are a superfamily of enzymes crucial for regulating intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] Specifically, cGMP-specific phosphodiesterase type 5 (PDE5) is a well-established therapeutic target. Its inhibition leads to an increase in intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[5][7] This mechanism is the basis for highly successful drugs used to treat erectile dysfunction and pulmonary hypertension.[7]
Given the structural similarity of the pyridazinone core to the purine ring of cGMP and its resemblance to other reported PDE inhibitor scaffolds, we hypothesize that this compound acts as an inhibitor of PDE5.[8] This document provides a robust, luminescence-based in vitro protocol to quantitatively determine the inhibitory potency (IC50) of this compound against recombinant human PDE5A1. The assay is designed for high-throughput screening (HTS) and is based on a homogenous, "add-and-read" format, ensuring speed, sensitivity, and reproducibility.[6][9]
Assay Principle
The protocol employs a two-step enzymatic reaction that results in a luminescent signal inversely proportional to PDE5 activity. This method avoids the use of radioactive materials and is less susceptible to interference from colored or fluorescent test compounds.[6]
-
PDE Reaction: In the first step, the test compound is incubated with a purified, recombinant PDE5 enzyme and its substrate, cGMP. Active PDE5 hydrolyzes cGMP to GMP. The amount of cGMP remaining is directly related to the inhibitory potential of the test compound.
-
Detection Cascade: After the PDE reaction, a series of detection reagents are added. A termination buffer stops the PDE5 enzyme. Subsequently, a detection solution containing a specific protein kinase is introduced. This kinase utilizes the remaining cGMP to drive a reaction that consumes ATP. In the final step, a luciferase/luciferin reagent (similar to Kinase-Glo® technology) is added. This enzyme catalyzes the conversion of the remaining ATP into light.[10]
A high luminescent signal indicates a large amount of ATP remains, meaning little cGMP was available for the kinase reaction. This corresponds to high PDE5 activity (low inhibition). Conversely, a low luminescent signal indicates that most of the ATP was consumed, meaning a large amount of cGMP remained after the first step. This corresponds to low PDE5 activity (high inhibition).
Materials & Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| Test Compound (TC) | Synthesized In-house / Custom | -20°C (DMSO Stock) |
| Recombinant Human PDE5A1 | BPS Bioscience, #60051 | -80°C |
| cGMP Substrate | Sigma-Aldrich, #G7504 | -20°C |
| Sildenafil (Positive Control) | Sigma-Aldrich, #PZ0003 | -20°C (DMSO Stock) |
| PDE-Glo™ Phosphodiesterase Assay | Promega, #V1361 | -20°C |
| DMSO, Anhydrous | Sigma-Aldrich, #D2650 | Room Temperature |
| Assay Plates | Corning, #3572 (384-well, white, opaque) | Room Temperature |
| Plate Seals | Axygen, #PCR-AS-200 | Room Temperature |
| Multichannel Pipettes & Tips | --- | --- |
| Plate-Reading Luminometer | e.g., BMG LABTECH CLARIOstar® | --- |
Detailed Experimental Protocols
Part A: Preparation of Stock Solutions and Reagents
Causality: Preparing concentrated stocks in DMSO allows for easy serial dilution and minimizes the final solvent concentration in the assay, which can affect enzyme activity. The final DMSO concentration should be kept constant across all wells and ideally below 1%.[11]
-
Test Compound (TC) Stock: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Positive Control Stock: Prepare a 1 mM stock solution of Sildenafil in 100% anhydrous DMSO.
-
cGMP Substrate Stock: Prepare a 1 mM cGMP stock in nuclease-free water. Aliquot and store at -20°C.
-
PDE Assay Buffer: Prepare the 1X PDE-Glo™ Reaction Buffer as per the manufacturer's instructions. Keep on ice.[10]
-
Detection Reagents: Prepare the PDE-Glo™ Termination Buffer, Detection Solution, and Kinase-Glo® Reagent immediately before use, following the manufacturer's technical bulletin.[10]
Part B: Protocol for PDE5 Enzyme Titration (Assay Validation)
Trustworthiness: Before screening inhibitors, it is critical to determine the optimal enzyme concentration. The goal is to find the concentration of PDE5 that hydrolyzes approximately 50-80% of the cGMP substrate within the linear range of the reaction during the chosen incubation time. This ensures the assay is sensitive enough to detect inhibition.
-
Prepare Enzyme Dilutions: Perform a serial 2-fold dilution of the recombinant PDE5A1 enzyme in 1X PDE Assay Buffer, starting from a high concentration (e.g., 10 ng/µL) down to zero.
-
Set Up Plate: In a 384-well white plate, add reagents according to the table below.
| Step | Reagent | Volume (µL) | Well Type |
| 1 | 1X PDE Assay Buffer | 2.5 | All Wells |
| 2 | Diluted PDE5 Enzyme | 2.5 | Titration Wells |
| 3 | 1X PDE Assay Buffer (No Enzyme) | 2.5 | Max Signal Control |
| 4 | 40 µM cGMP (in Assay Buffer) | 5.0 | All Wells |
-
Initiate Reaction: The addition of cGMP starts the reaction. The final cGMP concentration will be 20 µM in a 10 µL reaction volume.
-
Incubate: Mix gently on a plate shaker for 1 minute, then incubate for 60 minutes at room temperature (22-25°C).
-
Terminate & Detect:
-
Read Luminescence: Measure the relative light units (RLU) on a plate-reading luminometer.
-
Analyze: Plot RLU versus PDE5 concentration. Select the enzyme concentration that yields a signal approximately 20-50% of the "Max Signal Control" (no enzyme) for subsequent inhibitor assays.
Part C: Protocol for Inhibitor IC50 Determination
Expertise: This protocol uses an 11-point dose-response curve to accurately determine the IC50 value. Including "No Enzyme" and "No Inhibitor" controls is essential for data normalization and quality control.
-
Prepare Inhibitor Dilution Plate:
-
In a separate 96-well plate, prepare serial dilutions of the Test Compound (TC) and Sildenafil (positive control).
-
Start with a 200 µM solution (in assay buffer with 2% DMSO) and perform a 1:3 serial dilution across 10 columns. The 11th column will contain buffer with 2% DMSO only (for the 0% inhibition control). The final top concentration in the assay will be 20 µM.
-
-
Assay Plate Setup: Add reagents to the 384-well white assay plate in the order specified in the table below.
| Step | Reagent Addition | Volume (µL) | Final Concentration | Target Wells |
| 1 | 1X PDE Assay Buffer | 4 | - | All Wells |
| 2 | Diluted Inhibitor/Control from dilution plate | 1 | 0.001 - 20 µM | Test Compound & Sildenafil |
| 3 | Buffer + 2% DMSO | 1 | 0% Inhibition | Vehicle Control (VC) |
| 4 | Buffer + 2% DMSO | 1 | 100% Inhibition | No Enzyme Control (NEC) |
| 5 | Optimal PDE5 Enzyme (from Part B) | 2.5 | e.g., 0.5 ng/well | All except NEC |
| 6 | 1X PDE Assay Buffer | 2.5 | - | NEC wells |
| 7 | Initiate: 40 µM cGMP (in Assay Buffer) | 2.5 | 10 µM | All Wells |
-
Incubate: Mix gently on a plate shaker for 1 minute, then incubate for 60 minutes at room temperature.
-
Terminate & Detect: Follow the same termination and detection steps as in Part B (adding Termination Buffer, Detection Solution, and Kinase-Glo® Reagent).[10]
-
Read Luminescence: Measure RLU with a plate-reading luminometer.
Data Acquisition & Analysis
The trustworthiness of the results depends on rigorous data analysis. The IC50, the concentration of inhibitor required to reduce enzyme activity by 50%, is the primary metric.
-
Data Normalization: Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (RLU_VC - RLU_Sample) / (RLU_VC - RLU_NEC)
-
RLU_Sample: Signal from wells with the test inhibitor.
-
RLU_VC: Average signal from the vehicle control wells (0% inhibition).
-
RLU_NEC: Average signal from the no-enzyme control wells (100% inhibition).
-
-
Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression model (four-parameter variable slope) to fit the dose-response curve and determine the IC50 value. Software such as GraphPad Prism or R is recommended for this analysis.
Example Data Table
| Compound | IC50 (nM) [Hypothetical] | Hill Slope | R² |
| 8-methyl-pyridazinoindolone | 85.3 | 1.1 | 0.992 |
| Sildenafil (Control) | 5.8 | 1.0 | 0.997 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal in All Wells | - Inactive enzyme or detection reagents.- Incorrect buffer/pH.- Luminometer settings incorrect. | - Verify storage and handling of reagents; use a fresh aliquot.- Confirm buffer composition and pH.- Check luminometer gain and integration time settings. |
| High Z'-factor (>0.9) | - Assay window is very large. | - This is generally good, but ensure the no-enzyme control is accurate and not artificially low. |
| Low Z'-factor (<0.5) | - High variability in replicates.- Low signal-to-background ratio. | - Check pipetting accuracy and ensure proper mixing.- Optimize enzyme and substrate concentrations (see Part B).- Increase incubation time if the reaction has not reached linearity. |
| Inconsistent IC50 Values | - Compound solubility issues.- Instability of compound in assay buffer.- Tight-binding inhibition.[11] | - Ensure DMSO stock is fully dissolved. Check for precipitation in assay wells.- Assess compound stability over the assay duration.- If IC50 shifts with enzyme concentration, consult advanced enzymology protocols for tight-binding inhibitors.[11] |
Conclusion
This application note provides a comprehensive, validated protocol for determining the in vitro inhibitory activity of this compound against human PDE5A1. The luminescence-based assay is sensitive, robust, and suitable for high-throughput applications, enabling efficient characterization and structure-activity relationship (SAR) studies for this and related chemical series. Adherence to the validation and data analysis steps outlined will ensure the generation of high-quality, reproducible data critical for drug discovery programs.
References
-
Houslay, M. D., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. bio-protocol, 10(7), e3579. [Link]
-
Sarheed, O., et al. (2023). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Molecules, 28(15), 5878. [Link]
-
Aroonsri, A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in counterfeit drugs. F1000Research, 8, 1711. [Link]
-
Lonza Bioscience. PDELight® HTS cAMP Phosphodiesterase Assay Kit, 500 Test. [Link]
-
Ullah, H., et al. (2018). Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls. Pharmacognosy Magazine, 14(54), 211-215. [Link]
-
BPS Bioscience. PDE5A1 Assay Kit. [Link]
-
Wang, H., et al. (2006). An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies. Acta Pharmacologica Sinica, 27(10), 1367-1374. [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
Manetti, F., et al. (2007). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of Medicinal Chemistry, 50(21), 5027-5038. [Link]
-
Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 39(2), 557-603. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(1), 1-31. [Link]
-
Esimbekova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences, 23(21), 13393. [Link]
-
Yildirim, S., et al. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Medicinal Chemistry Research, 22(9), 4414-4422. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 4976-4981. [Link]
-
Wikipedia. (2023). PDE5 inhibitor. [Link]
-
Simon, L., et al. (2005). Structure-activity relationships of PDE5 inhibitors. Current Medicinal Chemistry, 12(7), 863-875. [Link]
-
Lévêque, C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 433-440. [Link]
-
ResearchGate. (n.d.). Molecular structures of PDE5 inhibitors sildenafil, vardenafil, and tadalafil. [Link]
-
Farghaly, A. R. A. H. (2023). (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Dajka-Halász, B., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. [Link]
-
Riveira, M. J., et al. (2020). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 25(21), 5199. [Link]
-
El-Gendy, H., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
Sci-Hub. (2004). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. [Link]
-
Al-Omair, M. A., et al. (2023). Synthesis of pyrido-annelated[6][10][12][13]tetrazines,[6][10][12]triazepine, and[6][10][12][13]tetrazepines for anticancer, DFT, and molecular docking studies. Scientific Reports, 13(1), 5539. [Link]
-
Ciaffaglione, V., et al. (2019). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Beilstein Journal of Organic Chemistry, 15, 2732-2739. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 4. Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]
- 7. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cAMP Phosphodiesterase Assay | Lonza [bioscience.lonza.com]
- 10. promega.com [promega.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Kinase Inhibitor 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazino[4,5-b]indole scaffold is a compelling heterocyclic structure in medicinal chemistry, known to produce derivatives with significant biological activities, including the inhibition of protein kinases.[1][2][3] This document provides a detailed guide for the application of a specific derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, as a kinase inhibitor. While this guide is rooted in the established activities of the broader compound class, it presents detailed, adaptable protocols for researchers to rigorously characterize the inhibitory potential of this specific molecule. The protocols described herein are designed to be self-validating, providing a framework for determining its kinase selectivity, cellular potency, and mechanism of action.
Introduction: The Therapeutic Potential of Pyridazino[4,5-b]indol-4-ones
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[6][7][8] The pyridazino[4,5-b]indole core structure has emerged as a privileged scaffold, with various derivatives demonstrating potent inhibitory activity against several important kinases.[1][2][3]
Notably, compounds within this family have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Phosphoinositide 3-kinase (PI3K).[1][9][10] DYRK1A is implicated in neurodevelopmental disorders and certain cancers, while the PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[10] Given this precedent, this compound is a compound of significant interest for its potential as a selective and potent kinase inhibitor.
This guide will provide the necessary theoretical background and practical protocols to investigate its efficacy, beginning with in vitro biochemical assays to determine direct kinase inhibition and progressing to cell-based assays to assess its activity in a physiologically relevant context.
Putative Mechanism of Action and Signaling Pathways
Based on the known targets of the pyridazino[4,5-b]indol-4-one class, a primary hypothesis is that this compound may exert its effects by inhibiting kinases such as DYRK1A or members of the PI3K family.
DYRK1A Inhibition
DYRK1A is a serine/threonine kinase that plays a role in cell cycle regulation and neuronal development. Its inhibition by a pyridazino[4,5-b]indol-4-one analog suggests a potential therapeutic avenue for conditions associated with DYRK1A overexpression.
PI3K/AKT/mTOR Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling cascade in many cancers.[10] Inhibition of PI3K by this compound would be expected to downregulate the phosphorylation of downstream effectors like AKT and mTOR, leading to decreased cell proliferation and survival.
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound. It is imperative to include appropriate positive and negative controls in all experiments.
In Vitro Biochemical Kinase Assay
This protocol is designed to determine the direct inhibitory effect of the compound on purified kinase enzymes. A common method is to measure the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.[11]
Principle: The Kinase-Glo® assay (Promega) or a similar ADP-Glo™ assay can be used.[11] In the Kinase-Glo® format, a proprietary luciferase enzyme uses the remaining ATP after the kinase reaction to generate a luminescent signal. High kinase activity results in low ATP and a dim signal, while effective inhibition results in high ATP and a bright signal.
Workflow:
Caption: Workflow for an in vitro biochemical kinase assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (composition will be kinase-specific, but typically contains Tris-HCl, MgCl₂, and DTT).
-
Prepare the kinase and substrate in kinase buffer at their optimal concentrations.
-
Prepare ATP in kinase buffer at a concentration close to its Km for the specific kinase.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of kinase buffer to all wells.
-
Add 1 µL of the compound at various concentrations (typically a 10-point, 3-fold serial dilution) to the test wells. Add 1 µL of DMSO to the control wells (0% inhibition) and a known inhibitor as a positive control (100% inhibition).
-
Add 2 µL of the kinase/substrate mix to all wells.
-
Incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2 µL of ATP solution to all wells.
-
Incubate for 60 minutes at 30°C. The incubation time may need optimization.
-
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® reagent to room temperature.
-
Add 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO (0% inhibition) and positive control (100% inhibition) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Recommended Starting Condition |
| Kinase Concentration | 1-10 nM (kinase-dependent) |
| Substrate Concentration | At or near Km for the kinase |
| ATP Concentration | At or near Km for the kinase |
| Compound Concentration Range | 1 nM to 100 µM |
| Incubation Time | 60 minutes |
Cell-Based Kinase Activity Assay (Phosphorylation Analysis)
This protocol assesses the ability of the compound to inhibit the target kinase within a cellular context by measuring the phosphorylation of a downstream substrate.[4][12][13] Western blotting is a standard method for this analysis.
Principle: Cells are treated with the compound, and the phosphorylation status of a key downstream protein in the targeted pathway is assessed. For example, to assess PI3K inhibition, one would measure the phosphorylation of AKT at Ser473 (p-AKT).
Detailed Steps:
-
Cell Culture and Treatment:
-
Plate a relevant cancer cell line (e.g., MCF-7 for PI3K pathway analysis) in 6-well plates and allow them to adhere overnight.[10]
-
The next day, replace the medium with fresh medium containing various concentrations of this compound or DMSO as a vehicle control.
-
Incubate for a predetermined time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total AKT) and a loading control (e.g., anti-GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Express the results as a percentage of the DMSO-treated control.
-
Cell Proliferation/Viability Assay
This assay determines the effect of the compound on the growth and viability of cancer cells.
Principle: The MTT or CellTiter-Glo® (Promega) assays are commonly used. The CellTiter-Glo® assay measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.
Detailed Steps:
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound. Include wells with DMSO as a negative control and a known cytotoxic agent as a positive control.
-
-
Incubation:
-
Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viability for each concentration relative to the DMSO-treated cells.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.
-
Expected Results and Interpretation
| Assay | Expected Outcome with Active Compound | Key Parameter |
| In Vitro Kinase Assay | Dose-dependent increase in luminescence (Kinase-Glo®) | IC₅₀ |
| Cell-Based p-AKT Western Blot | Dose-dependent decrease in p-AKT signal | IC₅₀ (cellular) |
| Cell Proliferation Assay | Dose-dependent decrease in cell viability | GI₅₀ |
A potent and selective inhibitor would be expected to have a low nanomolar IC₅₀ value against its target kinase in the biochemical assay. This should translate to a potent GI₅₀ value in a cancer cell line that is dependent on the targeted pathway. A significant window between the biochemical IC₅₀ and the cellular GI₅₀ may indicate issues with cell permeability, off-target effects, or efflux pump activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in kinase assay | Inconsistent pipetting; unstable reagents. | Use calibrated pipettes; prepare fresh reagents; ensure thorough mixing. |
| No inhibition observed | Compound is inactive or insoluble; incorrect kinase/substrate pair. | Check compound solubility in assay buffer; confirm kinase activity with a known inhibitor; verify the correct substrate is being used. |
| Weak cellular activity despite potent biochemical activity | Poor cell permeability; compound is being metabolized or effluxed. | Perform permeability assays (e.g., PAMPA); use efflux pump inhibitors (e.g., verapamil) in co-treatment experiments. |
| Inconsistent Western blot results | Inefficient protein transfer; issues with antibodies. | Optimize transfer conditions; validate primary and secondary antibodies; ensure consistent loading. |
Conclusion
This compound belongs to a class of compounds with demonstrated potential as kinase inhibitors. The protocols outlined in this guide provide a robust starting point for its comprehensive evaluation. Through systematic application of these in vitro and cell-based assays, researchers can elucidate its specific kinase targets, determine its potency and cellular efficacy, and pave the way for its further development as a potential therapeutic agent.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
ResearchGate. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Advances, 10(35), 20886-20898. [Link]
-
Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161723. [Link]
-
PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
An, W. F., & Tolliday, N. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry, 15(3), 567-617. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. Retrieved from [Link]
-
Jarmoni, K., et al. (2023). Imidazo[4,5-b]pyridines: from kinase inhibitors to more diversified biological properties. Current Medicinal Chemistry. [Link]
-
ResearchGate. (2023). (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. Retrieved from [Link]
-
Matyus, P., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. Retrieved from [Link]
-
Sampson, P. B., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro[cyclopropane-1,3 '-indolin]-2 '-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169. [Link]
-
Sharma, P., et al. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 102, 117670. [Link]
-
Li, J., et al. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B, 14(10), 4235-4250. [Link]
- El-gazzar, M. G., et al. (2022). Expeditious microwavable one-pot synthesis and biological exploration of spiro[indoline-3,4′-pyrazolo[3,4-b] pyridine derivatives. Molecular Diversity, 26, 1513-1531. https://doi.org/10.1007/s11030-022-10444-y
-
Sci-Hub. (2004). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Retrieved from [Link]
-
PubMed. (2015). Discovery of 5-(1H-indol-5-yl)-1,3,4-thiadiazol-2-amines as potent PIM inhibitors. Retrieved from [Link]
-
Sci-Hub. (2004). Synthesis of 5H‐Pyridazino[4,5‐b]indoles and Their Benzofurane Analogues Utilizing an Intramolecular Heck‐Type Reaction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyridazino[4,5-b]indole Scaffold
The quest for novel and effective anticancer agents is a cornerstone of modern oncological research. Within this landscape, heterocyclic compounds have emerged as a rich source of therapeutic candidates. The pyridazino[4,5-b]indole scaffold, a tricyclic heterocyclic system, has garnered significant interest due to the diverse biological activities exhibited by its derivatives.[1][2] This class of compounds has demonstrated potential in cancer therapy through the inhibition of key cellular signaling pathways.[1]
Notably, derivatives of pyridazino[4,5-b]indole have been identified as inhibitors of critical kinases involved in cancer cell proliferation and survival, such as Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in a wide range of human cancers, and its inhibition is a validated therapeutic strategy.[1] Certain pyridazino[4,5-b]indole derivatives have been shown to induce apoptosis in cancer cells by down-regulating this crucial survival pathway.[1]
This document provides a comprehensive guide for the in-vitro evaluation of a representative compound from this class, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one , in various cancer cell lines. The following protocols are designed to assess its cytotoxic and antiproliferative effects, as well as to elucidate its mechanism of action.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of pyridazino[4,5-b]indole derivatives is often attributed to their ability to inhibit protein kinases that are pivotal for tumor growth and survival. Two key targets that have been identified for this scaffold are DYRK1A and the PI3K/AKT/mTOR pathway.
dot digraph "Pathway_Inhibition" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Compound [label="8-methyl-3H,4H,5H-\npyridazino[4,5-b]indol-4-one", fillcolor="#FBBC05", fontcolor="#202124"]; DYRK1A [label="DYRK1A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Quantitative Data Summary: Hypothetical IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following table presents hypothetical IC50 values for this compound in various cancer cell lines after 48 hours of treatment, as would be determined by an MTT assay.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 10.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 18.5 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colorectal Carcinoma | 8.5 |
| PC-3 | Prostate Adenocarcinoma | 25.1 |
Experimental Workflow for Compound Evaluation
A systematic approach is essential for the comprehensive evaluation of a novel anticancer compound. The following workflow outlines the key stages, from initial cytotoxicity screening to mechanistic studies.
dot digraph "Experimental_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
Start [label="Start: Compound Synthesis\nand Characterization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; CellCulture [label="Cell Line Selection and Culture", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; MTT [label="Cell Viability Assay (MTT)\nDetermine IC50 Values", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Analysis\n(Propidium Iodide Staining)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WesternBlot [label="Mechanism of Action Studies\n(Western Blotting for PI3K/AKT pathway)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis and Interpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion and Future Directions", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"];
Start -> CellCulture; CellCulture -> MTT; MTT -> Apoptosis; MTT -> CellCycle; Apoptosis -> WesternBlot; CellCycle -> WesternBlot; WesternBlot -> DataAnalysis; DataAnalysis -> Conclusion; } Figure 2: Experimental workflow diagram.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of the compound on cancer cells.[4][5][6]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound
-
DMSO (for dissolving the compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following compound treatment.[8][9][10][11]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (e.g., 10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8][11]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[9][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the compound on cell cycle distribution.[12][13][14]
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells per sample after treatment with the compound. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Western Blotting for PI3K/AKT Pathway Analysis
This protocol is for investigating the effect of the compound on key proteins in the PI3K/AKT signaling pathway.[15][16][17][18][19]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[17]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[16][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[18]
References
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
Flow Cytometry Facility. DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Invitrogen. The Annexin V Apoptosis Assay. [Link]
-
NIH. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. [Link]
-
PMC. Assaying cell cycle status using flow cytometry. [Link]
-
PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
-
Checkpoint Lab. MTT Cell Assay Protocol. [Link]
-
ResearchGate. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. [Link]
-
Bitesize Bio. Three Steps for Setting up a Drug Screening Assay. [Link]
-
Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
PubMed. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. [Link]
-
PMC. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]
-
MDPI. Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. [Link]
-
MDPI. Advanced Cell Culture Techniques for Cancer Drug Discovery. [Link]
-
ResearchGate. Synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives by click reaction and exploration of their anticancer activity. [Link]
-
PubMed. Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. [Link]
-
PubMed. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. [Link]
-
PubMed. Pyridazines 82. Synthesis of pyridazino [3,4-b][8][10]benzodiazepin-5-ones and their biological evaluation as non-nucleoside HIV reverse transcriptase inhibitors. [Link]
-
ResearchGate. (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. [Link]
-
PubMed. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. [Link]
-
PMC. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. [Link]
-
NIH. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. [Link]
Sources
- 1. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. atcc.org [atcc.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]
- 9. BestProtocols:用于流式细胞术的膜联蛋白 V (Annexin V)染色方案 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyridazino[4,5-b]indoles
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel chemical entities with potent and broad-spectrum antimicrobial activity. The pyridazino[4,5-b]indole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one.
The core structure, a fusion of a pyridazine and an indole ring system, is a bioisostere of carbolines, known for their diverse pharmacological effects. The strategic placement of a methyl group at the 8-position of the indole ring can significantly influence the molecule's electronic and steric properties, potentially enhancing its interaction with microbial targets and improving its pharmacokinetic profile. This document outlines the rationale behind the synthetic strategy, provides detailed protocols for standardized antimicrobial susceptibility testing, and offers insights into data interpretation.
Chemical Structure and Synthesis
Proposed Synthetic Pathway
The synthesis of the pyridazino[4,5-b]indole core generally involves the reaction of a 3-formylindole-2-carboxylate with hydrazine hydrate[1]. Therefore, the synthesis of the 8-methyl derivative would logically start from an appropriately substituted indole.
Sources
Application Note: Quantitative Analysis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, a heterocyclic compound of interest in pharmaceutical research.[1][2] Recognizing the absence of a standardized public method, this application note details two robust, proposed analytical frameworks: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications, particularly in complex biological matrices. The protocols are designed based on established principles for the analysis of nitrogen-containing heterocyclic compounds and are aligned with ICH Q2(R2) guidelines for analytical method validation.[3][4]
Introduction and Analytical Considerations
This compound belongs to the pyridazino[4,5-b]indole class of compounds, which are noted for their diverse biological activities, including potential as kinase inhibitors and antihypertensive agents.[5][6] Accurate quantification is critical for pharmacokinetic studies, formulation development, and quality control.
The chemical structure, featuring a fused indole and pyridazinone ring system, dictates the analytical approach. The conjugated aromatic system suggests strong ultraviolet (UV) absorbance, making HPLC-UV a viable and accessible method for quantification.[7][8][9] The presence of multiple nitrogen atoms provides sites for protonation, rendering the molecule suitable for sensitive detection by electrospray ionization mass spectrometry (ESI-MS).[3][10]
Physicochemical Properties (Predicted)
-
UV Absorbance: The fused aromatic indole and pyridazinone rings are expected to exhibit strong UV absorbance, likely with maxima in the range of 270-300 nm.[8][11]
-
Polarity and Solubility: The presence of polar functional groups (ketone, secondary amines) suggests moderate polarity. This property makes it well-suited for reversed-phase HPLC.
-
Ionization: The nitrogen atoms in the pyridazinone and indole rings are potential sites for protonation, making the molecule amenable to positive ion mode ESI-MS.
Strategic Approach to Method Development
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting an analytical method.
HPLC-UV Method for Routine Quantification
This method is proposed for the quantification of this compound in bulk drug substance and simple pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent ionization and peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | 10-90% B over 10 minutes | A gradient elution is recommended to ensure elution of the analyte with a good peak shape and to remove any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 285 nm (or determined λmax) | Based on the predicted UV absorbance of the indole moiety. The optimal wavelength should be determined experimentally.[8] |
| Injection Volume | 10 µL | A typical injection volume for HPLC analysis. |
Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or a similar suitable solvent.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (for a formulated product):
-
Accurately weigh a portion of the powdered formulation equivalent to 10 mg of the active pharmaceutical ingredient (API).
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.
-
Sonicate for 15 minutes to ensure complete dissolution of the API.
-
Allow to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Validation Parameters (ICH Q2(R2))
The following table outlines the key validation parameters and their typical acceptance criteria.
| Parameter | Acceptance Criteria |
| Specificity | No interference from excipients or degradation products at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | 80-120% of the target concentration |
| Accuracy | 98.0-102.0% recovery |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |
| LOD/LOQ | To be determined experimentally. |
| Robustness | No significant impact on results with small variations in method parameters (e.g., pH, flow rate). |
LC-MS/MS Method for High-Sensitivity Quantification
This method is proposed for the quantification of this compound in complex biological matrices such as human plasma, requiring high sensitivity.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | A smaller particle size and column dimension are suitable for the lower flow rates used in LC-MS/MS, providing sharp peaks and high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer suitable for mass spectrometry. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Volatile organic modifier. |
| Gradient | 5-95% B over 5 minutes | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Higher temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms are readily protonated. |
| MRM Transitions | Precursor Ion (Q1): [M+H]⁺ (predicted m/z 228.1) Product Ion (Q3): To be determined experimentally. A plausible fragmentation would be the loss of CO (m/z 200.1) or cleavage of the pyridazinone ring.[10] | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with a different mass can be used. | Corrects for variability in sample preparation and instrument response. |
Protocol: Sample Preparation from Plasma (Protein Precipitation)
-
Spike Plasma: To 100 µL of blank plasma in a microcentrifuge tube, add the internal standard and the analyte standard to prepare calibration curve points and quality control samples.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube.
-
Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
-
Inject: Inject the reconstituted sample into the LC-MS/MS system.
Validation Parameters (ICH Q2(R2) and Bioanalytical Method Validation Guidance)
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks in blank matrix at the retention times of the analyte and IS. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 with a weighting factor (e.g., 1/x²). |
| Range & LLOQ | Lower Limit of Quantification (LLOQ) should be determined with acceptable precision and accuracy (≤ 20%). |
| Accuracy & Precision | Within-run and between-run precision (RSD) ≤ 15% (20% at LLOQ), and accuracy within ±15% (±20% at LLOQ) of the nominal concentration. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte stability established under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Overall Workflow for Method Development and Validation
The following diagram provides a high-level overview of the end-to-end process for developing and validating a new analytical method.
Caption: General workflow for analytical method development and validation.
References
- Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
- Dolan, J. W. (2013). HPLC Method Development for Pharmaceuticals. John Wiley & Sons.
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical chemistry, 75(13), 3019-3030.
- Monge, A., Palop, J. A., Ramirez, G., Font, M., & Fernandez-Alvarez, E. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of medicinal chemistry, 34(10), 3023-3028.
- Said, R., Le-Borgne, M., Teodori, E., Cilli, A., & Daflon-Yunes, N. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & medicinal chemistry, 22(21), 5951-5963.
- Sadek, B., & Abu-Izneid, T. (2016).
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Wang, S., & Cyronak, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]
- Zlatić, N., & Stankov, S. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(3), 735-744.
Sources
- 1. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 11. researchgate.net [researchgate.net]
Experimental Design for the Preclinical Evaluation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Pyridazino[4,5-b]indole Scaffold
The pyridazino[4,5-b]indole heterocyclic system is a compelling scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its structural similarity to β-carbolines has prompted investigations into its potential as a modulator of various physiological processes.[1] Derivatives of this core have been explored for their utility as antihypertensive agents, inhibitors of platelet aggregation, and as inotropic agents. Furthermore, this scaffold has shown promise in the realms of oncology and infectious diseases, with reported antimicrobial, antiproliferative, and specific kinase inhibitory activities.[1] Notably, certain pyridazino[4,5-b]indol-4-one analogs have been identified as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Phosphoinositide 3-kinase (PI3K), both of which are significant targets in cancer therapy.[2][3]
This document provides a comprehensive experimental framework for the preclinical evaluation of a specific analog, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one (referred to herein as MPI-4). The following protocols are designed to be self-validating and are grounded in established methodologies, providing a clear path from initial characterization to in vivo proof-of-concept.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of a compound's physicochemical properties is a prerequisite for its development as a therapeutic agent. These properties dictate its formulation, delivery, and pharmacokinetic profile.
Solubility Assessment
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Poor solubility can significantly hinder in vivo efficacy. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 5.0, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract and blood.
-
Sample Preparation: Add an excess of solid MPI-4 to a known volume of each buffer in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter that does not bind the compound. Analyze the concentration of MPI-4 in the filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with a UV detector.
-
Data Analysis: Express solubility in µg/mL or µM.
| Parameter | Condition | Rationale |
| pH | 5.0, 6.8, 7.4 | Simulates different physiological environments. |
| Temperature | 25°C and 37°C | Assesses solubility at room and physiological temperature. |
| Agitation | Constant shaking | Ensures thorough mixing and facilitates equilibrium. |
| Time | 24-48 hours | Allows sufficient time to reach thermodynamic equilibrium. |
Stability Profiling
Rationale: Chemical stability is essential for a drug's shelf-life and to ensure that the active compound, and not a degradant, is responsible for the observed biological effects. Forced degradation studies are used to identify potential degradation pathways.
Protocol: Forced Degradation Study
-
Stress Conditions: Expose solutions of MPI-4 to a range of stress conditions, including:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (solid state).
-
Photolytic: Exposure to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near-ultraviolet energy of ≥ 200 watt-hours/square meter.
-
-
Sample Analysis: At designated time points, analyze the stressed samples using a stability-indicating HPLC method. This method should be capable of separating the parent MPI-4 peak from any degradation products.
-
Data Interpretation: Quantify the remaining percentage of MPI-4 and identify any major degradation products.
Part 2: In Vitro Biological Evaluation
This section outlines the experimental workflow to assess the biological activity of MPI-4 in a controlled, in vitro setting.
Antiproliferative Activity Assessment
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. It is a robust initial screen for potential anticancer agents.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture relevant human cancer cell lines (e.g., breast cancer line MCF-7, known to be sensitive to some pyridazino[4,5-b]indoles) in appropriate media until they reach the exponential growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of MPI-4 in culture medium. Replace the existing medium in the wells with the medium containing various concentrations of MPI-4. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of MPI-4 that inhibits cell growth by 50%).
Best Practices and Troubleshooting for MTT Assay [4][5]
-
Phenol Red Interference: Use phenol red-free media during the MTT incubation step to avoid background absorbance.[4]
-
Incomplete Solubilization: Ensure complete dissolution of formazan crystals by gentle shaking or pipetting.
-
Cell Density: Optimize seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.
Kinase Inhibition Assays
Rationale: Based on existing literature, DYRK1A and PI3K are potential targets for the pyridazino[4,5-b]indol-4-one scaffold.[2][3] In vitro kinase assays are essential to confirm direct inhibition and determine the potency of MPI-4 against these specific enzymes.
Workflow for Kinase Inhibition Studies
Caption: Workflow for kinase inhibition screening of MPI-4.
Protocol: In Vitro DYRK1A Kinase Assay (ADP-Glo™ Format) [6][7]
-
Reagent Preparation: Prepare the DYRK1A enzyme, the substrate (e.g., DYRKtide), and ATP in the appropriate kinase reaction buffer.
-
Compound Dilution: Prepare a serial dilution of MPI-4 in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the DYRK1A enzyme, the MPI-4 dilution (or vehicle control), and initiate the reaction by adding the substrate/ATP mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Protocol: In Vitro PI3K Kinase Assay (Competitive ELISA Format) [1]
-
Plate Coating: Coat a 96-well plate with a glutathione-binding protein.
-
Kinase Reaction: In each well, combine the PI3K enzyme, MPI-4 at various concentrations (or vehicle control), and the lipid substrate (PIP2). Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a biotinylated-PIP3 tracer, which will compete with the PIP3 produced by the kinase reaction for binding to a PIP3-binding protein.
-
Signal Amplification: Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.
-
Absorbance Reading: Measure the absorbance at 450 nm. A lower signal indicates higher PI3K activity.
-
Data Analysis: Calculate the percentage of PI3K inhibition relative to the vehicle control and determine the IC₅₀ value.
Part 3: In Vivo Efficacy Evaluation
Rationale: In vivo studies are crucial to assess the therapeutic potential of a compound in a whole-organism context. The subcutaneous xenograft model is a standard and widely used preclinical model to evaluate the antitumor efficacy of novel cancer therapeutics.[8]
Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study of MPI-4.
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., MCF-7) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer MPI-4 (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Data Collection: Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Compare the tumor growth in the MPI-4 treated group to the control group. Calculate the percentage of tumor growth inhibition (TGI).
Considerations for In Vivo Studies [9][10][11][12][13]
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Model Selection: The choice of cell line and mouse strain can significantly impact the outcome of the study.
-
Sample Size: The number of animals per group should be sufficient to achieve statistical significance.
Conclusion
The experimental framework outlined in this guide provides a systematic and robust approach to the preclinical evaluation of this compound. By following these detailed protocols, researchers can generate high-quality, reproducible data to support the continued development of this promising compound as a potential therapeutic agent. The integration of physicochemical characterization, in vitro biological assays, and in vivo efficacy studies will provide a comprehensive understanding of the compound's properties and its potential for clinical translation.
References
- Agarwal, P., Huckle, J., Newman, J., & Reid, D. L. (2022). Trends in small molecule drug properties: A developability molecule assessment perspective. Drug Discovery Today, 27(12), 103366.
- Byrne, A. T., Alférez, D. G., Amant, F., Annibali, D., Arribas, J., Biankin, A. V., ... & Hidalgo, M. (2017). Interrogating open issues in cancer precision medicine with patient-derived xenografts.
- Logé, C., Le Borgne, M., Marchand, P., Robert, J. M., Le Baut, G., & Palzer, M. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5010-5014.
- American Association for Cancer Research. (2021). Abstract 1342: Development and preclinical evaluation of unique first-in-class small molecule inhibitors of the anti-apoptotic protein FLIP. Cancer Research, 81(13_Supplement), 1342-1342.
-
CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- An, W. F., & Tolliday, N. (2010). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. Methods in molecular biology (Clifton, N.J.), 593, 139–147.
- Farghaly, A. R. A. H., Khedr, M. A., & Abdalla, M. M. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC advances, 10(34), 20264-20279.
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
- Inflen, D. R., & Shaha, R. K. (2012). Human Tumor Xenografts: The Good, the Bad, and the Ugly.
-
Celtarys Research. (2024, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
- Hu, Y., & Zhang, J. (2016). Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Acta pharmaceutica Sinica. B, 6(3), 185–191.
- Adriaenssens, E., & Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io.
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
- Collesi, C., & Fimia, G. M. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. Expert opinion on drug metabolism & toxicology, 11(4), 545–561.
- Ciraolo, E., Perino, A., & Hirsch, E. (2012). Measuring PI3K lipid kinase activity. Methods in molecular biology (Clifton, N.J.), 795, 55–67.
- Gengenbach, L., & Singhal, H. (2020). Optimizing Xenograft Models for Breast Cancer: A Comparative Analysis of Cell-Derived and Patient-Derived Implantation Techniques in Pre-Clinical Research. Cancers, 12(11), 3169.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Arkin, M. R., & Wells, J. A. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 2, 1285265.
- Rahman, M., & Mohammad, S. (2023). Challenges and Prospects of Patient-Derived Xenografts for Cancer Research. Cancers, 15(17), 4358.
- Engel, J. H., & Jones, S. M. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in molecular biology (Clifton, N.J.), 1682, 1–18.
-
Reaction Biology. (n.d.). DYRK1A Kinase Activity Assay Service. Retrieved from [Link]
- Powles, T., & Al-Lazikani, B. (2018). Optimizing the design of population-based patient-derived tumor xenograft studies to better predict clinical response. eLife, 7, e36195.
- Zhang, T., Li, Y., Wang, Y., Zhang, Y., & Liu, Z. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Novel VISTA Small Molecule Inhibitors. International Journal of Molecular Sciences, 24(19), 14896.
- Edwards, M. P. (2017). The Properties of Kinase Inhibitors. In Royal Society of Chemistry.
- Hidalgo, M., Amant, F., Biankin, A. V., Budinská, E., Byrne, A. T., Caldas, C., ... & Jonkers, J. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998–1013.
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. clyte.tech [clyte.tech]
- 5. atcc.org [atcc.org]
- 6. promega.com.br [promega.com.br]
- 7. DYRK1A Kinase Enzyme System [promega.com]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.biologists.com [journals.biologists.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and its Analogs for Kinase Inhibition
Introduction: The Therapeutic Potential of the Pyridazino[4,5-b]indole Scaffold
The 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one molecule belongs to the pyridazino[4,5-b]indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry.[1] This chemical family has demonstrated a wide spectrum of biological activities, positioning it as a promising starting point for drug discovery programs.[1] Research has highlighted the potential of pyridazino[4,5-b]indole derivatives as inhibitors of phosphoinositide 3-kinase (PI3K) for breast cancer therapy, as agents for cardiovascular conditions due to their inotropic and anti-platelet aggregation properties, and as antimicrobial compounds.[2][3][4] The diverse bioactivity of this scaffold underscores the importance of efficient screening methodologies to identify and characterize novel therapeutic leads.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify molecules that modulate a specific biological target or pathway.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening campaign for this compound and its analogs, with a focus on identifying potential kinase inhibitors. The protocols and workflows detailed herein are designed to be robust, reproducible, and adaptable to various kinase targets.
Principle of the HTS Assay: A Luminescence-Based Kinase Activity Assay
Protein kinases are a critical class of enzymes involved in cellular signaling and are prominent targets for drug development, particularly in oncology.[7] A common and robust method for screening kinase inhibitors in an HTS format is the use of a luminescence-based assay that measures ATP consumption.[8][9] The principle of this assay is straightforward: as the kinase phosphorylates its substrate, it consumes ATP. The remaining ATP is then used in a coupled reaction with luciferase to produce a luminescent signal. Therefore, a decrease in luminescence is directly proportional to the kinase activity. Inhibitors of the kinase will prevent ATP consumption, resulting in a higher luminescent signal.
This "glow" luminescence assay format is highly amenable to HTS due to its simplicity (a mix-and-read protocol), high sensitivity, and broad dynamic range.[8][10] The stability of the luminescent signal also allows for batch processing of plates, a key consideration for large-scale screening campaigns.
Experimental Design and Workflow
A successful HTS campaign is built upon a foundation of careful experimental design, from assay development and optimization to the primary screen and subsequent hit confirmation. The overall workflow for screening this compound and its analogs is depicted below.
Caption: Data analysis pipeline for hit identification and confirmation.
Part 3: Post-Screening and Hit Validation
The final phase of the HTS campaign involves validating the confirmed hits through orthogonal assays and initiating preliminary structure-activity relationship (SAR) studies.
Orthogonal Assays
It is crucial to confirm the activity of hits in a secondary, mechanistically different assay to rule out compound interference with the primary assay format (e.g., inhibition of luciferase). [11]An example of an orthogonal assay is a fluorescence polarization (FP) assay. [12][13]
-
Fluorescence Polarization (FP) Assay: This technique measures the binding of a fluorescently labeled tracer to the kinase. [13]If a hit compound binds to the kinase, it will displace the tracer, leading to a decrease in fluorescence polarization. [14]This confirms direct binding of the inhibitor to the target.
Preliminary Structure-Activity Relationship (SAR)
Once hits are validated, a preliminary SAR analysis can be performed. This involves comparing the chemical structures of the active compounds to identify common chemical features that are important for activity. [15]This analysis can guide the synthesis of new analogs with improved potency and selectivity.
Conclusion
The pyridazino[4,5-b]indole scaffold, represented by molecules such as this compound, holds significant promise for the development of novel therapeutics. The application of a well-designed and rigorously validated HTS campaign, as detailed in this note, is a critical step in unlocking this potential. By employing a robust luminescence-based kinase assay, researchers can efficiently screen large compound libraries, identify potent inhibitors, and generate valuable lead compounds for further drug development efforts. The systematic approach outlined here, from assay development to hit validation, provides a clear and actionable framework for scientists in the field.
References
-
Al-Suwaidan, I. A., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. National Institutes of Health. Available at: [Link]
-
Biernacka, J., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]
-
Vega, A., et al. (1993). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
-
Allin, S. M., et al. (2021). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. Available at: [Link]
-
Mátyus, P., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. ResearchGate. Available at: [Link]
-
Dajka-Halász, B., et al. (2004). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Sci-Hub. Available at: [Link]
-
nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available at: [Link]
-
Yasui, N., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health. Available at: [Link]
-
Sygnature Discovery. (n.d.). Hit Discovery at Sygnature Discovery. Available at: [Link]
-
Göktaş, O., et al. (2008). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. ResearchGate. Available at: [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. Available at: [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central. Available at: [Link]
-
Bettayeb, K., et al. (2010). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. MDPI. Available at: [Link]
-
BellBrook Labs. (2023). What Is the Best Kinase Assay?. Available at: [Link]
-
Farghaly, A. R. A. H., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC. Available at: [Link]
-
Chen, I. J., & Foloppe, N. (2013). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. National Institutes of Health. Available at: [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Available at: [Link]
-
BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Available at: [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]
-
Binnie, A., et al. (2007). A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. ResearchGate. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl). PubMed Central. Available at: [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]
-
Job, V., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]
-
IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. Available at: [Link]
-
Auld, D. S., et al. (2004). A real-time bioluminescent HTS method for measuring protein kinase activity influenced neither by ATP concentration nor by luciferase inhibition. PubMed. Available at: [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Available at: [Link]
-
Gilsbach, R., et al. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. Available at: [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Available at: [Link]
-
Sygnature Discovery. (n.d.). High Throughput Drug Screening. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput screening - Wikipedia [en.wikipedia.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.co.uk [promega.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyridazino[4,5-b]indol-4-one Analog
The pyridazino[4,5-b]indole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities include but are not limited to, antihypertensive, anti-cancer, and kinase inhibitory effects.[1][2] The specific analog, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, belongs to a class of compounds that has shown promise as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and potentially the Phosphoinositide 3-kinase (PI3K) signaling pathway.[3]
DYRK1A is a crucial regulator of various cellular processes, and its dysregulation is implicated in developmental abnormalities and several diseases, including cancer.[1][2] Similarly, the PI3K/Akt pathway is a central node in cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] The potential of this compound to modulate these key pathways makes it a compelling candidate for further investigation as a potential therapeutic agent.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the cellular activity of this compound. The protocols detailed herein are designed to first establish the compound's effect on cell viability and proliferation across a panel of relevant cancer cell lines. Subsequently, a suite of mechanistic assays is described to dissect the underlying cellular and molecular responses, including induction of apoptosis, cell cycle arrest, and target engagement with the DYRK1A and PI3K pathways.
I. Foundational Assays: Assessing Antiproliferative Activity
The initial characterization of a novel compound involves determining its impact on cell viability and proliferation. This provides a fundamental understanding of its potency and the concentration range for subsequent mechanistic studies. Here, we present three robust and widely adopted methods: the MTT, Sulforhodamine B (SRB), and CellTiter-Glo® assays. The choice of assay can depend on the specific cell line, compound characteristics, and available laboratory equipment.
Cell Line Selection and Culture Conditions
Based on published data for analogous compounds, a panel of human cancer cell lines is recommended for initial screening.[3] The table below summarizes the suggested cell lines and their respective culture media. Adherence to sterile cell culture techniques is paramount for the validity of all subsequent assays.
| Cell Line | Cancer Type | Recommended Medium |
| Huh-7 | Hepatocellular Carcinoma | DMEM + 10% FBS + 1% Penicillin/Streptomycin[5] |
| Caco-2 | Colorectal Adenocarcinoma | EMEM + 20% FBS + 1% Penicillin/Streptomycin[6] |
| MDA-MB-231 | Breast Adenocarcinoma | Leibovitz's L-15 Medium + 10% FBS + 1% Penicillin/Streptomycin (in a non-CO2 incubator) |
| HepG2 | Hepatocellular Carcinoma | EMEM + 10% FBS + 1% Penicillin/Streptomycin[7] |
| HCT-116 | Colorectal Carcinoma | McCoy's 5A Medium + 10% FBS + 1% Penicillin/Streptomycin[8] |
| MCF-7 | Breast Adenocarcinoma | EMEM + 10% FBS + 0.01 mg/mL human recombinant insulin + 1% Penicillin/Streptomycin[9] |
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[10]
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues of cellular proteins.[12]
Principle: The amount of bound dye is proportional to the total protein mass, which is indicative of cell number.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plate and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at 510 nm.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous luminescent assay that quantifies ATP, an indicator of metabolically active cells.[3]
Principle: The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Lysis and Luminescence Generation: After the incubation period, equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
II. Mechanistic Assays: Elucidating the Mode of Action
Following the determination of the compound's antiproliferative activity, the next crucial step is to investigate the underlying mechanism of action. This section details protocols to assess whether the observed decrease in cell viability is due to the induction of apoptosis or cell cycle arrest.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium iodide, a fluorescent nucleic acid stain, is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry immediately. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This flow cytometry-based method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI is therefore directly proportional to the DNA content, allowing for the discrimination of cells in different cell cycle phases.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, centrifuge at 300 x g for 5 minutes, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated.
III. Target Engagement and Pathway Analysis
To confirm that this compound acts on its putative targets, DYRK1A and the PI3K pathway, specific assays are required.
DYRK1A Signaling Pathway
DYRK1A has a complex role in cellular signaling, influencing transcription, cell cycle progression, and apoptosis.[1][2] Its inhibition is a key therapeutic strategy.
Caption: Simplified DYRK1A signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical driver of cell growth and survival.[4] Its inhibition is a major focus of cancer drug development.
Caption: Simplified PI3K/Akt signaling pathway.
Protocol: In-Cell Western™ Assay for Target Phosphorylation
The In-Cell Western™ assay allows for the quantitative measurement of protein phosphorylation within fixed cells in a microplate format. This protocol can be adapted to measure the phosphorylation of downstream targets of DYRK1A (e.g., STAT3) or Akt (a key component of the PI3K pathway).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound. Include appropriate positive and negative controls (e.g., growth factor stimulation to activate the pathway).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific binding with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-STAT3 or phospho-Akt). In parallel wells, incubate with an antibody for the total protein as a normalization control.
-
Secondary Antibody Incubation: Wash the plate and incubate with a fluorescently-labeled secondary antibody (e.g., an IRDye®-conjugated antibody).
-
Signal Detection: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®). The signal from the phospho-specific antibody is normalized to the signal from the total protein antibody to determine the relative level of phosphorylation.
IV. Data Analysis and Interpretation
For the proliferation assays, the absorbance or luminescence data should be normalized to the vehicle-treated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by fitting the data to a four-parameter logistic curve.
For the apoptosis and cell cycle assays, the percentage of cells in each quadrant or phase should be quantified using the analysis software of the flow cytometer.
For the In-Cell Western™ assay, the normalized fluorescence intensity will indicate the extent of target phosphorylation. A decrease in phosphorylation of a downstream target upon compound treatment would suggest on-target activity.
V. Experimental Workflow Overview
Caption: Overall experimental workflow.
VI. References
-
Loge, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5185-5189. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949.
-
Ionescu, A., et al. (2012). DYRK1A Kinase Inhibitors with Emphasis on Cancer. Mini-Reviews in Medicinal Chemistry, 12(13), 1315-1329.
-
Fernandez, D., et al. (2016). The DYRK family of kinases in cancer: Molecular functions and therapeutic opportunities. Cancers, 8(1), 1.
-
Liu, Y., et al. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors. F1000Research, 6, 37.
-
Park, S., et al. (2020). DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors. Cell Death & Disease, 11(1), 1-13.
-
Noorolyai, S., et al. (2019). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Cancers, 11(7), 998.
-
UCSC Genome Browser. (2010, March 29). SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC). Retrieved January 19, 2026, from [Link]
-
Rockland Immunochemicals. (n.d.). In-Cell Western (ICW) Protocol. Retrieved January 19, 2026, from [Link]
-
Azure Biosystems. (n.d.). What is the In-cell Western Assay? Retrieved January 19, 2026, from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved January 19, 2026, from [Link]
-
Bio-protocol. (2016). Caco2 Cell Culture. Bio-protocol, 6(21), e1977.
-
Encode. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved January 19, 2026, from [Link]
-
Public Health England. (n.d.). Cell line profile: CACO-2. Retrieved January 19, 2026, from [Link]
-
Public Health England. (n.d.). HCT 116. Retrieved January 19, 2026, from [Link]
-
Aranda, S., et al. (2011). DYRK1A Autophosphorylation on Serine Residue 520 Modulates Its Kinase Activity via 14-3-3 Binding. Molecular Biology of the Cell, 22(21), 4077-4091.
-
UCSC Genome Browser. (2010, August 24). Huh-7 and Huh-7.5 culture conditions. Retrieved January 19, 2026, from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved January 19, 2026, from [Link]
-
NCBI Bookshelf. (n.d.). Caco-2 Cell Line - The Impact of Food Bioactives on Health. Retrieved January 19, 2026, from [Link]
-
Singh, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 81-86.
-
Ainslie Lab @ UNC. (2007, June 11). Caco-2 Cell Culture Protocol. Retrieved January 19, 2026, from [Link]
-
Taylor & Francis Online. (2016). Kinase Activity-Tagged Western Blotting Assay. Retrieved January 19, 2026, from [Link]
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116.
-
ResearchGate. (n.d.). Schematic representation of the In-Cell Western assay. Retrieved January 19, 2026, from [Link]
-
Roche. (n.d.). MTT Cell Proliferation Assay. Retrieved January 19, 2026, from [Link]
-
SignalChem. (n.d.). DYRK1A Kinase Assay Protocol. Retrieved January 19, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target. Retrieved January 19, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis. Retrieved January 19, 2026, from [Link]
-
Protocols.io. (2023, May 24). SRB assay for measuring target cell killing V.1. Retrieved January 19, 2026, from [Link]
-
Elabscience. (n.d.). HuH-7 Cell Line. Retrieved January 19, 2026, from [Link]
-
Encode. (n.d.). SOP: Propagation of HepG2 (ATCC HB-8065) Information Name. Retrieved January 19, 2026, from [Link]
Sources
- 1. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DYRK1A: the double-edged kinase as a protagonist in cell growth and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. atcc.org [atcc.org]
- 5. atcc.org [atcc.org]
- 6. atcc.org [atcc.org]
- 7. DYRK1A suppression restrains Mcl-1 expression and sensitizes NSCLC cells to Bcl-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genome.ucsc.edu [genome.ucsc.edu]
- 9. HCT 116. Culture Collections [culturecollections.org.uk]
- 10. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 11. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 12. In-Cell Western | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Purification of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Introduction: The Critical Role of Purity in Drug Discovery
The compound 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one belongs to the pyridazino[4,5-b]indole class of fused N-heterocycles. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to biologically active molecules, exhibiting potential as antihypertensive agents, inhibitors of platelet aggregation, and ligands for various receptors.[1] Given that even minor impurities can significantly impact biological and toxicological assessments, robust and reliable purification strategies are paramount in both early-stage research and later-phase drug development.
This guide provides a detailed overview of the purification techniques for this compound, grounded in the principles of organic chemistry. We will explore the likely impurity profile based on common synthetic routes and present detailed protocols for purification by recrystallization and column chromatography. The causality behind experimental choices will be explained to empower the researcher to adapt and troubleshoot these methods effectively.
Understanding the Impurity Profile: A Synthesis-Forward Approach
The purity of the final compound is intrinsically linked to the synthetic route employed. A common method for the synthesis of pyridazino[4,5-b]indol-4-ones involves the cyclocondensation of a suitably substituted indole derivative with hydrazine.[2] A plausible synthetic pathway to this compound is depicted below, highlighting potential sources of impurities.
Figure 1. A generalized synthetic pathway for this compound and the origin of potential impurities.
Common Impurities to Consider:
-
Unreacted Starting Materials: Residual substituted indole ester from the initial step.
-
Incomplete Reaction Products: The hydrazide intermediate may persist if the cyclization is not driven to completion.
-
Side-Reaction Products: Dehydration or other side reactions can lead to a variety of structurally related impurities.
-
Reagents and Catalysts: Any acids, bases, or catalysts used in the synthesis may carry over into the crude product.[3]
The presence of the indole and pyridazinone moieties suggests that the target compound will have a moderate to high polarity due to the presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding. This physicochemical characteristic is a key determinant in selecting an appropriate purification strategy.
Purification Strategy 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[4] For a successful recrystallization, the ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.
Protocol 1: Solvent Screening for Recrystallization
Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
A selection of solvents (see Table 1)
-
Test tubes
-
Heat source (e.g., hot plate or oil bath)
-
Vortex mixer
Procedure:
-
Place approximately 10-20 mg of the crude product into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid just dissolves or until about 1 mL of solvent has been added. Observe the solubility at room temperature. A good candidate solvent will show low solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently.
-
Continue adding the solvent dropwise to the hot solution until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good recovery of crystalline material.
Table 1: Common Solvents for Recrystallization of N-Heterocycles
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar Protic | Often a good first choice for polar compounds. |
| Methanol | 65 | Polar Protic | More polar than ethanol; may have high solubility even at room temp. |
| Isopropanol | 82 | Polar Protic | Less polar than ethanol; good for moderately polar compounds. |
| Ethyl Acetate | 77 | Polar Aprotic | A versatile solvent of medium polarity. |
| Acetonitrile | 82 | Polar Aprotic | Good for compounds with some polarity. |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds or as part of a solvent pair. |
| Water | 100 | Very Polar | May be suitable if the compound has sufficient polarity and is stable. |
This table provides a starting point for solvent selection.
Protocol 2: Bulk Recrystallization
Objective: To purify a larger quantity of this compound.
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent (from Protocol 1) in small portions while heating the flask with stirring.
-
Continue adding the hot solvent until the compound just dissolves.
-
If the solution is colored and the pure compound is known to be colorless, this is an opportunity to decolorize with activated charcoal. Add a small amount of charcoal to the hot solution and swirl for a few minutes.
-
If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Purification Strategy 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For a moderately polar compound like this compound, normal-phase chromatography on silica gel is a suitable approach.
Protocol 3: Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine an appropriate solvent system (mobile phase) for column chromatography.
Procedure:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate or dichloromethane/methanol).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound. A higher proportion of the polar solvent will increase the Rf value.
Table 2: Common Solvent Systems for TLC of N-Heterocycles
| Non-Polar Solvent | Polar Solvent | Notes |
| Hexane / Heptane | Ethyl Acetate | A good starting point for moderately polar compounds. |
| Dichloromethane | Methanol | A more polar system for compounds that do not move in hexane/ethyl acetate. |
| Dichloromethane | Acetone | An alternative polar system. |
A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce tailing of basic compounds on the acidic silica gel.[6]
Protocol 4: Flash Column Chromatography
Objective: To purify this compound using flash column chromatography.
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (from Protocol 3) and pour it into a glass column. Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane/methanol). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica to the top of the column.
-
Elution: Add the mobile phase to the column and apply gentle pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Figure 2. Decision workflow for the purification of this compound.
Conclusion
The successful purification of this compound is a critical step in its evaluation as a potential therapeutic agent. The choice between recrystallization and column chromatography will depend on the nature and quantity of the impurities present. A thorough understanding of the synthetic route is the first step in predicting the impurity profile and designing an effective purification strategy. The protocols provided herein offer a systematic approach to achieving high purity, which is essential for obtaining reliable biological data.
References
- Taherpour, A., et al. (2007). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 19(3), 1733-1738.
- Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Available at: [Link]
-
Chaban, T., et al. (n.d.). Scheme 4. Synthesis of 8-phenyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one 15. ResearchGate. Available at: [Link]
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
-
National Institutes of Health. (2024). Fabrication and characterization of inorganic–organic hybrid copper ferrite anchored on chitosan Schiff base as a reusable green catalyst for the synthesis of indeno[1,2-b]indolone derivatives. Available at: [Link]
- Radini, I., et al. (2016).
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Available at: [Link]
-
PubChem. (n.d.). 5h-pyridazino[3,4-b]benzodiazepin-5-one, 3-chloro-11-ethyl-6,11-dihydro-8-methyl-6-propyl-. Available at: [Link]
- Matyus, P., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291.
-
Chemistry LibreTexts. (2023). B. Column Chromatography. Available at: [Link]
-
PubChem. (n.d.). 5-methyl-4-phenyl-2h-pyridazino[4,3-b]indol-3-one. Available at: [Link]
-
Sci-Hub. (2004). Synthesis of 5H‐Pyridazino[4,5‐b]indoles and Their Benzofurane Analogues Utilizing an Intramolecular Heck‐Type Reaction. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction / Tetrahedron, 2004 [sci-hub.ru]
- 6. avantiresearch.com [avantiresearch.com]
Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Improving the Yield of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one Synthesis
Welcome to the technical support center for the synthesis of pyridazino[4,5-b]indole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with or looking to optimize the synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. The pyridazino[4,5-b]indole core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as antihypertensive agents, PI3K inhibitors, and antiarrhythmics.[1][2] However, synthesizing these complex heterocycles can present challenges, with yield optimization being a primary concern.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls and enhance the efficiency and output of your synthesis.
Section 1: The Primary Synthetic Pathway
The most established and reliable method for constructing the this compound scaffold involves a multi-step sequence. This pathway begins with the creation of the core indole ring system, followed by functionalization and subsequent cyclization to form the pyridazinone ring.
The general workflow is as follows:
-
Fischer Indole Synthesis: Construction of the substituted indole core (ethyl 6-methyl-1H-indole-2-carboxylate) from 4-methylphenylhydrazine and an appropriate ketoester.
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of the indole ring, a crucial handle for the subsequent cyclization.
-
Condensation & Cyclization: Reaction of the 3-formyl intermediate with hydrazine hydrate to form the final tricyclic pyridazino[4,5-b]indol-4-one product.
Caption: Core synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My overall yield for the three-step synthesis is consistently below 30%. Where are the most likely points of failure?
A1: A low overall yield is a common issue that requires a systematic, step-by-step diagnosis. The Fischer Indole Synthesis and the final cyclization are often the most yield-sensitive steps.
-
Logic Flow for Troubleshooting:
Caption: A logical flowchart for diagnosing and addressing low yield issues in the synthesis.
-
Causality: Each step has unique sensitivities. The Fischer indole synthesis is notoriously dependent on the acid catalyst and temperature, which control the equilibrium of the[2][2]-sigmatropic rearrangement versus competing decomposition pathways.[3] The final cyclization's success hinges on the nucleophilicity of hydrazine and the electrophilicity of the formyl and ester groups, which can be hampered by solvent choice or exhausted reagents.
Q2: The initial Fischer Indole Synthesis of ethyl 6-methyl-1H-indole-2-carboxylate is inefficient. How can I improve it?
A2: This is a classic challenge. The Fischer indole synthesis is sensitive to several parameters.
-
Purity of Starting Materials: Ensure your 4-methylphenylhydrazine and ethyl pyruvate are pure. It is advisable to use freshly distilled or recrystallized starting materials, as impurities can catalyze side reactions.
-
Acid Catalyst Choice: The catalyst is critical. Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, AlCl₃) are used.[4] Polyphosphoric acid (PPA) is often a highly effective medium and catalyst for this reaction. You must screen catalysts to find the optimal one for this specific substrate.
-
Reaction Temperature and Time: This reaction requires heat, but excessive temperatures (>120-150°C) or prolonged heating can cause significant decomposition (charring), drastically reducing the yield. Monitor the reaction closely by Thin-Layer Chromatography (TLC) to find the sweet spot where starting material is consumed before significant byproduct formation occurs.
-
Microwave-Assisted Synthesis: This is a highly effective method for improving yields and dramatically reducing reaction times from hours to minutes. The rapid, uniform heating often minimizes byproduct formation.
Table 1: Comparison of Catalysts for Fischer Indole Synthesis
| Catalyst | Common Conditions | Advantages | Potential Issues |
| Polyphosphoric Acid (PPA) | 100-120°C, neat | Often gives high yields; acts as solvent and catalyst. | Viscous, can make work-up difficult. |
| Zinc Chloride (ZnCl₂) | 150-170°C, neat or in high-boiling solvent | Strong Lewis acid, effective for many substrates. | Harsh conditions can lead to degradation. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in Toluene/Ethanol | Milder Brønsted acid, easier work-up. | May be less effective for deactivated substrates. |
| Microwave + p-TsOH | 150°C, 3-15 min in THF/Ethanol | Excellent yields, extremely fast, fewer byproducts. | Requires specialized microwave reactor equipment. |
Q3: The final cyclization with hydrazine hydrate is slow and gives an impure product. What are the key parameters to control?
A3: The cyclization of the 3-formylindole-2-carboxylate intermediate is a critical, yield-defining step.
-
Reagent Quality: Use fresh, high-purity hydrazine hydrate. Old or degraded hydrazine will have lower nucleophilicity and can introduce impurities.
-
Solvent Choice: Absolute ethanol is the most commonly reported solvent and generally works well.[2] It effectively solvates the starting material and facilitates the reaction under reflux.
-
Temperature and Time: The reaction typically requires heating under reflux for several hours (e.g., 6 hours).[2] However, this is another step where microwave irradiation offers a significant advantage. Studies have shown that this cyclization can be completed in as little as 3 minutes under microwave conditions with improved yields.[5]
-
Purification: The crude product often precipitates upon cooling the reaction mixture. However, it may be contaminated with unreacted starting material or side products. Recrystallization from a suitable solvent like ethanol or DMF/water is usually effective for purification. If chromatography is needed, be aware that the product has low solubility in common solvents like ethyl acetate and hexanes; a more polar system may be required.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Does the 8-methyl substituent significantly alter the reaction conditions compared to the unsubstituted analogue?
The methyl group is located at position 6 of the indole ring, which becomes position 8 in the final pyridazino[4,5-b]indole product. As an electron-donating group, it slightly activates the benzene ring of the indole. This can have two minor effects:
-
It may slightly increase the rate of the initial Fischer indole synthesis.
-
It could potentially influence the regioselectivity of the Vilsmeier-Haack formylation, although formylation at C3 is strongly electronically and sterically favored. In general, the established protocols for the unsubstituted parent compound are an excellent starting point, and major deviations are not typically required.[5]
FAQ 2: Are there alternative synthetic routes I should consider if this one fails?
Yes, while the described pathway is the most common, other advanced methods exist. For instance, novel [3+3] annulation reactions between 2-alkenylindoles and hydrazonyl chlorides have been developed for the synthesis of the pyridazino[4,5-b]indole core and can offer high yields for specific substitution patterns.[6][7] Additionally, palladium-catalyzed methods, such as intramolecular Heck-type reactions, provide another modern approach to this ring system.[8] These are generally considered second-line options if the classical route proves problematic for your specific substrate.
FAQ 3: How critical is working under an inert atmosphere?
For the Vilsmeier-Haack formylation and the final hydrazine cyclization, an inert atmosphere is good practice but not always strictly necessary. However, for the Fischer indole synthesis, especially if using sensitive catalysts or running at high temperatures for extended periods, performing the reaction under nitrogen or argon is highly recommended to prevent oxidative side reactions that can lead to colored impurities and lower yields.
Section 4: Optimized Experimental Protocols
Protocol A: Fischer Indole Synthesis of Ethyl 6-methyl-1H-indole-2-carboxylate
-
Materials: 4-methylphenylhydrazine hydrochloride (1 eq.), ethyl pyruvate (1.05 eq.), polyphosphoric acid (PPA, ~10x weight of hydrazine).
-
Procedure:
-
Combine 4-methylphenylhydrazine hydrochloride and ethyl pyruvate in a round-bottom flask.
-
Add polyphosphoric acid to the mixture. The mixture will be thick.
-
Heat the mixture with vigorous stirring to 110-120°C.
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.
-
Allow the mixture to cool to approximately 80°C and then very carefully pour it onto crushed ice with stirring. Caution: Quenching PPA is highly exothermic.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes until all the PPA is dissolved.
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
-
Self-Validation: The identity and purity of the resulting indole ester should be confirmed by ¹H NMR and LC-MS before proceeding.
Protocol B: Vilsmeier-Haack Formylation of Ethyl 6-methyl-1H-indole-2-carboxylate
-
Materials: Ethyl 6-methyl-1H-indole-2-carboxylate (1 eq.), phosphorus oxychloride (POCl₃, 1.5 eq.), N,N-dimethylformamide (DMF, anhydrous).
-
Procedure:
-
In a flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add POCl₃ dropwise, keeping the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of ethyl 6-methyl-1H-indole-2-carboxylate in anhydrous DMF dropwise to the Vilsmeier reagent, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture and pour it onto crushed ice containing sodium bicarbonate or sodium hydroxide to neutralize the acid.
-
The product will precipitate. Stir for 30 minutes, then filter the solid.
-
Wash the solid with water and dry under vacuum.
-
-
Self-Validation: The appearance of a formyl proton signal (~10 ppm) and the disappearance of the C3-H proton signal in the ¹H NMR spectrum confirm a successful reaction.
Protocol C: Microwave-Assisted Cyclization to this compound
-
Materials: Ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate (1 eq.), hydrazine hydrate (3-5 eq.), absolute ethanol.
-
Procedure:
-
In a microwave reaction vial, suspend the 3-formylindole intermediate in absolute ethanol.
-
Add hydrazine hydrate to the suspension.
-
Seal the vial and place it in a scientific microwave reactor.
-
Heat the mixture to 120°C for 5-10 minutes.[5]
-
Monitor for completion by TLC or LC-MS.
-
After cooling, the product will typically precipitate from the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Self-Validation: A successful reaction is indicated by the disappearance of the ester and formyl signals in the NMR/IR spectra and the appearance of characteristic NH and amide signals for the product.
References
-
Radini, I., El-Kashef, H., Haider, N., & Farghaly, A.-R. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). A Review on the Synthesis and Reactions of Pyridazino[4,5-b]indole Scaffolds. Molecules, 27(21), 7215. Available at: [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. Available at: [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. Available at: [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. Available at: [Link]
-
El-Gendy, M. A., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(10), 558-568. [Link]
-
Wang, C., et al. (2024). Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides. Chemistry – A European Journal, 30(26), e202400278. [Link]
-
Thomson, R. J., & Douglas, C. J. (2012). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 77(24), 11146-11155. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wang, C., et al. (2024). Synthesis of Pyridazino[4,5‐b]indoles by [3+3] Annulation of 2‐Alkenylindoles and Hydrazonyl Chlorides. ResearchGate. Available at: [Link]
-
Matyus, P., et al. (2004). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sci-Hub. Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction / Tetrahedron, 2004 [sci-hub.ru]
Technical Support Center: Synthesis of Pyridazino[4,5-b]indoles
Welcome to the technical support center for the synthesis of pyridazino[4,5-b]indoles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Pyridazino[4,5-b]indoles are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as anxiolytics, antihypertensives, and inhibitors of various enzymes.[1][2] However, their synthesis can present several challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of these complex molecules. The information herein is based on established literature and practical insights to help you navigate the intricacies of your experimental work.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter in the lab.
Issue 1: Low Yields in the Final Cyclization Step
Question: My final cyclization step to form the pyridazino[4,5-b]indole ring system is consistently giving low yields. What are the common causes and how can I improve the yield?
Answer: Low yields in the final cyclization are a frequent challenge. The underlying cause often depends on the specific synthetic route you are employing. Here’s a breakdown of potential issues and solutions for common synthetic pathways:
-
For Syntheses Starting from Ethyl Indole-2-carboxylates:
-
Inefficient Vilsmeier-Haack Formylation: The initial formylation of the indole-2-carboxylate is a critical step.[1][3] Incomplete formylation will result in unreacted starting material and reduce the overall yield.
-
Troubleshooting:
-
Reagent Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (POCl₃/DMF) is used.
-
Temperature Control: The reaction is typically performed at low temperatures initially, followed by warming. Optimize the temperature profile for your specific substrate.
-
Reaction Time: Monitor the reaction progress by TLC to ensure completion.
-
-
-
Suboptimal Hydrazine Condensation: The subsequent reaction with hydrazine hydrate or a substituted hydrazine to form the pyridazinone ring is sensitive to reaction conditions.[1][3]
-
Troubleshooting:
-
Solvent Choice: Ethanol is commonly used, but for less reactive substrates, a higher boiling point solvent like n-butanol or DMF might be beneficial.
-
Catalysis: The addition of a catalytic amount of acetic acid can facilitate the condensation.
-
Microwave Irradiation: For sluggish reactions, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[1][3]
-
-
-
-
For Fischer Indole Synthesis-based Routes:
-
Incomplete Hydrazone Formation: The initial condensation of the arylhydrazine with a suitable ketone or aldehyde to form the hydrazone must be complete.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can hydrolyze the hydrazone.
-
Acid Catalysis: A catalytic amount of acid (e.g., acetic acid) is typically required.
-
-
-
Harsh Cyclization Conditions: The acid-catalyzed cyclization of the hydrazone can lead to degradation of the starting material or product if the conditions are too harsh.[4][5]
-
Troubleshooting:
-
Choice of Acid: Polyphosphoric acid (PPA) is a common choice, but other Lewis acids like ZnCl₂ or Brønsted acids like H₂SO₄ can be explored.[4][5] The optimal acid and concentration should be determined empirically.
-
Temperature Control: Carefully control the reaction temperature. Overheating can lead to charring and decomposition.
-
-
-
Workflow for Optimizing the Final Cyclization Step:
Caption: Troubleshooting workflow for low cyclization yields.
Issue 2: Formation of Regioisomers
Question: I am observing the formation of an undesired regioisomer during my synthesis. How can I improve the regioselectivity?
Answer: Regioselectivity is a significant challenge, particularly in reactions involving electrophilic substitution on the indole ring or in cycloaddition reactions.
-
During Friedel-Crafts Acylation:
-
Problem: Acylation of the indole ring can occur at different positions, leading to a mixture of isomers. For instance, acylation of an indole-2-carboxylate can be influenced by the electron-donating or -withdrawing nature of substituents on the benzene ring.[1]
-
Solution:
-
Lewis Acid Choice: The choice of Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) can influence the regioselectivity. A systematic screening of Lewis acids is recommended.
-
Solvent Effects: The polarity of the solvent can affect the reaction outcome. Less polar solvents often favor a specific regioisomer.
-
Protecting Groups: Strategic use of protecting groups on the indole nitrogen can direct the electrophilic attack to a specific position.
-
-
-
During Fischer Indole Synthesis:
-
Problem: The use of unsymmetrical ketones can lead to the formation of two different indole regioisomers.[4]
-
Solution:
-
Choice of Starting Materials: If possible, use a symmetrical ketone or an aldehyde to avoid this issue.
-
Directed Synthesis: If an unsymmetrical ketone is necessary, consider alternative indole synthesis methods like the Larock indole synthesis, which can offer better regiocontrol.[6]
-
-
-
During Cycloaddition Reactions:
-
Problem: [4+2] cycloaddition reactions for the synthesis of pyridazino[4,5-b]indoles can sometimes yield isomeric side products.[7]
-
Solution:
-
Catalyst Screening: For metal-catalyzed cycloadditions, the choice of metal and ligand is crucial for controlling regioselectivity.
-
Temperature Optimization: The reaction temperature can influence the kinetic versus thermodynamic product distribution.
-
-
Issue 3: Difficult Purification of the Final Product
Question: My final pyridazino[4,5-b]indole product is difficult to purify. What purification strategies are most effective?
Answer: The purification of these heterocyclic compounds can be challenging due to their often poor solubility and the presence of closely related impurities.
-
Crystallization:
-
Solvent Screening: A systematic screening of solvents and solvent mixtures is the first step. Common solvents for crystallization include ethanol, methanol, DMF, and acetic acid.
-
Hot Filtration: If the compound is sparingly soluble, hot filtration of a saturated solution can remove insoluble impurities.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. For more polar compounds, alumina (neutral or basic) might be a better choice.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Additives: For basic compounds that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the peak shape. For acidic compounds, a small amount of acetic acid can be beneficial.
-
-
Preparative HPLC:
-
For very difficult separations or for obtaining highly pure material for biological testing, preparative reverse-phase HPLC is a powerful technique.
-
Table 1: Recommended Purification Strategies
| Impurity Type | Recommended Primary Method | Recommended Secondary Method | Key Considerations |
| Unreacted Starting Material | Column Chromatography | Crystallization | Choose an eluent system with a significant polarity difference between the product and starting material. |
| Isomeric Byproducts | Preparative HPLC | Careful Column Chromatography | May require a long column and a shallow gradient for separation. |
| Baseline/Polymeric Material | Crystallization | Filtration through a plug of silica | Often, the desired product can be crystallized away from polymeric impurities. |
| Salts | Aqueous Workup/Washing | Crystallization | Ensure the product is neutralized before extraction if it has acidic or basic properties. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of pyridazino[4,5-b]indoles?
A1: The most prevalent starting materials are derivatives of indole itself. Common choices include:
-
2-Acetylindole-3-carboxylic acid[1]
-
Phenylhydrazines (for Fischer indole synthesis routes)[1][3]
-
Dimethyl indole-2,3-dicarboxylate[1]
Q2: Are there any "greener" synthetic approaches for pyridazino[4,5-b]indoles?
A2: Yes, the field is moving towards more environmentally friendly methods. Some strategies include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption.[1][3]
-
One-pot reactions: Combining multiple synthetic steps into a single pot reduces solvent waste and purification steps.
-
Palladium-catalyzed reactions: Modern cross-coupling reactions can offer high efficiency and atom economy.[8][9][10]
Q3: How can I introduce substituents onto the pyridazino[4,5-b]indole core?
A3: Functionalization can be achieved either by using substituted starting materials or by post-synthesis modification of the heterocyclic core. Common reactions for functionalization include:
-
Alkylation: The nitrogen atoms in the indole and pyridazine rings can be alkylated.[11]
-
Halogenation: The core can be halogenated, and the resulting halo-derivatives can be used in cross-coupling reactions.
-
Thionation: The pyridazinone oxygen can be converted to a sulfur atom using reagents like Lawesson's reagent or P₄S₁₀.[11]
Q4: My pyridazino[4,5-b]indole product seems to be unstable. What are the potential stability issues?
A4: While the fused aromatic system is generally stable, certain functionalities can introduce instability.
-
Oxidation: The indole ring can be susceptible to oxidation, especially if it is electron-rich. It is advisable to store samples under an inert atmosphere (nitrogen or argon) and protected from light.
-
Hydrolysis: If your molecule contains ester or amide functionalities, they may be prone to hydrolysis under acidic or basic conditions.
Diagram of a Common Synthetic Route:
Caption: Common synthetic pathway to pyridazino[4,5-b]indol-4(5H)-ones.
References
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
-
Radini, I., El-Kashef, H., Haider, N., & Farghaly, A.-R. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
Monge, A., Palop, J. A., De Ceráin, A. L., Senador, V., & Martínez, A. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. [Link]
-
Panathur, N., et al. (2016). Synthesis of pyridazino[4,5-b]indole scaffolds. Reagents and conditions. ResearchGate. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Farghaly, A.-R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. [Link]
-
Radini, I., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Arkat USA. [Link]
-
Zhang, S., et al. (2024). Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides. Chemistry, 30(26), e202400278. [Link]
-
Zhang, S., et al. (2024). Synthesis of Pyridazino[4,5‐b]indoles by [3+3] Annulation of 2‐Alkenylindoles and Hydrazonyl Chlorides. ResearchGate. [Link]
-
El-Gendy, A. A., et al. (2018). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Medicinal Chemistry Research, 27(4), 1145-1157. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. [Link]
-
Sanna, C., et al. (2018). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 23(10), 2441. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. [Link]
-
Reddy, T. J., & R., K. (2011). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances, 1(9), 1736-1740. [Link]
-
Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. [Link]
-
Chen, J., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(11), 458. [Link]
-
Kumar, A., & Kumar, V. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(1), 84. [Link]
-
Majumder, U., & Oestreich, M. (2021). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 17, 1826-1834. [Link]
- Shimada, H., et al. (1992). Process of preparing purified aqueous indole solution.
-
Zhang, J., et al. (2020). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 7(15), 2038-2043. [Link]
-
Gouveia, I., et al. (2023). Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. Antibiotics, 12(6), 922. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Welcome to the technical support center for the synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common experimental hurdles and successfully optimize your reaction conditions.
Introduction to the Synthesis
The synthesis of the pyridazino[4,5-b]indole core is a critical process in the development of various biologically active compounds.[1][2][3] The most prevalent synthetic route involves the cyclization of a substituted indole precursor, typically an indole-2-carboxylate, with hydrazine. A common strategy is the Vilsmeier-Haack formylation of an ethyl indole-2-carboxylate at the 3-position, followed by cyclocondensation with hydrazine hydrate.[2][4] This guide will address potential issues that may arise during this synthetic sequence.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to directly address specific problems you may encounter during the synthesis of this compound.
Section 1: Synthesis of the Indole Precursor
Question 1: I am getting a low yield for the Fischer indole synthesis of the 6-methyl-1H-indole-2-carboxylate precursor. What are the common pitfalls?
Answer: The Fischer indole synthesis is a robust reaction, but its efficiency can be affected by several factors.[5][6][7] Here are the key aspects to consider for optimization:
-
Acid Catalyst: The choice and amount of acid catalyst are crucial. While Brønsted acids like HCl and H2SO4 are common, Lewis acids such as ZnCl2 or BF3 can also be effective.[7][8] Polyphosphoric acid (PPA) is another powerful catalyst for this cyclization.[9] The reaction is acid-catalyzed, and the liberation of ammonia as a byproduct can neutralize the catalyst, so stoichiometric amounts or even an excess of the acid are often required.[6]
-
Reaction Temperature: The reaction typically requires elevated temperatures to drive the[7][7]-sigmatropic rearrangement.[6][7] However, excessive heat can lead to decomposition and the formation of side products. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature and reaction time.
-
Solvent: Polar aprotic solvents like acetic acid or dimethyl sulfoxide (DMSO) are generally suitable for this reaction.[7] In some cases, a "one-pot" reaction where the initial hydrazone formation and subsequent cyclization occur in the same solvent can be efficient.[6]
-
Purity of Reactants: Ensure that the substituted phenylhydrazine and the pyruvate derivative are of high purity. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
Question 2: My Vilsmeier-Haack formylation of ethyl 6-methyl-1H-indole-2-carboxylate is sluggish and gives multiple spots on TLC. How can I improve this step?
Answer: The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like indoles.[2] However, controlling the regioselectivity and preventing side reactions is key. Here's how to troubleshoot:
-
Reagent Purity and Stoichiometry: Use freshly distilled phosphorus oxychloride (POCl3) and dry N,N-dimethylformamide (DMF). The stoichiometry of the Vilsmeier reagent (formed from POCl3 and DMF) is critical. A slight excess of the reagent is often used to ensure complete conversion of the starting material.
-
Temperature Control: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic reaction and prevent the formation of byproducts. Allowing the reaction temperature to rise can lead to the formation of undesired isomers or decomposition.
-
Reaction Time: Monitor the reaction closely by TLC. Prolonged reaction times can sometimes lead to the formation of more side products.
-
Work-up Procedure: The work-up is crucial for this reaction. Careful quenching of the reaction mixture with ice-cold water or a saturated sodium bicarbonate solution is necessary to hydrolyze the intermediate and isolate the formylated product.
| Parameter | Recommendation | Rationale |
| Solvent | Dry DMF | Serves as both solvent and reagent. |
| Reagent | Freshly distilled POCl3 | Purity is critical for avoiding side reactions. |
| Temperature | 0-10 °C | To control the exothermic reaction and improve selectivity. |
| Monitoring | TLC | To determine the optimal reaction time and prevent over-reaction. |
Section 2: Cyclization with Hydrazine
Question 3: The cyclization of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate with hydrazine hydrate is giving me a low yield of the desired this compound. What can I do to improve the yield?
Answer: The cyclization with hydrazine is the final and crucial step. Several factors can influence the yield of this reaction:
-
Hydrazine Quality: Use high-purity hydrazine hydrate. The presence of impurities can lead to side reactions.
-
Solvent: Ethanol is a commonly used solvent for this reaction. However, other high-boiling point solvents like n-butanol or DMF can also be effective, especially if higher temperatures are required.[2]
-
Reaction Time and Temperature: This reaction often requires refluxing for several hours.[2] Microwave-assisted synthesis has been shown to dramatically reduce the reaction time to a few minutes and can lead to improved yields.[2]
-
pH of the reaction medium: While not always explicitly mentioned, the pH can influence the rate of hydrazone formation and subsequent cyclization. In some cases, a catalytic amount of a weak acid can be beneficial.
Experimental Protocol: Microwave-Assisted Synthesis of this compound [2]
-
To a solution of ethyl 3-formyl-6-methyl-1H-indole-2-carboxylate (1 mmol) in ethanol (10 mL) in a microwave-safe vessel, add hydrazine hydrate (5 mmol).
-
Seal the vessel and irradiate in a microwave reactor at 120 °C for 3-5 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Question 4: I am observing the formation of a significant amount of a side product during the hydrazine cyclization. What could it be and how can I minimize it?
Answer: A common side product in this reaction is the corresponding hydrazone that has not cyclized. This can happen if the reaction is incomplete.
-
Incomplete Cyclization: The formation of the hydrazone is the first step, followed by an intramolecular cyclization. If the reaction conditions are not optimal (e.g., insufficient temperature or reaction time), the reaction may stall at the hydrazone stage.
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: If using conventional heating, try increasing the reflux time or switching to a higher boiling point solvent.
-
Microwave Irradiation: As mentioned previously, microwave synthesis is highly effective in driving this cyclization to completion.[2]
-
Catalyst: While often not necessary, a catalytic amount of a protic or Lewis acid can sometimes facilitate the cyclization step.
DOT Diagram: Troubleshooting Workflow for Low Yield in Hydrazine Cyclization
Caption: Troubleshooting workflow for low yield in the final cyclization step.
Section 3: Work-up and Purification
Question 5: What is the best way to purify the final product, this compound?
Answer: The purification method will depend on the nature of the impurities.
-
Crystallization: If the product precipitates from the reaction mixture in high purity, simple filtration and washing may be sufficient. Recrystallization from a suitable solvent (e.g., ethanol, DMF, or acetic acid) is a good option for further purification.
-
Column Chromatography: If the product is contaminated with soluble impurities, column chromatography on silica gel is a standard purification technique. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective for eluting the product.
-
Common Impurities: Be aware of potential impurities such as unreacted starting material, the intermediate hydrazone, and any side products from the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with hydrazine hydrate and phosphorus oxychloride?
A1: Both hydrazine hydrate and phosphorus oxychloride are hazardous materials and should be handled with extreme care in a well-ventilated fume hood.
-
Hydrazine Hydrate: It is corrosive, toxic, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin.
-
Phosphorus Oxychloride (POCl3): It is highly corrosive and reacts violently with water. Handle it in a dry environment and use a syringe or cannula for transfers. In case of spills, do not use water to clean up; use an inert absorbent material.
Q2: Can I use a different starting material for the synthesis of the pyridazino[4,5-b]indol-4-one core?
A2: Yes, several other starting materials can be used. For instance, you can start from dimethyl indole-2,3-dicarboxylate and react it with hydrazine.[10] Another approach involves the N-alkylation of 2-acetylindole-2-carboxylic acid followed by ring closure with hydrazine.[10]
Q3: Are there any alternative methods to the Vilsmeier-Haack reaction for the formylation of the indole?
A3: While the Vilsmeier-Haack reaction is very common, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, for indole-2-carboxylates, the Vilsmeier-Haack reaction is generally the most efficient and regioselective method for formylation at the 3-position.
DOT Diagram: Synthetic Pathway to this compound
Caption: A typical synthetic route for this compound.
References
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.
- Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Reactions, 76, 1-277.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.
- El-Gendy, A. A., Said, M. M., Ghareb, N., Mostafa, Y. M., & El-Ashry, E. S. H. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Archiv der Pharmazie, 341(5), 294–300.
- Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.
- Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(1), 1-31.
- El-Gendy, A. A., et al. (2008). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. Arch Pharm (Weinheim), 341(5), 294-300.
- Haider, N., & Wobus, A. (2003). Concise syntheses of 5-substituted pyridazino[4,5-b]indolones and -diones. Arkivoc, 2003(15), 108-116.
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. Retrieved from [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. Retrieved from [Link]
- Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040.
-
Hinganea, D. G., et al. (2023). FACILE APPROACH FOR THE SYNTHESIS OF PYRIDAZINO[4,5-B]INDOL-4-ONE EXHIBITING ANTIPROLIFERATIVE ACTIVITY. ResearchGate. Retrieved from [Link]
-
Bergman, J., et al. (1997). Synthesis of 5H-Pyrazino[2,3-b]indoles from Indole2,3-dione Derivatives. ResearchGate. Retrieved from [https://www.researchgate.net/publication/251659747_Synthesis_of_5H-Pyrazino23-b]indoles_from_Indole-23-dione_Derivatives]([Link])
-
Haider, N., & Wobus, A. (2004). Concise syntheses of 5-substituted pyridazino[4,5-b]indolones and -diones. ARKIVOC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one stability and degradation issues
Welcome to the technical support guide for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and potential degradation challenges associated with this molecule. While specific empirical data for this derivative is emerging, this guide is built upon established principles of heterocyclic chemistry, focusing on the known reactivity of the core indole and pyridazinone scaffolds. Our goal is to equip you with a predictive framework to anticipate, troubleshoot, and manage stability issues in your experiments.
Core Structural Analysis: Understanding Inherent Stability Risks
The stability of this compound is governed by the interplay of its fused heterocyclic rings: the indole nucleus and the pyridazinone ring. Identifying the chemically reactive "hotspots" in the molecule is the first step toward predicting and mitigating degradation.
The key structural features influencing stability are:
-
The Indole Ring System: This electron-rich aromatic system is susceptible to oxidation, particularly at the C2-C3 bond equivalent (C9a-C9b).[1][2]
-
The Pyridazinone Ring: This ring contains a cyclic amide bond (a lactam). Lactam rings, especially when part of a fused system, can be susceptible to hydrolysis under acidic or basic conditions.[3][4][5][6]
-
N-H Protons: The acidic protons on the indole nitrogen (N5) and the pyridazinone nitrogen (N3) can be sites for deprotonation or reaction, influencing solubility and reactivity.[1]
Caption: Key reactive sites on the this compound structure.
Frequently Asked Questions (FAQs)
This section addresses common observations and questions that may arise during the handling and experimentation of the title compound.
Q1: My solution of the compound is slowly turning yellow/brown upon standing in the lab. What is the likely cause?
A: This is a classic sign of oxidative degradation, a common issue with indole-containing molecules.[1] The electron-rich indole nucleus can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The resulting products are often highly conjugated and colored.
-
Causality: The indole ring is easily oxidized, often leading to the formation of 2-oxindole (indolone) derivatives.[1][7] This introduces a new chromophore into the molecule, which typically absorbs light at longer wavelengths, resulting in a yellow or brown appearance.
-
Immediate Action:
-
Protect your solution from light by using amber vials or wrapping your container in foil.
-
Purge the headspace of the vial with an inert gas (nitrogen or argon) before sealing to minimize contact with oxygen.
-
Prepare solutions fresh whenever possible.
-
Q2: I've observed a gradual loss of my parent compound peak in HPLC, with a new, more polar peak appearing. My mobile phase is aqueous and slightly acidic/basic. What's happening?
A: This chromatographic profile strongly suggests hydrolysis of the lactam bond within the pyridazinone ring. The cleavage of the amide bond results in a carboxylic acid and a hydrazine moiety, which are significantly more polar and will thus have a shorter retention time on a reverse-phase HPLC column.
-
Causality: The cyclic amide (lactam) in the pyridazinone ring is susceptible to cleavage by water, a reaction catalyzed by both acid and base.[8] The resulting ring-opened product will have a lower molecular weight and increased polarity.
-
Troubleshooting:
-
Analyze your sample by LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (Parent MW + 18 Da).
-
Assess the pH of your solution. If possible, adjust the working pH to be closer to neutral (pH 6-7.5) where the rate of hydrolysis is often minimized.
-
If working in solution for extended periods, consider using a non-aqueous solvent if your experimental design permits.
-
Q3: What are the ideal storage conditions for this compound, both as a solid and in solution?
A: Proper storage is critical to ensure the long-term integrity of the compound.
-
Solid Form:
-
Temperature: Store at -20°C or below. Lower temperatures slow down all chemical degradation reactions.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: Store in a desiccated environment to prevent hydrolysis of the solid, especially if it is not in a highly crystalline form.
-
-
In Solution:
-
Solvent Choice: Use high-purity, degassed solvents. If using aqueous buffers, prepare them fresh and filter them.
-
pH Control: Maintain a neutral pH unless the experiment requires otherwise.
-
Storage: Flash-freeze aliquots of stock solutions in an inert atmosphere and store them at -80°C. Avoid repeated freeze-thaw cycles. For daily use, keep a working solution refrigerated (2-8°C) in a light-protected container, but for no longer than necessary.
-
Q4: Is this compound likely to be photosensitive?
A: Yes. The fused aromatic structure, particularly the indole core, acts as a chromophore that can absorb UV and even visible light. This absorbed energy can lead to photochemical degradation.[9]
-
Causality: Indole derivatives can undergo various photochemical reactions, including photo-oxidation and photocyclization.[9][10][11] Light provides the activation energy for reactions with molecular oxygen or can lead to the formation of reactive radical species.
-
Best Practices:
-
Conduct all experimental manipulations in a dimmed environment.
-
Use amber glassware or foil-wrapped containers for solutions.
-
When analyzing by HPLC, use a UV detector set to a specific wavelength rather than scanning across a wide range, and ensure the autosampler compartment is covered.
-
Troubleshooting Guide: A Systematic Approach to Degradation
When you encounter unexpected results, a systematic investigation is key. This guide provides a workflow for identifying the cause of degradation and validating your analytical methods.
Workflow for Investigating an Unknown Degradant
This workflow is designed to help you identify the cause when a new impurity or a loss of the parent compound is observed.
Caption: A systematic workflow for identifying and mitigating unknown degradation issues.
Protocol: Standard Forced Degradation Study
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[8][12][13][14][15] This study deliberately degrades the sample to ensure that the degradation products can be successfully separated from the parent compound by your analytical method.
Objective: To generate likely degradation products and confirm the specificity of the analytical method. A good study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[14]
| Stress Condition | Reagent/Method | Typical Conditions | Primary Predicted Pathway |
| Acid Hydrolysis | 0.1 M HCl | Room Temp to 60°C, 2 to 24 hours | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, 1 to 8 hours | Lactam ring opening |
| Oxidation | 3% H₂O₂ | Room Temp, 4 to 24 hours | Indole ring oxidation (to oxindole) |
| Thermal | Dry Heat (Oven) | 80°C, 24 to 72 hours | General decomposition |
| Photolytic | UV/Vis Light | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²) | Photo-oxidation, dimerization |
Experimental Protocol:
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Samples:
-
Acid: Mix 1 mL of stock with 1 mL of 0.2 M HCl (final is 0.1 M HCl).
-
Base: Mix 1 mL of stock with 1 mL of 0.2 M NaOH (final is 0.1 M NaOH).
-
Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ (final is 3% H₂O₂).
-
Thermal: Place a tightly capped vial of the stock solution in an oven.
-
Photolytic: Place a quartz cuvette or a clear glass vial with the stock solution in a photostability chamber.
-
Control: Keep a stock solution sample protected from light at 4°C.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 2, 4, 8, 24 hours).
-
Quenching:
-
For acid samples, neutralize with an equivalent amount of NaOH.
-
For base samples, neutralize with an equivalent amount of HCl.
-
For other samples, dilution may be sufficient.
-
-
Analysis: Analyze all samples, including the control, by your HPLC-UV/MS method.
-
Evaluation:
-
Confirm that the parent peak is spectrally pure in all conditions using a PDA detector.
-
Ensure that all major degradation peaks are well-resolved from the parent peak (Resolution > 2.0). This confirms the method is "stability-indicating."
-
Characterize the major degradants using the MS data.
-
Predicted Degradation Pathways
Based on the known chemistry of the indole and pyridazinone rings, we can predict the most likely degradation products under common stress conditions.
Caption: Predicted primary degradation pathways for the title compound.
-
Hydrolytic Degradation: Under acidic or basic conditions, the primary point of attack is the lactam C=O group. This leads to the cleavage of the N2-C3 bond, opening the pyridazinone ring to form a more polar hydrazine-carboxylic acid derivative.
-
Oxidative Degradation: The C9a-C9b bond of the indole is electron-rich and analogous to the highly reactive C2-C3 bond of indole itself.[2] Oxidation with agents like hydrogen peroxide or atmospheric oxygen is likely to produce an epoxide intermediate that rearranges to form an oxindole derivative. This oxidation disrupts the indole aromaticity and introduces a ketone, significantly altering the compound's properties.
By understanding these potential liabilities, researchers can design more robust experiments, ensure the integrity of their results, and develop stable formulations for future applications.
References
-
Kalesse, M., & Mangold, M. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]
-
Kalesse, M., & Mangold, M. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ACS Publications. [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555. [Link]
-
Bonomo, R. A., et al. (2018). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology, 9, 2592. [Link]
-
Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics. [Link]
-
Kalesse, M., & Mangold, M. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. [Link]
-
Wikipedia contributors. (n.d.). Indole. In Wikipedia. Retrieved from [Link]
-
Wang, B., et al. (2021). Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications. Organic & Biomolecular Chemistry, 19(3), 486-505. [Link]
-
Argade, N. P., et al. (2014). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 12(3), 456-463. [Link]
-
Hickey, M. B., et al. (2007). Hydrates and Solid-State Reactivity: A Survey of β-Lactam Antibiotics. Journal of Pharmaceutical Sciences, 96(5), 1090-1099. [Link]
-
Sharma, G., & Saini, S. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Yilmaz, E., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3781. [Link]
-
Le Meillour, S., et al. (2001). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Journal of Agricultural and Food Chemistry, 49(9), 4163-4167. [Link]
-
Klein, R., et al. (1979). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 83(11), 1467-1474. [Link]
-
Javan, E., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3373-3382. [Link]
-
Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Sbardella, G., et al. (2020). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 25(21), 5195. [Link]
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-1320. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 595-606. [Link]
-
Brown, D. G., & Boström, J. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry, 64(18), 13447-13500. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
DellaGreca, M., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 849-854. [Link]
-
Belcher, R., et al. (1959). Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements. Journal of the Chemical Society (Resumed), 2585-2588. [Link]
-
Asif, M. (2015). A Review on Pyridazinone Ring Containing Various Cardioactive Agents. Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 1-17. [Link]
-
Wang, C., et al. (2019). Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. Nature Communications, 10(1), 1-9. [Link]
-
Jana, G., et al. (2022). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega, 7(33), 29013-29029. [Link]
-
Yüksek, H., et al. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37, 319-334. [Link]
-
Belcher, R., et al. (1959). 515. Submicro-methods for the analysis of organic compounds. Part VII. The determination of nitrogen in heterocyclic compounds and azo-, hydrazo-, and nitro-compounds, and in the presence of other elements. Sci-Hub. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]
-
Farghaly, A. R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. [Link]
-
Ciambrone, G., et al. (2021). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 26(18), 5649. [Link]
-
Chen, J., et al. (2023). Identification of a Strain Degrading Ammonia Nitrogen, Optimization of Ammonia Nitrogen Degradation Conditions, and Gene Expression of Key Degrading Enzyme Nitrite Reductase. International Journal of Molecular Sciences, 24(8), 7578. [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. onyxipca.com [onyxipca.com]
- 14. ajrconline.org [ajrconline.org]
- 15. biomedres.us [biomedres.us]
Technical Support Center: Crystallization of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Welcome to the technical support center for the crystallization of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this and structurally related pyridazino[4,5-b]indole derivatives. The insights provided herein are a synthesis of established crystallization principles and specific data on related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of pyridazino[4,5-b]indol-4-ones?
Pyridazino[4,5-b]indol-4-ones are a class of heterocyclic compounds that often exhibit moderate to low solubility in common organic solvents. Their planar, rigid structure, and the presence of hydrogen bond donors and acceptors can lead to strong intermolecular interactions, making them challenging to dissolve. Solubility is typically higher in polar aprotic solvents like DMSO and DMF, and lower in non-polar solvents like hexanes. Alcohols such as methanol and ethanol can be effective, particularly at elevated temperatures.
Q2: Which solvent systems are recommended for the crystallization of this compound?
While specific solubility data for this compound is not extensively published, data from related indole derivatives suggests that mixed solvent systems can be highly effective.[1] A common approach is to dissolve the compound in a "good" solvent (in which it is more soluble) and then add a "poor" solvent (in which it is less soluble) to induce crystallization. For indole derivatives, a methanol/water mixture has been shown to be effective.[1] Given the structure, exploring solvents like methanol, ethanol, acetonitrile, ethyl acetate, and their mixtures with water or anti-solvents like heptane or diethyl ether is a logical starting point.
Q3: How critical is the purity of the starting material for successful crystallization?
The purity of the crude this compound is paramount for successful crystallization. Impurities can inhibit nucleation, lead to the formation of oils, or be incorporated into the crystal lattice, resulting in poor crystal quality and inaccurate analytical data. It is highly recommended to purify the crude product by column chromatography before attempting crystallization.
Q4: Can polymorphism be expected with this class of compounds?
Yes, polymorphism is a strong possibility with pyridazinone derivatives. Polymorphs are different crystalline forms of the same compound that can have different physical properties, including solubility, melting point, and stability. During crystallization, it is important to control conditions such as solvent, temperature, and cooling rate to consistently obtain the desired polymorph.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: The compound will not dissolve.
Cause: The chosen solvent may not be appropriate for this compound at the tested temperature. The pyridazino[4,5-b]indol-4-one core is a relatively rigid, planar system capable of strong intermolecular hydrogen bonding, which can lead to low solubility in many common solvents.
Solutions:
-
Increase Temperature: Gently heat the solvent to increase the solubility of your compound. Ensure the temperature is below the solvent's boiling point.
-
Solvent Screening: A systematic solvent screening is crucial. Test a range of solvents with varying polarities. A suggested screening panel is provided in the table below.
-
Use a Stronger Solvent: Consider polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the compound initially, followed by the addition of an anti-solvent to induce crystallization.
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Can form hydrogen bonds, often effective at elevated temperatures. |
| Ketones | Acetone, Methyl Ethyl Ketone | Polar aprotic, good for moderately polar compounds. |
| Esters | Ethyl Acetate | Medium polarity, a good starting point. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Lower polarity, can be used as anti-solvents.[2] |
| Nitriles | Acetonitrile | Polar aprotic, can be a good crystallization solvent. |
| Halogenated | Dichloromethane (DCM) | Use with caution due to volatility.[3] |
| Aromatic | Toluene | Can be effective for some aromatic compounds. |
| Polar Aprotic | DMF, DMSO | High solvating power, often used to dissolve difficult compounds. |
Problem 2: An oil has formed instead of crystals ("oiling out").
Cause: This occurs when the solution becomes supersaturated too quickly, and the compound separates as a liquid phase rather than an ordered crystalline solid. This is common when the solubility of the compound is highly dependent on temperature or when a large volume of anti-solvent is added too rapidly.
Solutions:
-
Reduce Cooling Rate: If you are cooling the solution, do so very slowly. A programmable bath or simply allowing the flask to cool to room temperature on the benchtop before moving it to a colder environment can help.
-
Slower Anti-Solvent Addition: Add the anti-solvent dropwise and with vigorous stirring to the solution of your compound.
-
Re-dissolve and Re-attempt: Heat the oiled-out solution until it becomes homogeneous again. Then, try one of the following:
-
Cool the solution more slowly.
-
Add less anti-solvent initially and allow it to stand.
-
Add a few seed crystals if they are available.
-
-
Use a Different Solvent System: The chosen solvent system may not be appropriate. Try a solvent system where the compound's solubility is less sensitive to temperature changes.
Problem 3: No crystals have formed after an extended period.
Cause: The solution may not be sufficiently supersaturated, or the energy barrier for nucleation is too high.
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound to the solution.[3] If you don't have one, you can sometimes obtain one by taking a drop of the solution on a watch glass and allowing it to evaporate quickly.
-
-
Increase Supersaturation:
-
Slow Evaporation: Loosely cap the flask to allow the solvent to evaporate slowly over several days. This is a gentle way to increase the concentration.
-
Vapor Diffusion: This is an excellent method for small quantities.[3] Dissolve your compound in a small vial with a good solvent. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into your compound's solution, inducing crystallization.
-
Experimental Workflow: Vapor Diffusion Crystallization
Caption: Workflow for vapor diffusion crystallization.
Problem 4: The crystal yield is very low.
Cause: A significant amount of the compound may still be dissolved in the mother liquor. The chosen solvent system may be too good, even at lower temperatures.
Solutions:
-
Optimize Solvent Ratio: If using a mixed solvent system, try increasing the proportion of the anti-solvent.
-
Cool to a Lower Temperature: Once crystals have formed, cool the solution further (e.g., in a refrigerator or freezer) to maximize precipitation. Be mindful that this can sometimes cause impurities to crash out.
-
Concentrate the Mother Liquor: Carefully evaporate some of the solvent from the mother liquor and attempt to obtain a second crop of crystals. Note that the purity of the second crop may be lower.
Problem 5: The resulting crystals are very small or needle-like.
Cause: Rapid nucleation and crystal growth can lead to the formation of many small crystals. While not always problematic, larger, more well-defined crystals are often desired for analysis (e.g., X-ray crystallography).
Solutions:
-
Reduce the Rate of Supersaturation:
-
Cool the solution more slowly.
-
Use a slower method of anti-solvent addition or evaporation.
-
-
Decrease the Number of Nucleation Sites: Ensure your crystallization vessel is very clean.
-
Redissolve and Recrystallize: A second crystallization, starting with the small crystals, can often yield larger ones. Dissolve the small crystals in a minimal amount of hot solvent and allow it to cool very slowly.
Troubleshooting Logic Flow
Caption: Logical flow for troubleshooting common crystallization issues.
References
-
Crystallization purification of indole. ResearchGate. Available from: [Link]
- WO2014083113A1 - Crystallization process of tricyclic indole derivatives. Google Patents.
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available from: [Link]
-
Guide for crystallization. Available from: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
-
Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. MDPI. Available from: [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available from: [Link]
-
Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Available from: [Link]
-
Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J. Available from: [Link]
-
Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Available from: [Link]
-
Repurposing strategies on pyridazinone-based series by pharmacophore- and structure-driven screening. NIH. Available from: [Link]
-
Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1 H-pyridazino[3,4-b]indoles. Available from: [Link]
-
Synthesis of new pyridazinone derivatives and their affinity towards alpha1-alpha2-adrenoceptors. PubMed. Available from: [Link]
-
Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. Available from: [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Welcome to the technical support center for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this promising heterocyclic compound. As with many indole-based structures, the planar and rigid nature of the pyridazino[4,5-b]indol-4-one core can lead to poor aqueous solubility, posing a significant hurdle in experimental and preclinical development.[1] This resource provides a structured approach to systematically diagnose and overcome these challenges through a series of frequently asked questions and in-depth troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the first steps I should take?
A1: Poor aqueous solubility is a common characteristic of complex heterocyclic compounds. A systematic, tiered approach is recommended. Begin with simple and readily available methods before progressing to more complex formulation strategies. The initial steps should involve:
-
Preliminary Solvent Screening: Test the solubility in a small panel of common, pharmaceutically acceptable organic solvents and co-solvents to understand the compound's general solubility profile.
-
pH-Dependent Solubility Profiling: The pyridazino[4,5-b]indol-4-one structure contains nitrogen atoms that may be ionizable. Therefore, its solubility is likely to be pH-dependent. A preliminary analysis of solubility at different pH values is a critical first step.
Q2: How does the chemical structure of this compound contribute to its low solubility?
A2: The low solubility of this compound can be attributed to several structural features. The fused ring system is largely planar and rigid, which can lead to strong intermolecular interactions in the solid state and a high crystal lattice energy. This makes it energetically unfavorable for individual molecules to be solvated by water. The presence of the indole and pyridazinone moieties contributes to a hydrophobic character, further limiting its affinity for aqueous media.
Q3: Are there any general classes of techniques that are particularly effective for indole-based compounds?
A3: Yes, several formulation strategies have proven effective for improving the solubility and bioavailability of poorly soluble indole derivatives.[1] These can be broadly categorized as:
-
Physical Modifications: Techniques that alter the physical properties of the drug, such as particle size reduction (micronization, nanosuspension) and converting the crystalline form to a more soluble amorphous state (solid dispersions).[2]
-
Chemical Modifications: Approaches that alter the chemical environment of the drug, including pH adjustment, the use of co-solvents, and complexation with agents like cyclodextrins.
Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies for systematically addressing the solubility of this compound.
Guide 1: Systematic Solubility Profiling
Rationale: Before attempting to enhance solubility, it is crucial to quantify the baseline solubility in relevant media. This data will serve as a benchmark for evaluating the effectiveness of different enhancement techniques. The shake-flask method is a standard and reliable approach for determining equilibrium solubility.
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound to a series of vials containing a known volume of your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease shaking and allow the vials to stand, permitting the undissolved solid to sediment.
-
Separation: Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes).
-
Quantification: Accurately dilute the clarified supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
Guide 2: pH-Dependent Solubility Enhancement
Rationale: The pyridazinone and indole moieties of the molecule contain nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This ionization significantly increases the polarity of the molecule, thereby enhancing its aqueous solubility. Determining the pKa of the compound is crucial for predicting the pH range where solubility will be maximal. For a weak base, solubility increases as the pH decreases, while for a weak acid, solubility increases as the pH rises.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Solubility Measurement: Using the shake-flask method described in Guide 1, determine the equilibrium solubility of this compound in each of the prepared buffers.
-
Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This plot will reveal the pH-solubility profile and indicate the optimal pH range for solubilization.
| pH of Buffer | Predicted Predominant Species | Expected Solubility Trend |
| < 4 | Protonated (Cationic) | Higher |
| 4 - 8 | Neutral | Lower (Intrinsic Solubility) |
| > 8 | Deprotonated (Anionic) | Potentially Higher |
| Table 1: Predicted pH-Dependent Solubility Behavior of this compound. |
Guide 3: Cosolvent Systems
Rationale: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This can enhance the solubility of hydrophobic compounds by making the solvent environment more favorable for the nonpolar solute.[3] This is a widely used and effective strategy for preparing stock solutions for in vitro assays.
Experimental Protocol: Cosolvent Screening
-
Cosolvent Selection: Choose a panel of pharmaceutically acceptable cosolvents. Common choices are provided in the table below.
-
System Preparation: Prepare a series of aqueous buffer solutions containing increasing concentrations of each cosolvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Measure the solubility of this compound in each cosolvent system using the shake-flask method.
-
Optimization: Plot solubility against the cosolvent concentration for each tested cosolvent to identify the most effective one and the optimal concentration range.
| Cosolvent | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Excellent solubilizing power, but can have cellular effects at higher concentrations. |
| Ethanol | 5-30% | Generally well-tolerated in many biological systems. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | A non-volatile and less toxic option. |
| Propylene Glycol | 10-50% | Commonly used in pharmaceutical formulations. |
| Table 2: Common Cosolvents for Solubility Enhancement. |
Guide 4: Cyclodextrin-Mediated Solubilization
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex.[5] This complex has a hydrophilic exterior, which significantly increases its apparent aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Equilibration: Add an excess of this compound to each cyclodextrin solution and equilibrate using the shake-flask method.
-
Quantification: Determine the concentration of the dissolved compound in each solution.
-
Analysis: Plot the solubility of the compound against the concentration of HP-β-CD. A linear relationship (AL-type phase solubility diagram) indicates the formation of a 1:1 soluble complex. The slope of this line can be used to calculate the stability constant of the complex.
Guide 5: Solid Dispersion Technology
Rationale: Solid dispersions involve dispersing the drug in an amorphous, hydrophilic polymer matrix.[7] This technique enhances solubility by several mechanisms: reducing the particle size to a molecular level, improving the wettability of the hydrophobic drug, and preventing the drug from crystallizing into a less soluble form.
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30 or Soluplus®) in a common volatile organic solvent (e.g., methanol or acetone).
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid film under high vacuum to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and gently pulverize it into a fine powder.
-
Evaluation: Assess the dissolution rate of the prepared solid dispersion in an aqueous buffer and compare it to that of the pure, crystalline compound. Characterization techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) can be used to confirm the amorphous nature of the drug within the dispersion.[7]
Summary and Recommendations
Overcoming the solubility challenges of this compound requires a logical and systematic approach. It is recommended to start with a thorough characterization of its baseline and pH-dependent solubility. For the preparation of stock solutions for in vitro studies, cosolvent systems are often sufficient. For more advanced applications requiring higher aqueous concentrations, such as in vivo studies, formulation strategies like cyclodextrin complexation or the preparation of amorphous solid dispersions are powerful tools to consider. Each of these techniques offers distinct advantages, and the optimal choice will depend on the specific experimental requirements and the desired final dosage form.
References
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 1-Methyl-1H-indole-3,5,6-triol.
- Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2329.
- Radini, I., et al. (2016).
- BenchChem. (2025).
- Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(1), 202211949.
- Piras, M., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. International Journal of Molecular Sciences, 24(22), 16499.
- Myrian, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. European Journal of Medicinal Chemistry, 86, 655-666.
- Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles.
- Raza, A., et al. (2022). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Pharmaceuticals, 15(6), 666.
- Söylemez, E. A. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications.
- Păduraru, O. M., et al. (2024).
- Ribeiro, A. C. F., et al. (2022). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 27(6), 1937.
- Farghaly, A. R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance.
- Krishnan, M. V., et al. (2013). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine.
- Fravolini, A., et al. (2019). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 24(20), 3739.
- Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029.
- de Pinho, J., et al. (2021).
- Farghaly, A. R. A. H. (2014). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
- Berteina-Raboin, S., et al. (2021).
- Li, N., et al. (2023). Preparation, Characterization, and Oral Bioavailability of Solid Dispersions of Cryptosporidium parvum Alternative Oxidase Inhibitors. Pharmaceutics, 15(11), 2548.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oatext.com [oatext.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and side reactions encountered during this multi-step synthesis.
Overview of the Core Synthetic Pathway
The synthesis of the target pyridazino[4,5-b]indole core is typically achieved through a multi-step process commencing with a substituted indole. A common and reliable route involves the acylation of an indole-2-carboxylate ester, followed by cyclization with hydrazine to form the fused pyridazinone ring. This pathway offers good control over the substitution pattern of the final molecule.
The diagram below illustrates the generally accepted synthetic route.
Caption: Competing pathways for the hydrazone intermediate.
-
Troubleshooting Steps:
-
Control Stoichiometry: Ensure you are not using a large excess of the keto-ester starting material. Use a slight excess (1.1-1.2 equivalents) of hydrazine hydrate.
-
Slow Addition: Add the hydrazine hydrate dropwise to the heated solution of the keto-ester. This keeps the instantaneous concentration of the unreacted keto-ester lower, favoring the intramolecular cyclization over the bimolecular azine formation.
-
Purification: Azine impurities can often be removed via column chromatography, though optimizing the reaction to prevent its formation is more efficient.
-
Q3: My final product is unstable and seems to change color over time (e.g., from off-white to yellow/brown). Mass spec shows a peak that is 2 Da lower than the expected product mass. What is happening?
A3: Oxidation to the Aromatic Product
The dihydropyridazinone ring in your product is susceptible to oxidation, leading to the formation of the fully aromatic pyridazino[4,5-b]indol-4-one. [1]This aromatization results in a more conjugated system, which typically appears more colored.
-
Underlying Cause: The two hydrogen atoms at the N3 and N5 positions can be removed by an oxidizing agent. This can be atmospheric oxygen, particularly if the product is heated in air or if trace metal impurities are present that can catalyze oxidation.
-
Mechanistic Insight: Dihydropyridines and related dihydro-heterocycles are known to undergo aromatization. [2]The driving force is the formation of a stable, fully aromatic heterocyclic system.
Caption: Oxidation of the desired product to its aromatic form.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the final cyclization and any subsequent heating steps under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Careful Workup: During workup, avoid excessive heating when evaporating solvents.
-
Storage: Store the final, purified product under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to maximize its long-term stability.
-
Q4: I am attempting to N-methylate the indole nitrogen after forming the pyridazino[4,5-b]indol-4-one core, but I am getting a mixture of products, including methylation on the pyridazinone ring.
A4: Lack of N-Methylation Selectivity
The pyridazinone ring also contains an N-H bond (at the N3 position) which can be deprotonated and methylated, competing with the desired indole N-H methylation.
-
Underlying Cause: Strong bases like NaH can deprotonate both the indole and pyridazinone nitrogens, leading to a mixture of methylated products.
-
Mechanistic Insight: The acidity of the two N-H protons may be similar enough that non-selective deprotonation occurs. Indole N-H has a pKa of ~17 in DMSO, and the amide-like N-H of the pyridazinone is also acidic.
-
Troubleshooting Steps:
-
Change Synthesis Order: The most robust solution is to methylate the indole nitrogen before the cyclization step. Start with N-methylated ethyl 5-methylindole-2-carboxylate. This protects the indole nitrogen and ensures the final product is correctly substituted.
-
Optimize Base/Solvent: If you must methylate last, milder conditions may offer better selectivity. Using potassium carbonate (K₂CO₃) in DMF is reported to favor methylation on the indole nitrogen (N-5 of the pyridazino-indole system) over the pyridazinone nitrogen. [3] 3. Purification: Be prepared for a difficult separation of the N-methyl isomers by column chromatography or recrystallization.
-
Summary of Troubleshooting Strategies
| Problem ID | Issue | Primary Cause(s) | Recommended Solution(s) |
| P1 | Incomplete Cyclization | Insufficient temperature/time | Use higher-boiling solvent (n-butanol); extend reflux time; use microwave. |
| P2 | Azine Dimer Impurity | Incorrect stoichiometry; high reactant concentration | Use slight excess of hydrazine; add hydrazine dropwise to the reaction. |
| P3 | Product Degradation/Oxidation | Air/heat sensitivity | Use inert (N₂/Ar) atmosphere; avoid excessive heat; store product cold and dark. |
| P4 | Non-selective N-Methylation | Competing acidic N-H protons | Methylate the indole nitrogen before the pyridazinone ring formation step. |
Key Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate (Intermediate)
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add acetyl chloride (1.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of ethyl 5-methyl-1H-indole-2-carboxylate (1.0 eq) in DCM dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by slowly pouring it onto crushed ice and concentrated HCl.
-
Extract the product with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography to yield the product.
Protocol 2: Synthesis of this compound (Target Compound)
-
Standard Conditions: Dissolve ethyl 3-acetyl-5-methyl-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol (15 mL/g).
-
Add hydrazine hydrate (1.5 eq) to the solution.
-
Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.
-
Optimized Conditions (to avoid P1): Substitute ethanol with n-butanol and reflux for 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
References
-
Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Retrieved from BenchChem website. 2. Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from Testbook.com. [4]3. Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 1-31. [5]4. Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [6]5. Panathur, N., et al. (2016). Synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives by click reaction and exploration of their anticancer activity. ResearchGate. [7]6. Wikipedia. (n.d.). Hydrazone. Retrieved from Wikipedia. [8]7. Chemistry Learner. (n.d.). Hydrazone: Formation, Structure, and Reactions. Retrieved from Chemistry Learner. [9]8. Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-40. [10]9. Khan, I., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences, 2(2), 19-33. [1]10. Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from Alfa Chemistry. [11]11. Khan, I., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. ResearchGate. [2]12. ChemTube3D. (n.d.). Hydrazone formation. Retrieved from ChemTube3D. [12]13. Farghaly, A. H., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Arkat USA. 14. Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. [13]15. Sciencemadness Discussion Board. (2012). Methylation of indole?. Retrieved from Sciencemadness.org. [14]16. Chemistry Stack Exchange. (2018). Cyclisation reaction through hydrazine. Retrieved from Chemistry Stack Exchange. [15]17. Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis. YouTube. [16]18. Flook, M. M., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. [17]19. Shirodkar, P. Y., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 6(5), 797-799.
Sources
- 1. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. testbook.com [testbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
- 10. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemtube3d.com [chemtube3d.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. m.youtube.com [m.youtube.com]
- 17. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. As a Senior Application Scientist, my objective is to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your purification protocols effectively. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions and concerns that arise during the purification of this specific pyridazino[4,5-b]indolone derivative.
Q1: What are the primary challenges in purifying this compound?
A1: The primary challenges often stem from the compound's specific physicochemical properties. Pyridazino[4,5-b]indolones are generally planar, aromatic systems, which can lead to strong intermolecular π-π stacking interactions. This can result in poor solubility in many common organic solvents, making both crystallization and chromatographic purification difficult. Additionally, the presence of multiple nitrogen atoms provides sites for hydrogen bonding, further influencing solubility and potential interactions with chromatographic stationary phases.[1][2] The synthesis of this scaffold can also introduce closely related impurities that are challenging to separate.[3][4]
Q2: Which purification technique is generally most effective for this class of compounds?
A2: The choice of purification technique is highly dependent on the scale of your synthesis and the nature of the impurities. For small-scale, high-purity requirements, such as for analytical standards or initial biological screening, reversed-phase high-performance liquid chromatography (HPLC) is often the method of choice.[2] For larger-scale purifications, a combination of techniques is often most effective. This typically involves an initial purification by flash column chromatography followed by a final polishing step via recrystallization.[5]
Q3: How do I select an appropriate solvent system for column chromatography?
A3: Thin-layer chromatography (TLC) is an indispensable tool for developing a suitable solvent system. Start with a relatively nonpolar mobile phase, such as a mixture of hexanes and ethyl acetate, and gradually increase the polarity by increasing the proportion of ethyl acetate. If the compound shows poor mobility even in high concentrations of ethyl acetate, a more polar solvent system, such as dichloromethane and methanol, should be explored. The goal is to achieve a retention factor (Rf) value between 0.2 and 0.4 for your target compound to ensure good separation on a column.
Q4: My compound seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point or when the solution is supersaturated.[6] To remedy this, try adding a small amount of additional hot solvent to redissolve the oil, and then allow the solution to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.[6] If these methods fail, it may indicate the presence of significant impurities that are inhibiting crystal formation. In such cases, a pre-purification step using column chromatography is recommended.
Q5: Are there any known stability issues with this compound that I should be aware of during purification?
A5: While the pyridazino[4,5-b]indol-4-one core is generally stable, prolonged exposure to strong acids or bases, as well as high temperatures, should be avoided to prevent potential degradation. It is always good practice to monitor for the appearance of new spots on TLC throughout the purification process, which could indicate compound decomposition.
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for resolving specific issues you may encounter during the purification process.
Issue 1: Poor Separation or Co-elution of Impurities in Column Chromatography
Causality: The chemical similarity between the target compound and certain synthesis byproducts often leads to overlapping peaks in column chromatography. This is particularly true for isomers or analogues with minor structural differences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Steps:
-
Systematic Solvent Screening (TLC):
-
Prepare TLC plates and spot your crude material.
-
Develop the plates in a variety of solvent systems with differing polarities and selectivities. Good starting points include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Toluene/Acetone
-
-
The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurities.
-
-
Gradient Optimization:
-
If a suitable solvent system is identified on TLC, translate this to a gradient elution for your flash column. A shallow gradient around the elution point of your compound will often improve separation.
-
-
Alternative Stationary Phases:
-
If separation on silica gel is inadequate, consider alternative stationary phases.[7]
-
Alumina (neutral or basic): Can be effective for separating compounds with basic nitrogen groups.
-
Florisil: A magnesium silicate gel that can offer different selectivity.
-
Reversed-Phase Silica (C18): This is particularly useful if the impurities have significantly different polarities than your product.[2] Elution is typically performed with a mixture of water and acetonitrile or methanol.
-
-
-
Preparative HPLC:
-
For very challenging separations, preparative HPLC is a powerful tool that offers much higher resolution than flash chromatography.[5]
-
Issue 2: Low Recovery from Recrystallization
Causality: Low recovery is often a result of using an excessive amount of solvent or choosing a solvent in which the compound has significant solubility even at low temperatures.
Recrystallization Solvent Selection and Optimization:
| Solvent System | Rationale | Suitability for Pyridazinoindolones |
| Ethanol/Water | A common mixed-solvent system where the compound is soluble in the "good" solvent (ethanol) and insoluble in the "poor" solvent (water).[5] | Often a good starting point due to the polarity of the target molecule. |
| Toluene/Heptane | The aromatic nature of toluene can aid in dissolving the compound at elevated temperatures, while the nonpolar heptane acts as the anti-solvent. | Potentially effective, especially for less polar analogues. |
| Dimethylformamide (DMF)/Water | DMF is a powerful solvent for many heterocyclic compounds. | Use with caution due to its high boiling point, which can make removal difficult. |
| Isopropanol | A single solvent that can sometimes provide the desired solubility profile.[8] | Worth screening in initial solubility tests. |
Protocol for Optimizing Recrystallization:
-
Small-Scale Solubility Testing:
-
In separate small test tubes, add approximately 10-20 mg of your crude material.
-
Add a few drops of a candidate solvent and observe solubility at room temperature.
-
If insoluble, heat the mixture and observe. A good solvent will dissolve the compound when hot but show poor solubility when cold.[5]
-
-
Minimize Solvent Volume:
-
Once a suitable solvent is found, dissolve the bulk of your crude material in the minimum amount of the hot solvent required for complete dissolution.[5]
-
-
Slow Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.[6]
-
-
Mother Liquor Analysis:
-
After filtering your crystals, analyze the remaining solution (mother liquor) by TLC. If a significant amount of product remains, you can reduce the volume of the mother liquor by evaporation and attempt a second crystallization.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material (typically a 1:20 to 1:100 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent).
-
Alternatively, for poorly soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
-
-
Elution:
-
Begin eluting with the nonpolar mobile phase.
-
Gradually increase the polarity of the mobile phase according to the gradient determined from your TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- BenchChem.
- Hanneman, W. W. Gas Chromatographic Separation of Heterocyclic Nitrogen Compounds on an Inorganic Salt Column.
- MDPI.
- Klimisch, H. J., & Fox, K. [Separation of N-heteropolycyclic Aromatic Hydrocarbons From Polycyclic Aromatic Hydrocarbons. Separation Through Complex Chromatography].
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
- ResearchGate. Thin-layer chromatography of some heterocyclic nitrogen compounds | Request PDF.
- ResearchGate. (PDF)
- BenchChem. "troubleshooting guide for the synthesis of heterocyclic compounds".
- ResearchGate.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors.
- ResearchGate.
- University of Rochester, Department of Chemistry.
- MDPI. Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles.
- Sci-Hub. Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction.
- Sci-Hub. Synthesis of 5H‐Pyridazino[4,5‐b]indoles and Their Benzofurane Analogues Utilizing an Intramolecular Heck‐Type Reaction.
- Semantic Scholar.
- Synthesis and functionalization of some new pyridazino[4,5-b]indole deriv
- McGowan, M. A. et al. Synthesis of bis-4H-furo[3,4-b]indoles. Arkivoc, 2018.
- BenchChem.
- ResearchGate. Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction | Request PDF.
- PubChemLite. 5-methyl-4-phenyl-2h-pyridazino[4,3-b]indol-3-one.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Biological Activity of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Welcome to the technical support center for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and strategies for enhancing the biological activity of this promising heterocyclic scaffold. As Senior Application Scientists, we have synthesized the available literature and field expertise to create a practical resource for your experimental work.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you may have about this compound.
What is the primary biological target of this compound and its analogs?
The pyridazino[4,5-b]indole core is a versatile scaffold with a range of biological activities. Analogs of this compound have shown inhibitory activity against several kinases, including DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A)[1]. Additionally, derivatives have been investigated as inhibitors of blood platelet aggregation, cardiotonic agents, and for their potential in cancer therapy[2][3].
What are the key synthetic routes to the pyridazino[4,5-b]indol-4-one core?
A common and effective method involves the cyclocondensation of 2-indolecarbohydrazides with appropriate reagents[4]. Another well-established route is the reaction of ethyl indole-2-carboxylates with hydrazine hydrate, often following a Vilsmeier-Haack formylation of the indole ring[4][5]. More recent methods have also explored palladium-mediated coupling reactions to construct this heterocyclic system[6].
What are the general solubility characteristics of this compound series?
Like many heterocyclic compounds, pyridazino[4,5-b]indol-4-ones often exhibit limited solubility in aqueous media. Solubility can be a significant factor in biological assays and can be influenced by the nature and position of substituents. It is advisable to determine the experimental solubility of your specific analogs in the relevant assay buffers.
Are there any known liabilities associated with this scaffold?
While the pyridazino[4,5-b]indole scaffold is a promising starting point for drug discovery, potential liabilities to consider include metabolic stability and off-target effects, which are common challenges in kinase inhibitor development. Researchers should incorporate early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling in their development workflow.
Troubleshooting Guides
This section provides practical advice for overcoming common challenges in the synthesis and biological evaluation of this compound and its derivatives.
Synthesis & Purification
Issue: Low yield during the cyclization step to form the pyridazinone ring.
-
Possible Cause 1: Incomplete reaction. The reaction of an indole precursor with hydrazine hydrate to form the pyridazinone ring can be slow.
-
Solution: Increase the reaction time and/or temperature. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in some cases[4].
-
-
Possible Cause 2: Side reactions. The starting materials, particularly substituted hydrazines, can be unstable under harsh reaction conditions.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Ensure the purity of your starting materials and solvents.
-
Issue: Difficulty in purifying the final compound.
-
Possible Cause: Poor solubility. The final compounds may have low solubility in common chromatography solvents.
-
Solution: A mixed solvent system may be necessary for effective purification by column chromatography. For example, a gradient of dichloromethane and methanol is often effective. If the compound is still insoluble, consider trituration with a suitable solvent to remove impurities.
-
-
Possible Cause: Contamination with starting materials.
-
Solution: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. If purification is still challenging, consider recrystallization as an alternative to chromatography.
-
Biological Assays
Issue: Inconsistent results in cell-based assays.
-
Possible Cause 1: Compound precipitation. The compound may be precipitating out of the cell culture medium at the tested concentrations.
-
Solution: Determine the maximum soluble concentration of your compound in the assay medium. Always prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it into the final assay medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
-
Possible Cause 2: Compound instability. The compound may be degrading in the assay medium over the course of the experiment.
-
Solution: Assess the stability of your compound in the assay medium at 37°C over the experimental timeframe. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing for the parent compound by LC-MS.
-
Issue: Lack of correlation between in vitro kinase inhibition and cellular activity.
-
Possible Cause: Poor cell permeability. The compound may be a potent inhibitor of the isolated enzyme but may not be able to effectively cross the cell membrane to reach its intracellular target.
-
Solution: Evaluate the cell permeability of your compound using methods such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays. If permeability is low, medicinal chemistry efforts can be directed towards modifying the compound's physicochemical properties (e.g., reducing polar surface area, increasing lipophilicity within an optimal range).
-
Enhancing Biological Activity: A Strategic Guide
Based on published structure-activity relationship (SAR) studies, several positions on the this compound scaffold can be modified to enhance biological activity.
Key Positions for Modification
-
Position 3 (Pyridazinone Ring): The nitrogen at this position is a key point for introducing diversity. Alkylation or arylation at this position can modulate potency and selectivity.
-
Position 5 (Indole Ring): The nitrogen of the indole ring can be substituted, often with benzyl or other aryl groups, which can lead to improved activity[5].
-
Position 8 (Indole Ring): The existing methyl group at this position can be replaced with other substituents to explore the impact on activity. Halogens or small electron-withdrawing groups at this position may be beneficial.
Proposed Workflow for Analog Synthesis and Screening
The following workflow provides a systematic approach to enhancing the biological activity of the core scaffold.
Caption: Workflow for analog synthesis and biological screening.
Illustrative Data on Analog Activity
The following table summarizes published data for analogs of the pyridazino[4,5-b]indol-4-one scaffold, demonstrating the impact of substitutions on DYRK1A inhibitory activity.
| Compound | R1 (at N3) | R2 (at C8) | DYRK1A IC50 (µM)[1] |
| 1 | H | H | >10 |
| 2 | Methyl | H | 5.2 |
| 3 | Furan-2-yl | H | 0.8 |
| 4 | H | Methoxy | >10 |
| 5 | Pyridin-4-yl | Methoxy | 0.5 |
This table is a representative example based on trends observed in the literature and is intended for illustrative purposes.
Hypothetical Signaling Pathway Involvement
Given the inhibitory activity against DYRK1A, analogs of this compound could potentially modulate signaling pathways implicated in neurodegenerative diseases and cancer.
Caption: Potential mechanism of action via DYRK1A inhibition.
Detailed Experimental Protocols
General Procedure for the Synthesis of 3-Substituted-8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-ones
This protocol is a generalized procedure based on common synthetic routes described in the literature[4][5].
-
Step 1: Vilsmeier-Haack Formylation. To a solution of 7-methyl-1H-indole-2-carboxylate in anhydrous DMF, add phosphorus oxychloride (POCl3) dropwise at 0°C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Filter the resulting precipitate, wash with water, and dry to obtain the 3-formyl-7-methyl-1H-indole-2-carboxylate.
-
Step 2: Cyclocondensation. To a solution of the 3-formyl-7-methyl-1H-indole-2-carboxylate in ethanol, add the desired substituted hydrazine (e.g., methylhydrazine, phenylhydrazine). Reflux the mixture for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature. The product will often precipitate out of solution. Filter the solid, wash with cold ethanol, and dry to yield the 3-substituted-8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one.
-
Step 3: Purification. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) or by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile).
Note: Reaction conditions, including solvents, temperatures, and reaction times, may need to be optimized for specific substrates.
References
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Monge, A., et al. (1995). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 38(10), 1786-1792. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
-
Gatta, V., et al. (2021). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 26(11), 3364. [Link]
-
Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Panathur, N., et al. (2018). Structures of pyridazino[4,5-b]indole (a) and harmine (b). ResearchGate. [Link]
-
Leclercq, A., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 439-445. [Link]
-
Radini, I., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. [Link]
-
Yar, M., et al. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37, 14-26. [Link]
-
Gandon, V., et al. (2020). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 25(17), 3896. [Link]
-
Abdel-Gawad, H., et al. (2021). Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][1][2][7]triazino[3,4-b][1][4][7]thiadiazine Derivatives. Molecules, 26(16), 4991. [Link]
-
Mátyus, P., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Expeditious microwavable one-pot synthesis and biological exploration of spiro[indoline-3,4′-pyrazolo[3,4-b] pyridine derivatives. Molecular Diversity, 26(2), 949-963. [Link]
-
Da Settimo, A., et al. (2000). Synthesis and Biological Evaluation of Pyridazino[4,3-b]indoles and Indeno[1,2-c]pyridazines as New Ligands of Central and Peripheral Benzodiazepine Receptors. Journal of Medicinal Chemistry, 43(21), 4091-4101. [Link]
-
Haider, N., et al. (2002). Pyridazine Derivatives and Related Compounds, Part 21:1 Synthesis of Different Heterocycles from 2-Methyl-4H- pyridazino[4′,3′:4,5]thieno[3,2-d]-1,3-oxazin-4-one. Journal of Heterocyclic Chemistry, 39(4), 727-731. [Link]-oxazin-4-one)
Sources
- 1. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
addressing batch-to-batch variability of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Technical Support Center: 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
A Guide to Understanding and Mitigating Batch-to-Batch Variability
Welcome to the technical support center for this compound. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical tools necessary to navigate a common but critical challenge in research and development: batch-to-batch variability. Inconsistent performance of an active compound can compromise experimental reproducibility, delay timelines, and cast doubt on valuable findings.
This guide is structured to help you diagnose, troubleshoot, and ultimately prevent issues arising from variability in your supply of this compound. We will explore the likely chemical and physical culprits behind this variability and provide clear, actionable protocols to ensure the consistency and integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when encountering unexpected results.
Q1: What is this compound, and what are its potential applications?
This compound belongs to the pyridazino[4,5-b]indole class of heterocyclic compounds. This chemical family is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules like β-carbolines.[1] The core structure is synthesized through various methods, often involving the cyclization of indole intermediates with hydrazine or its derivatives.[1][2] Derivatives of this scaffold have been investigated for a wide range of biological activities, including potential roles as kinase inhibitors (e.g., DYRK1A), antihypertensive agents, and blood platelet aggregation inhibitors.[3][4] Therefore, this specific compound is likely being used in preclinical research to explore its therapeutic potential.
Q2: My team is observing significant differences in biological activity (e.g., IC50, efficacy) between different batches of this compound. What are the most probable causes?
This is a classic manifestation of batch-to-batch variability. The issue rarely stems from a misidentification of the main compound but rather from subtle, uncharacterized differences between the batches. The three most common root causes are:
-
Impurity Profile: Different batches may contain varying levels and types of impurities, such as starting materials, by-products, or degradation products from the synthesis.[5] Even trace amounts of certain impurities can interfere with biological assays, leading to inconsistent results.[6][7]
-
Solid-State Properties (Polymorphism): The compound may exist in different crystalline forms, known as polymorphs.[8][9] Polymorphs can have different solubilities, dissolution rates, and stability, which directly impacts the concentration of the active compound in your assay and, consequently, its observed biological effect.[10][11]
-
Residual Solvents: Solvents used in the final crystallization step can become trapped within the crystal lattice. Different levels of residual solvents can affect the compound's physical properties and may also exhibit toxicity in sensitive cell-based assays.
Q3: What are the Critical Quality Attributes (CQAs) I should be aware of for this compound?
Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For a research-grade compound like this, the key CQAs to monitor are:
-
Purity: The percentage of the desired compound, typically determined by HPLC.
-
Identity: Confirmation of the chemical structure (e.g., by Mass Spectrometry and NMR).
-
Impurity Profile: The identity and quantity of any single impurity above a certain threshold (e.g., >0.10%).[12][13]
-
Polymorphic Form: The specific crystal form, typically confirmed by X-ray Powder Diffraction (XRPD).
-
Solubility: The dissolution characteristics in relevant solvents or assay media.
-
Particle Size Distribution: Can influence dissolution rate and handling properties.[10][14]
Q4: How should our lab store and handle this compound to prevent degradation and ensure consistency?
To minimize the introduction of new variables, strict storage and handling protocols are essential.
-
Storage: Store the compound in a tightly sealed, opaque container (e.g., amber glass vial) to protect it from light. It should be kept in a desiccator in a cool, dark place. If long-term storage is required, storing at -20°C is recommended.
-
Handling: Always allow the container to warm to room temperature before opening to prevent moisture condensation onto the solid material. Use clean, dedicated spatulas for handling.
-
Solution Preparation: Prepare stock solutions fresh whenever possible. If solutions must be stored, they should be aliquoted and frozen at -80°C. Before use, thaw the aliquot and ensure the compound is fully redissolved. Perform a small-scale stability study to understand how long the compound is stable in your chosen solvent under storage conditions.
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows and protocols to systematically investigate and resolve specific issues related to batch variability.
Guide A: Investigating Inconsistent Biological Potency
Scenario: You have received a new batch of this compound. In your standard cell-based assay, the IC50 value is five-fold higher than that obtained with your trusted reference batch.
Initial Response: Do not assume the new batch is "bad." The discrepancy is a data point that requires investigation. The following workflow provides a systematic approach to identify the root cause.
Caption: Workflow for diagnosing inconsistent biological activity.
1. Purity and Impurity Profile Analysis via High-Performance Liquid Chromatography (HPLC)
-
Causality: The most direct cause of altered potency is often a lower concentration of the active compound or the presence of an antagonistic impurity.[15][16] HPLC with UV detection is the gold standard for quantifying purity and profiling impurities. The International Council for Harmonisation (ICH) Q3A guidelines recommend identifying and characterizing any impurity present at a level of 0.1% or higher.[5][13]
-
Experimental Protocol: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh and dissolve ~1 mg of each batch (new and reference) in a suitable solvent (e.g., DMSO, Acetonitrile) to make a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
HPLC Method: The following is a generic starting method that should be optimized for your specific compound.
Parameter Recommended Setting Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Formic Acid in Acetonitrile Gradient 5% B to 95% B over 20 minutes Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection (UV) | 254 nm (or optimal wavelength from UV scan) |
-
Analysis: Run both samples. Compare the chromatograms for the main peak's retention time and area percent (% purity). Pay close attention to the number, retention time, and area of any impurity peaks. A significant difference in the impurity profile between batches is a primary suspect.
-
-
Potential Impurities: Based on common synthesis routes for pyridazino[4,5-b]indoles[1][2], potential process-related impurities could include:
Potential Impurity Origin Indole-2-carboxylate starting material Incomplete reaction Hydrazine hydrate Excess reagent Uncyclized intermediates Incomplete cyclization | Positional Isomers | Non-selective reactions during synthesis |
2. Solid-State Characterization via X-ray Powder Diffraction (XRPD)
-
Causality: Active pharmaceutical ingredients (APIs) can crystallize into different solid-state forms (polymorphs), which can have markedly different physical properties, including solubility.[8][10] A new batch may be a different, less soluble polymorph, leading to a lower effective concentration in your assay and thus lower apparent potency.[11][14]
-
Experimental Protocol: XRPD Analysis
-
Sample Preparation: Gently grind a small amount (~5-10 mg) of the solid powder from each batch to ensure a random orientation of crystals.
-
Instrument Setup: Use a standard powder diffractometer with Cu Kα radiation.
-
Data Collection: Scan the samples over a 2θ range of approximately 2° to 40°.
-
Analysis: Overlay the diffractograms from the new batch and the reference batch. If the peak positions (2θ values) are identical, the batches are the same polymorphic form. If the peak positions are different, you have identified polymorphism, which is a very likely cause of the discrepancy.
-
Guide B: Addressing Poor or Variable Solubility
Scenario: The new batch of the compound is much harder to dissolve in your standard solvent (e.g., DMSO) compared to previous batches. You may observe precipitation upon dilution into aqueous assay media.
Initial Response: This issue is almost always tied to the physical properties of the solid material. The primary suspects are polymorphism, particle size, and, to a lesser extent, certain impurities.
Caption: Potential root causes of poor compound solubility.
1. Solid-State Analysis (XRPD & DSC)
-
Action: Perform XRPD analysis as described in Guide A, Step 2 . This is the most definitive test for polymorphism.
-
Rationale: The thermodynamically most stable polymorph is often the least soluble. A change in the manufacturing process can inadvertently produce this more stable but less soluble form.[9] Differential Scanning Calorimetry (DSC) can supplement XRPD by identifying different melting points and thermal events associated with different forms.
2. Particle Size Analysis
-
Action: If possible, analyze the particle size distribution (PSD) of both batches using a technique like laser diffraction.
-
Rationale: For a given polymorph, smaller particles have a larger surface area-to-volume ratio and will dissolve more quickly. A shift to a larger particle size in a new batch can significantly slow down the dissolution process, making it appear less soluble, especially if dissolution time is limited.[10]
3. Re-evaluation of Purity (HPLC)
-
Action: Re-examine the HPLC data from Guide A, Step 1 .
-
Rationale: While less common, the presence of a new, significant, and highly hydrophobic impurity could potentially reduce the overall solubility of the bulk material.
Part 3: Quality Control and Preventative Measures
Proactive quality control is the most effective way to prevent batch-to-batch variability from impacting your research.
Establishing a Robust QC Workflow
A systematic approach to qualifying new batches of material is critical. This involves establishing clear specifications and testing every new lot against a well-characterized internal reference standard.
Caption: A preventative quality control workflow for new batches.
Best Practices for Ensuring Consistency:
-
Qualify Your Supplier: Work with reputable suppliers who can provide detailed Certificates of Analysis (CoA) and are transparent about their synthesis and purification processes.
-
Establish a Reference Standard: Designate one batch of material that has shown the desired activity and properties as your "Reference Standard." This standard should be stored carefully under ideal conditions and used for comparison against all future batches.
-
Set Internal Specifications: Do not rely solely on the supplier's CoA. Based on your experience, set internal acceptance criteria for purity (e.g., >98%), polymorphic form (must match reference), and solubility.
-
Perform Incoming QC: At a minimum, every new batch should be tested in-house to confirm its purity by HPLC and its polymorphic form by XRPD against your reference standard. A simple visual solubility test in your primary stock solvent is also a quick and valuable check.
By implementing these troubleshooting guides and preventative measures, you can gain control over the variability of this compound, ensuring the reliability and reproducibility of your valuable research.
References
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617–630.
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances. Scientific guideline. [Link]
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Curia Global. [Link]
-
Singh, L., Nema, R., & Kumar, D. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 11(3), 241–246. [Link]
-
de Oliveira, G. G., & Rodrigues, C. R. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Annals of Pharmacovigilance & Drug Safety, 1(1). [Link]
-
Xtalks. (2020). Drug Polymorphism: A Key Consideration for API Development. Xtalks. [Link]
-
All About Drugs. (n.d.). Polymorphism. All About Drugs. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
PharmaRead. (n.d.). Troubleshooting Common Pharmaceutical Manufacturing Challenges. PharmaRead. [Link]
-
ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]
-
BioAgilytix. (n.d.). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays. BioAgilytix. [Link]
-
Pharma.Tips. (2025). API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials. Pharma.Tips. [Link]
-
Pharma Growth Hub. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]
-
BatchMaster Software. (2025). How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing? batchmaster.co.in. [Link]
-
Henderson, T. (2023). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals. Prothera. [Link]
-
Nomikos, P., & MacGregor, J. F. (1995). Troubleshooting of an Industrial Batch Process Using Multivariate Methods. ResearchGate. [Link]
-
Creative Diagnostics. (n.d.). Impurity Analysis of Biological Drugs. Creative Diagnostics. [Link]
-
Charles River Laboratories. (n.d.). Impurity Testing & Residual Testing. Charles River Laboratories. [Link]
-
Siew, A. (2018). Impurity Testing of Biologic Drug Products. BioPharm International, 31(2). [Link]
-
Richmond, E. W., & Shah, V. (n.d.). What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(1), 202211949. [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Nopens, M., et al. (2019). Identifying sources of batch to batch variation in processability. ResearchGate. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5002-5007. [Link]
-
narayan, p., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether. [Link]
-
Sartorius. (2019). Reducing Batch-to-Batch Variability of Botanical Drug Products. Sartorius. [Link]
-
de Souza, J. M., et al. (2018). Selected examples of bioactive heterocyclic molecules prepared in continuous flow regime. ResearchGate. [Link]
-
Brogi, S., et al. (2020). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 25(23), 5760. [Link]
-
Li, J., et al. (2015). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. PMC - NIH. [Link]
-
Abdel-Ghaffar, N. F., et al. (2011). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. ResearchGate. [Link]
-
Haider, N., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jpionline.org [jpionline.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. contractlaboratory.com [contractlaboratory.com]
- 8. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymorphism – All About Drugs [allfordrugs.com]
- 10. curiaglobal.com [curiaglobal.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. xtalks.com [xtalks.com]
- 15. API Quality Variability Causing Batch Failures? Control Strategies for Consistent Raw Materials – Pharma.Tips [pharma.tips]
- 16. biopharminternational.com [biopharminternational.com]
Validation & Comparative
comparing 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one with other kinase inhibitors
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of kinase inhibitor discovery, the identification of novel scaffolds that offer both potency and selectivity is a paramount objective. The pyridazino[4,5-b]indol-4-one core has recently garnered significant attention as a "privileged scaffold" – a molecular framework that demonstrates the ability to bind to multiple biological targets. While specific data on the 8-methyl derivative remains to be extensively published, the broader class of compounds based on this tricyclic system has shown considerable promise as inhibitors of key kinases involved in cancer and neurodegenerative diseases.
This guide provides a comparative analysis of the pyridazino[4,5-b]indol-4-one scaffold against established kinase inhibitors, with a focus on two primary targets: Phosphoinositide 3-kinase (PI3K) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). We will delve into the mechanistic underpinnings of their inhibitory action, present comparative experimental data, and provide detailed protocols for the key assays used in their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the potential of this emerging class of inhibitors.
The Pyridazino[4,5-b]indol-4-one Scaffold: A Profile
The pyridazino[4,5-b]indol-4-one structure is a rigid, planar system that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This structural versatility enables the optimization of interactions with the ATP-binding pocket of various kinases. Research has indicated that derivatives of this scaffold can be potent inhibitors of both PI3K and DYRK1A, kinases that play crucial roles in cell proliferation, survival, and neuronal development.[1][2]
Comparative Analysis: Pyridazino[4,5-b]indol-4-ones vs. Established Kinase Inhibitors
To provide a clear perspective on the potential of the pyridazino[4,5-b]indol-4-one scaffold, we will compare its derivatives with well-characterized and clinically relevant inhibitors of PI3K and DYRK1A.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that regulates a multitude of cellular processes, and its dysregulation is a hallmark of many cancers. Several derivatives of the pyridazino[4,5-b]indole scaffold have been identified as potent inhibitors of PI3K.[1][3]
For a direct comparison, we will consider Alpelisib and Copanlisib, two FDA-approved PI3K inhibitors.[4][5] Alpelisib is an isoform-selective inhibitor of the p110α subunit of PI3K, while Copanlisib is a pan-PI3K inhibitor with activity against multiple isoforms.[6][7]
Comparative Inhibitory Activity Against PI3Kα
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| Pyridazino[4,5-b]indol-4-one | 5-benzylated derivative (compound 18) | PI3Kα | 91 | [3] |
| Isoform-Selective Inhibitor | Alpelisib (BYL719) | PI3Kα | 5 | [6] |
| Pan-PI3K Inhibitor | Copanlisib (BAY 80-6946) | PI3Kα | 0.5 | [6] |
From the data, it is evident that while the representative pyridazino[4,5-b]indol-4-one derivative shows potent sub-micromolar inhibition of PI3Kα, the clinically approved inhibitors, Alpelisib and Copanlisib, exhibit significantly higher potency.[3][6] This highlights the need for further optimization of the pyridazino[4,5-b]indol-4-one scaffold to compete with established clinical candidates. However, the demonstrated potency of this scaffold validates its potential as a starting point for the development of novel PI3K inhibitors.
Signaling Pathway Visualization
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Inhibition of DYRK1A
DYRK1A is a serine/threonine kinase that plays a critical role in neurodevelopment and is implicated in neurodegenerative conditions such as Down syndrome and Alzheimer's disease.[8] Several natural products and synthetic molecules have been identified as DYRK1A inhibitors. The pyridazino[4,5-b]indol-4-one scaffold has also been shown to be a source of potent DYRK1A inhibitors.[2][9]
For comparison, we will consider Harmine, a well-characterized natural product inhibitor of DYRK1A, and Leucettine 41, a synthetic inhibitor.[10][11]
Comparative Inhibitory Activity Against DYRK1A
| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |
| Pyridazino[4,5-b]indol-4-one | Furan-2-yl derivative (compound 10) | DYRK1A | <100 | [2] |
| Natural Product Inhibitor | Harmine | DYRK1A | 33-80 | [11] |
| Synthetic Inhibitor | Leucettine 41 | DYRK1A | 15 | [11] |
The furan-2-yl substituted pyridazino[4,5-b]indol-4-one demonstrates potent, sub-micromolar inhibition of DYRK1A, comparable to the well-established inhibitor Harmine.[2][11] While Leucettine 41 exhibits slightly higher potency, the data underscores the potential of the pyridazino[4,5-b]indol-4-one scaffold as a promising starting point for the development of novel and selective DYRK1A inhibitors.[11] A key advantage of this synthetic scaffold is the potential for chemical modification to improve selectivity against other kinases, a known challenge with natural product inhibitors like Harmine.[9]
Signaling Pathway Visualization
Caption: The role of DYRK1A in NFAT signaling and points of inhibition.
Experimental Protocols: A Guide to In Vitro Characterization
The robust evaluation of kinase inhibitors requires a suite of well-designed experiments. Below are detailed protocols for key assays to characterize the activity and selectivity of compounds based on the pyridazino[4,5-b]indol-4-one scaffold.
Kinase Inhibition Assay (IC50 Determination) using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust method for determining the potency of kinase inhibitors.[12][13]
Experimental Workflow
Caption: Workflow for HTRF-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the test compound (e.g., pyridazino[4,5-b]indol-4-one derivative) in DMSO and add to a 384-well low-volume microplate.
-
Kinase Reaction: Add the kinase (e.g., recombinant PI3Kα or DYRK1A) and its specific biotinylated substrate to the wells containing the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and add the HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.
-
Signal Reading: After a further incubation period, read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration. Determine the IC50 value using a four-parameter logistic fit.[14]
Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target in a cellular environment.[15][16][17] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow
Sources
- 1. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K Inhibitor Pipeline Insight | PI3K Inhibitor pipeline landscape [delveinsight.com]
- 5. researchgate.net [researchgate.net]
- 6. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assayquant.com [assayquant.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
A Researcher's Guide to the Biological Target Validation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
A Senior Application Scientist's Perspective on Experimental Design and Interpretation
For researchers in drug discovery, the identification and validation of a small molecule's biological target is a critical step that bridges chemistry and biology. This guide provides a comprehensive framework for validating the biological target of a novel compound, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. The pyridazino[4,5-b]indole scaffold has been associated with a range of biological activities, making robust target validation essential to elucidate its mechanism of action and therapeutic potential.[1][2][3][4] This guide is designed to be a dynamic resource, empowering researchers to make informed decisions and design rigorous, self-validating experimental plans.
Introduction: The Pyridazino[4,5-b]indole Scaffold and the Imperative of Target Validation
The pyridazino[4,5-b]indole core is a privileged heterocyclic structure, with derivatives reported to exhibit diverse pharmacological effects, including antihypertensive, anti-cancer, antimicrobial, and neuro-active properties.[1][5][6][7] Notably, certain pyridazino[4,5-b]indol-4-one analogs have been identified as inhibitors of the kinase DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A).[8] This provides a compelling, albeit initial, hypothesis for the biological target of this compound.
However, a fundamental principle in drug discovery is to move beyond initial hypotheses and rigorously validate the molecular target. Inadequate target validation is a leading cause of clinical trial failures.[9] This guide, therefore, outlines a multi-tiered strategy for the comprehensive validation of the biological target of our lead compound.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy employs orthogonal methods to build a cohesive and compelling body of evidence. We will explore a logical progression of experiments, from initial target identification to in-depth cellular and in-vivo validation.
Figure 1: A generalized workflow for biological target validation, progressing from initial hypotheses to in vivo confirmation.
Phase 1: Target Identification and Initial Hypothesis Testing
The initial phase focuses on identifying and substantiating a primary biological target. Based on existing literature, DYRK1A is a strong candidate.[8]
In Silico and Literature-Based Approaches
-
Rationale: Computational methods and a thorough literature review can provide initial clues about potential targets, saving significant time and resources.
-
Methodology:
-
Literature Review: Systematically search scientific databases for studies on compounds with similar chemical scaffolds. The pyridazinone and pyridazino[4,5-b]indole cores are of particular interest.[1][3][4]
-
Target Prediction: Utilize computational tools (e.g., PharmMapper, SuperPred) to predict potential targets based on the 3D structure of this compound.
-
Molecular Docking: If a high-resolution structure of a predicted target (like DYRK1A) is available, perform molecular docking simulations to predict the binding mode and affinity of the compound.[8]
-
Biochemical Assays: Probing Direct Target Interaction
Biochemical assays are essential for confirming a direct interaction between the compound and its putative target in a controlled, cell-free environment.[9][10]
-
Rationale: These assays provide quantitative data on binding affinity and/or enzyme inhibition, which is crucial for establishing a direct mechanism of action.[11]
-
Experimental Protocol: Kinase Inhibition Assay (Example: DYRK1A)
-
Reagents: Recombinant human DYRK1A, appropriate substrate (e.g., a synthetic peptide), ATP, and this compound.
-
Procedure: a. Serially dilute the compound to create a concentration gradient. b. In a microplate, combine the kinase, substrate, and compound. c. Initiate the kinase reaction by adding ATP. d. Incubate for a predetermined time at a specific temperature. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| This compound | DYRK1A | Experimental Value | Harmine | Known Value |
| Furan-2-yl analog | DYRK1A | Submicromolar | Harmine | Submicromolar |
| Pyridin-4-yl analog | DYRK1A | Submicromolar | Harmine | Submicromolar |
| Table 1: A template for presenting kinase inhibition data. The data for the furan-2-yl and pyridin-4-yl analogs are from published literature.[8] |
Phase 2: Cellular Target Engagement and Mechanism of Action
While biochemical assays are informative, they do not confirm that a compound can reach and interact with its target within the complex environment of a living cell.[12] Cellular target engagement assays are therefore a critical next step.[13][14]
Figure 2: Key methodologies for assessing cellular target engagement, categorized as direct and indirect approaches.
Cellular Thermal Shift Assay (CETSA®)
-
Rationale: CETSA is a powerful technique to assess target engagement in a native cellular environment. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[15]
-
Experimental Protocol:
-
Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control.
-
Heat Shock: Heat the treated cells across a range of temperatures.
-
Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Target Protein Quantification: Quantify the amount of the target protein (e.g., DYRK1A) remaining in the soluble fraction using a specific antibody-based method like Western blotting or an immunoassay.[15]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve indicates target engagement.
-
Assessing Downstream Signaling
-
Rationale: If the target is an enzyme like a kinase, its inhibition should lead to predictable changes in downstream signaling pathways.
-
Methodology:
-
Identify a Downstream Biomarker: For DYRK1A, a known substrate is the transcription factor NFAT. Inhibition of DYRK1A should lead to reduced phosphorylation of NFAT.
-
Western Blot Analysis: Treat cells with the compound and then stimulate the relevant pathway. Lyse the cells and perform a Western blot using antibodies specific for both the phosphorylated and total forms of the downstream biomarker. A decrease in the ratio of phosphorylated to total protein indicates target engagement and functional inhibition.
-
Phase 3: In Vivo Target Validation
The final and most rigorous phase of target validation involves demonstrating that the compound engages its target in a living organism and that this engagement leads to a desired physiological effect.[16][17]
-
Rationale: In vivo studies are essential to assess the compound's pharmacokinetic and pharmacodynamic properties and to establish a clear link between target modulation and therapeutic outcome.[18]
-
Methodology:
-
Animal Model Selection: Choose an appropriate animal model of a disease where the target is known to play a role. For a DYRK1A inhibitor, a model of neurodegeneration or a specific cancer type might be relevant.[16]
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
PK: Administer the compound to the animals and measure its concentration in the plasma and target tissues over time. This establishes that the compound reaches its site of action.
-
PD: After treatment, collect tissue samples and measure the extent of target engagement (e.g., by ex vivo CETSA) and the modulation of downstream biomarkers (e.g., p-NFAT levels).
-
-
Efficacy Studies: Treat diseased animals with the compound and monitor for therapeutic effects. For example, in a cancer model, this would involve measuring tumor growth over time.
-
| Parameter | Description | Experimental Readout |
| Target Engagement | Direct interaction of the compound with the target in vivo. | Ex vivo CETSA, biomarker modulation in tissue. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of the compound. | Compound concentration in plasma and tissues. |
| Efficacy | The therapeutic effect of the compound in a disease model. | Tumor volume, behavioral scores, etc. |
| Table 2: Key parameters to assess during in vivo target validation. |
Conclusion: Building a Cohesive Narrative
The validation of a biological target is not a linear process but rather an iterative one, where data from multiple orthogonal experiments are integrated to build a compelling case. For this compound, the journey begins with the promising hypothesis of DYRK1A inhibition. By systematically applying the biochemical, cellular, and in vivo methodologies outlined in this guide, researchers can rigorously test this hypothesis, elucidate the compound's mechanism of action, and ultimately determine its therapeutic potential.
References
- University College London. Target Identification and Validation (Small Molecules).
- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.
- PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery.
- Celtarys Research. Biochemical assays in drug discovery and development.
- PubMed. Identifying and validating novel targets with in vivo disease models: guidelines for study design.
- PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development.
- PerkinElmer. Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- Concept Life Sciences. Target Engagement Assay Services.
- ResearchGate. (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- DiscoverX. Target Engagement Assays.
- ACS Chemical Biology. Identification of Direct Protein Targets of Small Molecules.
- Creative Biolabs. In Vivo Target Validation.
- PMC. Determining target engagement in living systems.
- Labtoo. target validation & efficacy - In vivo models.
- Chemspace. Target Identification and Validation in Drug Discovery.
- BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery.
- Selvita. A Practical Guide to Target Engagement Assays.
- Target ALS. In Vivo Target Validation.
- Thermo Fisher Scientific. Target & Lead Identification & Validation.
- PubMed. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors.
- Danaher Life Sciences. Assay Development in Drug Discovery.
- Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives.
- Semantic Scholar. Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles.
- PubMed Central. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation.
- ResearchGate. Representative bioactive pyridazino[4,5‐b]indoles.
- ResearchGate. (PDF) Synthetic strategies of pyridazino[4,5-b]indoles.
- ResearchGate. Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction | Request PDF.
-
PubMed. Pyridazines 82. Synthesis of pyridazino [3,4-b][16][19]benzodiazepin-5-ones and their biological evaluation as non-nucleoside HIV reverse transcriptase inhibitors. Available from:
- Semantic Scholar. Synthetic strategies of pyridazino[4,5-b]indoles.
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. selvita.com [selvita.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Target Engagement Assay Services [conceptlifesciences.com]
- 14. Target Engagement Assays [discoverx.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
- 18. targetals.org [targetals.org]
- 19. ucl.ac.uk [ucl.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one Analogs as Kinase Inhibitors
For researchers and drug development professionals navigating the intricate landscape of kinase inhibitor discovery, the pyridazino[4,5-b]indole scaffold represents a promising frontier.[1][2] This tricyclic heterocyclic system has garnered significant attention for its diverse biological activities, including potential as anxiolytics, antihypertensives, and inhibitors of various enzymes.[1][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one analogs, with a particular focus on their role as kinase inhibitors. By synthesizing findings from key studies, we aim to elucidate the molecular nuances that govern their potency and selectivity, offering a valuable resource for the rational design of next-generation therapeutics.
The 8-methyl-pyridazino[4,5-b]indol-4-one Core: A Privileged Scaffold
The fusion of a pyridazinone ring with an indole moiety creates a planar, rigid structure that can effectively interact with the ATP-binding pocket of various kinases. The 8-methyl substituent on the indole ring serves as a crucial anchor and can influence the overall electronic and steric properties of the molecule. Our focus on this specific scaffold stems from its documented potential in yielding potent and selective kinase inhibitors, particularly against enzymes like Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[4][5]
Below is a generalized workflow for the synthesis and evaluation of these analogs, which forms the basis of the SAR studies discussed herein.
Figure 1: Generalized workflow for the synthesis and SAR evaluation of pyridazino[4,5-b]indol-4-one analogs.
Deconstructing the Structure-Activity Relationship: Key Modifications and Their Impact
The biological activity of the 8-methyl-pyridazino[4,5-b]indol-4-one scaffold can be finely tuned by strategic modifications at several key positions. The following sections dissect the available data to provide a comparative analysis.
Substitution at the N3 Position of the Pyridazinone Ring
The N3 position offers a prime site for introducing diversity and modulating the pharmacokinetic and pharmacodynamic properties of the analogs.
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, is generally well-tolerated and can enhance cell permeability.
-
Aromatic and Heteroaromatic Moieties: The introduction of aryl or heteroaryl groups at this position has been shown to be a critical determinant of potency and selectivity. For instance, the synthesis of new pyridazino[4,5-b]indol-4-ones revealed that a furan-2-yl substituent at a related position led to a compound with submicromolar IC50 against DYRK1A and no activity against other tested kinases like CDK5/p25 and GSK3α/β.[4][5] This highlights the importance of the electronic and steric nature of the substituent in directing kinase selectivity.
Substitution at the N5 Position (Indole Nitrogen)
Alkylation at the N5 position can influence the planarity of the tricyclic system and its interaction with the kinase hinge region.
-
Impact on Potency: Studies on related pyrimido[4,5-b]indole derivatives have shown that N-methylation can impact inhibitory activity, though the effect is often kinase-dependent.[6] For the 8-methyl-pyridazino[4,5-b]indol-4-one core, this position remains an important vector for optimization.
Comparative Performance of Key Analogs
To provide a clear and objective comparison, the following table summarizes the experimental data for representative analogs from the literature. This data underscores the significant impact of subtle structural changes on biological activity.
| Analog | Modification | Target Kinase | IC50 (µM) | Antiproliferative Activity (Cell Lines) | Reference |
| Compound 10 | Furan-2-yl at N3-related position | DYRK1A | Submicromolar | Huh-7, Caco2, MDA-MB-231 | [4][5] |
| Compound 19 | Pyridin-4-yl at N3-related position | DYRK1A | Submicromolar | Not Reported | [4] |
| Harmine | (Reference Compound) | DYRK1A | Micromolar | Not Reported | [4] |
Table 1: Comparative inhibitory and antiproliferative activities of selected pyridazino[4,5-b]indol-4-one analogs.
Mechanistic Insights: Targeting the Kinase ATP-Binding Site
The inhibitory activity of these analogs is largely attributed to their ability to compete with ATP for binding to the kinase active site. The planar pyridazino[4,5-b]indole core acts as a scaffold that mimics the adenine region of ATP, while the various substituents at the N3 and N5 positions can form additional interactions, such as hydrogen bonds and van der Waals forces, with specific residues in the kinase pocket, thereby dictating potency and selectivity.
Molecular docking simulations have been employed to understand the binding modes of these inhibitors.[4] These studies often reveal key hydrogen bonding interactions between the pyridazinone carbonyl group and the hinge region of the kinase, a common feature for many kinase inhibitors.
Figure 2: Schematic representation of the binding mode of pyridazino[4,5-b]indol-4-one analogs in a kinase ATP-binding pocket.
Experimental Protocols
For the sake of reproducibility and to provide a practical framework for researchers, we outline the key experimental methodologies typically employed in the evaluation of these compounds.
General Synthetic Procedure for 3H,4H,5H-pyridazino[4,5-b]indol-4-ones
The synthesis of the pyridazino[4,5-b]indol-4-one core often follows a multi-step sequence starting from an appropriate indole derivative.[1][7]
-
Vilsmeier-Haack Reaction: Ethyl indole-2-carboxylates are treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group at the 3-position.[7]
-
Hydrazinolysis: The resulting 3-formylindole-2-carboxylate is then reacted with hydrazine hydrate. This step leads to the cyclization and formation of the pyridazinone ring, yielding the 3H,4H,5H-pyridazino[4,5-b]indol-4-one scaffold.[1]
-
N-Alkylation/Arylation: Subsequent functionalization at the N3 and N5 positions can be achieved through various alkylation or arylation reactions, often using a suitable base such as potassium carbonate or sodium hydride.[2]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a panel of kinases is a critical step in the SAR evaluation.
-
Assay Principle: Kinase activity is typically measured using a mobility shift assay, radiometric assay (e.g., ³³P-ATP), or a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
The kinase, substrate, and test compound (at varying concentrations) are incubated in an appropriate assay buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and the product formation or ATP depletion is measured.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Antiproliferative Assay
To assess the potential of these compounds as anticancer agents, their effect on the proliferation of various cancer cell lines is evaluated.
-
Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is commonly used. These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds.
-
After a 48-72 hour incubation period, the assay reagent (MTT or MTS) is added.
-
The absorbance is measured using a microplate reader, and the IC50 values (concentration required to inhibit cell growth by 50%) are determined.
-
Conclusion and Future Directions
The this compound scaffold is a versatile and promising platform for the development of novel kinase inhibitors. The structure-activity relationship studies summarized in this guide demonstrate that strategic modifications, particularly at the N3 position of the pyridazinone ring, can lead to potent and selective inhibitors. The introduction of heteroaromatic moieties appears to be a particularly fruitful avenue for achieving selectivity.
Future research in this area should focus on:
-
Expanding the diversity of substituents at the N3 and N5 positions to further explore the chemical space and identify novel interactions with kinase active sites.
-
Co-crystallization studies of potent analogs with their target kinases to gain a more precise understanding of their binding modes and to guide further rational drug design.
-
In-depth pharmacokinetic and in vivo efficacy studies of the most promising candidates to assess their potential for clinical development.
By leveraging the insights from existing SAR data and employing a rational, iterative design process, the full therapeutic potential of this exciting class of compounds can be realized.
References
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. Available at: [Link]
-
Radini, I., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC, 2016(5), 101-117. Available at: [Link]
-
Wadsak, W., et al. (2008). Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers. Journal of Medicinal Chemistry, 51(10), 2954-2970. Available at: [Link]
-
Ibeas, S., et al. (1992). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Archiv der Pharmazie, 325(9), 555-560. Available at: [Link]
-
Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. Available at: [Link]
-
Farghaly, A.-R. A. H., et al. (2016). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Journal of the Chinese Chemical Society, 63(8), 668-676. Available at: [Link]
-
Catarzi, D., et al. (2003). Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors. Il Farmaco, 58(2), 129-140. Available at: [Link]
-
Farghaly, A.-R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. Arkivoc, 2023(i), 202312084. Available at: [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. Available at: [Link]
-
Sauthof, L., et al. (2019). Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Molecules, 24(18), 3294. Available at: [Link]
-
Haider, N., et al. (2004). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron, 60(10), 2283-2291. Available at: [Link]
-
Ammar, Y. A., et al. (2018). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 23(11), 2958. Available at: [Link]
-
Singh, P., et al. (2023). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. European Journal of Medicinal Chemistry, 258, 115582. Available at: [Link]
-
Purandare, A. V., et al. (2011). Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2) for the treatment of myeloproliferative disorders. Journal of Medicinal Chemistry, 54(22), 7893-7913. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pyridazino[4,5-b]indole Derivatives: A Guide for Drug Discovery Professionals
The pyridazino[4,5-b]indole scaffold, a rigid heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This guide provides a comparative analysis of key derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance in anticancer, antimicrobial, and enzyme inhibition assays. The information presented herein is supported by experimental data from peer-reviewed literature, with a focus on structure-activity relationships (SAR) and the mechanistic basis for their therapeutic potential.
The Pyridazino[4,5-b]indole Core: A Privileged Scaffold
The fusion of a pyridazine ring with an indole nucleus creates the tricyclic pyridazino[4,5-b]indole system. This unique architecture has proven to be a versatile template for the design of molecules targeting a range of biological processes. The planar nature of the core allows for effective interaction with various biological targets, while the accessible positions on both the pyridazine and indole rings offer ample opportunities for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activities
This section details the performance of various pyridazino[4,5-b]indole derivatives in key therapeutic areas, with supporting experimental data.
Anticancer Activity
Pyridazino[4,5-b]indole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
A notable study by Li et al. (2007) identified several 5H-pyridazino[4,5-b]indole derivatives with potent antiproliferative activities.[1] The table below summarizes the in vitro cytotoxicity of the most active compounds from this study.
| Compound | R | Cancer Cell Line | IC50 (µM) |
| 1e | 4-chlorophenyl | Bel-7402 | 8.5 |
| HT-1080 | 6.3 | ||
| 1g | 4-methylphenyl | Bel-7402 | 7.2 |
| HT-1080 | 4.8 | ||
| 1h | 4-methoxyphenyl | Bel-7402 | 5.2 |
| HT-1080 | 1.9 |
Structure of Potent Anticancer Pyridazino[4,5-b]indole Derivatives
Caption: Chemical structures of potent anticancer 5H-pyridazino[4,5-b]indole derivatives.
Structure-Activity Relationship (SAR) Insights:
The data suggests that the nature of the substituent at the 1-position of the pyridazino[4,5-b]indole core plays a crucial role in determining the anticancer potency.
-
Aromatic Substitution: The presence of a substituted phenyl ring at this position is a common feature among the active compounds.
-
Electron-Donating Groups: The superior activity of compound 1h , which bears a methoxy group (an electron-donating group) on the phenyl ring, suggests that electron-donating substituents may enhance the antiproliferative effect.[1]
Further studies have identified hydrazide-based pyridazino[4,5-b]indole derivatives as potent inhibitors of the PI3K/AKT/mTOR pathway.[2][3] Compounds 12 and 13 from a study by Farghaly et al. (2020) demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[2][3]
| Compound | Cancer Cell Line | IC50 (µM) |
| 12 | MCF-7 | 4.25 |
| 13 | MCF-7 | 5.35 |
| 5-FU (control) | MCF-7 | 6.98 |
Structure of PI3K Inhibitor Pyridazino[4,5-b]indole Derivatives
Caption: Chemical structures of pyridazino[4,5-b]indole-based PI3K inhibitors.
Mechanistic Insights:
The anticancer activity of these hydrazide derivatives is attributed to their ability to inhibit the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[2][3] This inhibition leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, ultimately inducing apoptosis in cancer cells.[2][3]
PI3K/AKT/mTOR Signaling Pathway Inhibition
Caption: Simplified diagram of PI3K/AKT/mTOR pathway and the inhibitory action of pyridazino[4,5-b]indole derivatives.
Antimicrobial Activity
Certain pyridazino[4,5-b]indole derivatives have exhibited promising antimicrobial properties. A comprehensive study by Küçükgüzel et al. (2013) evaluated a series of these compounds against various bacterial and fungal strains.[4]
The minimum inhibitory concentrations (MICs) for some of the most active compounds are presented below.
| Compound | Target Microorganism | MIC (µg/mL) |
| 40bc | Bacillus subtilis | 31.25 |
| 40ac | Bacillus subtilis | 125 |
| 40aa | Bacillus subtilis | 250 |
| 42b | Bacillus subtilis | 15.6 |
| Chloramphenicol (control) | Bacillus subtilis | 15.6-31.25 |
Structure-Activity Relationship (SAR) Insights:
The antimicrobial activity of these derivatives is significantly influenced by the substituents on the pyridazino[4,5-b]indole core.[4]
-
Lipophilicity: Substituents that increase the lipophilicity of the molecule, such as an alkyl group at the 5-position or an aryl group at the 3-position, tend to enhance the antimicrobial activity against Bacillus subtilis. For instance, compound 40bc (5-methyl, 3-phenyl) is more active than 40ac (5-H, 3-phenyl) and the unsubstituted 40aa .[4]
-
Substituents at the 1-position: The presence of amino and hydrazino groups at the 1-position appears to reduce bacterial growth.[4]
Enzyme Inhibition
Pyridazino[4,5-b]indole derivatives have also emerged as potent inhibitors of specific enzymes implicated in various diseases.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for neurodegenerative disorders and certain cancers. A study by Logé et al. (2014) identified pyridazino[4,5-b]indol-4-one derivatives as submicromolar inhibitors of DYRK1A.[5]
| Compound | Target Enzyme | IC50 (µM) |
| 10 | DYRK1A | 0.23 |
| Harmine (control) | DYRK1A | 0.1 |
Structure of a Potent DYRK1A Inhibitor
Caption: Chemical structure of the pyridazino[4,5-b]indol-4-one DYRK1A inhibitor.
Key Findings:
Compound 10 , featuring a furan-2-yl moiety, demonstrated potent and selective inhibition of DYRK1A with no significant activity against other tested kinases like CDK5/p25 and GSK3α/β.[5] This selectivity is a crucial attribute for a potential therapeutic agent, as it minimizes off-target effects. Furthermore, this compound also exhibited antiproliferative activity against Huh-7, Caco2, and MDA-MB-231 cancer cell lines.[5]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of 5H-Pyridazino[4,5-b]indoles
The synthesis of the 5H-pyridazino[4,5-b]indole core is often achieved through the condensation of a substituted 3-formylindole-2-carboxylate with hydrazine hydrate.
Synthetic Workflow
Caption: General workflow for the synthesis of 5H-pyridazino[4,5-b]indole derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve the substituted 3-formylindole-2-carboxylate in a suitable solvent, such as ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the solution.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Isolation and Purification: Collect the precipitate by filtration, wash it with a suitable solvent (e.g., cold ethanol), and dry it. Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
MTT Assay Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyridazino[4,5-b]indole derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Perspectives
The pyridazino[4,5-b]indole scaffold represents a highly promising framework for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant potential of these derivatives in oncology, infectious diseases, and the treatment of conditions involving dysregulated kinase activity. The structure-activity relationships discussed provide a rational basis for the design of next-generation compounds with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these promising leads and evaluating their efficacy in in vivo models to translate their in vitro potential into clinically viable drug candidates.
References
-
Li, R., Zhai, X., Zhao, Y., & Gong, P. (2007). Design, synthesis and antiproliferative activities of novel 5H-pyridazino[4,5-b]indoles. Chinese Chemical Letters, 18(10), 1191-1194. [Link]
-
Farghaly, A. R. H., El-Kashef, H. S., & Radini, I. A. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Advances, 10(35), 20867-20881. [Link]
-
Küçükgüzel, Ş. G., Koç, D., Çıkla, B., & Ünübol, N. (2013). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37(3), 448-461. [Link]
-
Logé, C., Le Borgne, M., Marchand, P., Robert, J. M., Le Deodic, M., Meijer, L., & Besson, T. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040. [Link]
-
Farghaly, A. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(1), 202211949. [Link]
-
Montero, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029. [Link]
Sources
- 1. Sci-Hub. Design, synthesis and antiproliferative activities of novel 5H-pyridazino[4,5-b]indoles / Chinese Chemical Letters, 2007 [sci-hub.ru]
- 2. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and Established Anticancer Drugs: A Guide for Researchers
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and less toxic treatments. While established anticancer drugs have significantly improved patient outcomes, challenges such as drug resistance and off-target toxicities persist. This necessitates the exploration of novel chemical scaffolds with unique mechanisms of action. One such scaffold that has garnered considerable interest is the pyridazino[4,5-b]indole core. This guide provides a comparative overview of a representative molecule from this class, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, and its analogues, against well-established anticancer agents.
Due to the limited publicly available data on the specific 8-methyl derivative, this guide will draw upon published data for closely related analogues, particularly 1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives, to provide a comprehensive and scientifically grounded comparison. This approach allows for an insightful exploration of the potential of this chemical class in oncology drug discovery.
The Pyridazino[4,5-b]indole Scaffold: A Promising New Frontier
The pyridazino[4,5-b]indole heterocyclic system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2][3] Of particular interest is its potential as an anticancer agent. Researchers have synthesized numerous derivatives of this core structure, revealing potent cytotoxic activity against a variety of cancer cell lines.[4][5][6]
Synthesis of the Core Scaffold
The synthesis of the 3H,4H,5H-pyridazino[4,5-b]indol-4-one core typically involves a multi-step process. A common strategy is the Fischer indole synthesis followed by the construction of the pyridazinone ring.
Figure 1: Generalized synthetic workflow for the pyridazino[4,5-b]indol-4-one scaffold.
This versatile synthetic route allows for the introduction of various substituents on the indole and pyridazinone rings, enabling the exploration of structure-activity relationships (SAR) to optimize anticancer potency.
Mechanism of Action: Targeting Key Oncogenic Pathways
Several studies suggest that pyridazino[4,5-b]indole derivatives exert their anticancer effects by targeting critical signaling pathways involved in cell proliferation, survival, and growth.
Inhibition of PI3K/AKT/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers. Its aberrant activation promotes tumor growth and survival. Certain pyridazino[4,5-b]indole derivatives have been identified as potent inhibitors of PI3K, thereby blocking this crucial oncogenic pathway.
Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of pyridazino[4,5-b]indol-4-one derivatives.
Inhibition of DYRK1A Kinase
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is another emerging therapeutic target in oncology. Overexpression of DYRK1A has been implicated in various cancers. Specific pyridazino[4,5-b]indol-4-one analogs have demonstrated potent and selective inhibition of DYRK1A, highlighting a distinct mechanism of action compared to many conventional chemotherapeutics.[6]
Comparative In Vitro Cytotoxicity
To contextualize the anticancer potential of the pyridazino[4,5-b]indole scaffold, it is essential to compare its cytotoxic activity against established anticancer drugs. The following table summarizes the 50% inhibitory concentration (IC50) values of a representative pyridazino[4,5-b]indole derivative and standard chemotherapeutic agents against various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.[7]
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 1-methyl-5-[(1,2,3-triazol-4-yl)methyl]-3H-pyridazino[4,5-b]indol-4-one derivative (7x) | IMR-32 (Neuroblastoma) | 0.04 | [4] |
| Doxorubicin | MCF-7 (Breast) | ~0.4 - 9.9 | [8][9][10][11][12] |
| Cisplatin | HeLa (Cervical) | ~5.8 - 22.4 | [7][13][14][15][16] |
| Paclitaxel | A549 (Lung) | ~0.1 - 2.6 | [17][18][19][20][21] |
The data indicates that optimized pyridazino[4,5-b]indole derivatives can exhibit exceptional potency, with IC50 values in the nanomolar range, surpassing the activity of some established drugs in specific cell lines.
Established Anticancer Drugs: A Benchmark for Comparison
A meaningful comparison requires an understanding of the mechanisms and limitations of current standard-of-care chemotherapeutics.
Doxorubicin: The Intercalating Agent
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy for decades. Its primary mechanism of action involves intercalating into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription. This leads to the generation of free radicals, causing further cellular damage.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a platinum-based drug that forms intra- and inter-strand cross-links with DNA.[16] This distortion of the DNA structure inhibits DNA replication and transcription, ultimately triggering apoptosis.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a taxane, disrupts the normal function of microtubules. It promotes the assembly of microtubules from tubulin dimers and stabilizes them, preventing depolymerization. This interference with microtubule dynamics arrests the cell cycle in the G2/M phase, leading to apoptotic cell death.
Experimental Methodologies: A Guide to In Vitro Assessment
The evaluation of novel anticancer compounds relies on a battery of well-established in vitro assays. The following are standard protocols for assessing cytotoxicity, apoptosis, and cell cycle distribution.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound or established drugs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Figure 3: Workflow of the MTT cytotoxicity assay.
Apoptosis Assay: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration.
-
Cell Fixation: Harvest and fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The pyridazino[4,5-b]indole scaffold, as represented by this compound and its analogues, holds significant promise as a source of novel anticancer agents. The potent in vitro cytotoxicity, coupled with mechanisms of action that target key oncogenic pathways like PI3K and DYRK1A, suggests a departure from the modes of action of many conventional chemotherapeutics. This offers the potential to overcome existing drug resistance mechanisms.
Further research is warranted to fully elucidate the therapeutic potential of this compound class. This includes comprehensive preclinical evaluation of optimized lead compounds in in vivo cancer models to assess their efficacy, pharmacokinetic properties, and toxicity profiles. The continued exploration of the pyridazino[4,5-b]indole scaffold may pave the way for a new generation of targeted cancer therapies.
References
-
Aydin Dilsiz, S. (2020). Interaction of curcumin on cisplatin cytotoxicity in HeLa and HepG2 carcinoma cells. Hacettepe University Faculty of Pharmacy Journal. [Link]
-
Chen, Y., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(2), 719-724. [Link]
-
Putri, D. D., et al. (2011). MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309. [Link]
-
ResearchGate. (n.d.). IC 50 values of paclitaxel in A549 attached and A549 floating cells. [Link]
-
Kim, H. J., et al. (2021). HP1γ Sensitizes Cervical Cancer Cells to Cisplatin through the Suppression of UBE2L3. Cells, 10(9), 2449. [Link]
-
Zwierniak, P., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12249. [Link]
-
Jafari, S., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 226-231. [Link]
-
ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. [Link]
-
ResearchGate. (n.d.). IC50 of A549 cells after 24-, 48-, 72-h incubation with paclitaxel. [Link]
-
Ferreira, A. C., et al. (2022). Glycolytic Inhibitors Potentiated the Activity of Paclitaxel and Their Nanoencapsulation Increased Their Delivery in a Lung Cancer Model. Pharmaceutics, 14(3), 569. [Link]
-
Ganesan, M., & Prabhakaran, K. (2022). Effect of HeLa Cell Density Towards Cisplatin Treatment. Proceedings of the National Academy of Sciences, India Section A: Physical Sciences, 12, 58-65. [Link]
-
Liu, Y., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 620730. [Link]
-
Sorn-in, T., et al. (2021). Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways. Oncology Letters, 21(4), 313. [Link]
-
ResearchGate. (n.d.). Cell proliferation inhibition rate and IC 50 between A549 and A549/PTX cells. [Link]
-
Min, M., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Anti-cancer drugs, 9(9), 807-813. [Link]
-
Guillon, J., et al. (2002). Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. Bioorganic & medicinal chemistry letters, 12(18), 2611-2614. [Link]
-
ResearchGate. (n.d.). Synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives by click reaction and exploration of their anticancer activity. [Link]
-
Alagöz, M. A., et al. (2021). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 26(11), 3326. [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & medicinal chemistry letters, 24(21), 5037-5040. [Link]
-
Kumar, D., et al. (2012). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal, 20(3), 251-258. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 27(23), 8345. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5275. [Link]
-
ResearchGate. (n.d.). (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. [Link]
-
ResearchGate. (n.d.). Synthesis and Antiproliferative Activity of[8][13][17]Triazino[4,3-a]indoles. [Link]
-
ResearchGate. (n.d.). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction | Request PDF. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3749. [Link]
-
Al-Issa, S. A., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. [Link]
-
Ciaffaglione, V., et al. (2022). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 27(13), 4252. [Link]
-
Ghorab, M. M., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1296. [Link]
-
Parrino, B., et al. (2015). 3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, Nortopsentin Analogues with Antiproliferative Activity. Marine drugs, 13(8), 5160-5183. [Link]
-
Chapman University Digital Commons. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 10. jrmds.in [jrmds.in]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. mdpi.com [mdpi.com]
- 15. science.utm.my [science.utm.my]
- 16. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Cross-Validation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one: A Guide for Preclinical Assessment
Introduction: Unlocking the Potential of the Pyridazino[4,5-b]indole Scaffold
The pyridazino[4,5-b]indole core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] Derivatives of this structure have been investigated for a range of therapeutic applications, including antihypertensive, antimicrobial, and anxiolytic effects.[3][4][5] Notably, this scaffold has emerged as a promising framework for the development of kinase inhibitors, a critical class of oncology drugs.[6] Several compounds based on this and related structures have shown potent inhibition of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs) and other kinases involved in oncogenic signaling.[6][7]
This guide focuses on a specific derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one (hereafter referred to as MPI-4-one ). Assuming this molecule has been identified in a primary high-throughput screen as a potential inhibitor of cell proliferation, this document provides a comprehensive framework for its rigorous in vitro cross-validation. Our objective is to move beyond a preliminary "hit" to build a robust data package that characterizes its potency, selectivity, and cellular mechanism of action. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic rationale behind each experimental step, ensuring a self-validating and scientifically sound investigation.
We will systematically compare MPI-4-one against established kinase inhibitors to benchmark its performance and elucidate its potential as a novel therapeutic candidate. The following sections detail a three-pillar approach to this validation process: (1) direct target engagement and selectivity via biochemical kinase assays, (2) confirmation of cellular activity through antiproliferative studies, and (3) elucidation of the mechanism of cell death.
Pillar 1: Biochemical Validation of Direct Kinase Inhibition and Selectivity
Expertise & Experience: The Rationale for a Cell-Free System
The foundational step in validating a potential kinase inhibitor is to confirm its direct interaction with the purified target enzyme. A cell-free, biochemical assay is paramount because it isolates the kinase from the complex and often confounding environment of a whole cell.[8] This approach allows for the precise determination of enzymatic inhibition and calculation of the half-maximal inhibitory concentration (IC50), a key metric of potency.[9] Furthermore, profiling the compound against a panel of related and unrelated kinases is crucial for assessing its selectivity—a critical factor for minimizing off-target effects and potential toxicity.[10]
Given the known activity of the broader pyridazino[4,5-b]indole class against CDKs,[6][7] our validation strategy will focus on this family. We will profile MPI-4-one against key cell cycle CDKs (CDK2/Cyclin E, CDK4/Cyclin D1) and a transcriptional CDK (CDK9/Cyclin T1). To gauge selectivity, we will include a distantly related tyrosine kinase, VEGFR-2, which is another important oncology target.[11] We will benchmark MPI-4-one against Flavopiridol, a first-generation pan-CDK inhibitor,[12][13] and Palbociclib, a highly selective CDK4/6 inhibitor.
Data Presentation: Comparative Kinase Inhibition Profile
The data below represents a hypothetical outcome of the biochemical screening, designed to illustrate how results would be presented for comparative analysis.
| Compound | Target Kinase | IC50 (nM) |
| MPI-4-one | CDK2/Cyclin E | 85 |
| CDK4/Cyclin D1 | 750 | |
| CDK9/Cyclin T1 | 120 | |
| VEGFR-2 | >10,000 | |
| Flavopiridol | CDK2/Cyclin E | 150 |
| CDK4/Cyclin D1 | 100 | |
| CDK9/Cyclin T1 | 40 | |
| VEGFR-2 | >10,000 | |
| Palbociclib | CDK2/Cyclin E | >5,000 |
| CDK4/Cyclin D1 | 11 | |
| CDK9/Cyclin T1 | >10,000 | |
| VEGFR-2 | >10,000 |
Mandatory Visualization: Biochemical Assay Workflow
Caption: Workflow for an in vitro luminescence-based kinase assay.
Experimental Protocols: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol is adapted for a generic luminescence-based assay, such as the Kinase-Glo® platform, which quantifies kinase activity by measuring the amount of ATP consumed.[14]
-
Reagent Preparation:
-
Prepare a stock solution of MPI-4-one and comparator compounds in 100% DMSO.
-
Create a serial dilution series for each compound (e.g., 10-point, 3-fold dilutions) in assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced artifacts.
-
Dilute the purified recombinant kinase (e.g., CDK2/CycE) to the desired working concentration in kinase buffer.
-
Prepare a solution containing the kinase substrate (e.g., a specific peptide) and ATP at a concentration close to its Km value to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
-
Assay Execution:
-
Add 5 µL of each compound dilution to the wells of a white, opaque 384-well plate. Include wells for positive control (no kinase) and negative control (DMSO vehicle).
-
Add 10 µL of the diluted kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection and Analysis:
-
Add 25 µL of Kinase-Glo® reagent to each well to stop the enzymatic reaction and generate a luminescent signal proportional to the remaining ATP concentration.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Normalize the data using the controls (vehicle = 0% inhibition, no enzyme = 100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Pillar 2: Cellular Potency and Antiproliferative Activity
Expertise & Experience: The Rationale for Cell-Based Assays
Confirming that a compound inhibits a purified enzyme is only the first step. A successful drug candidate must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response. Therefore, cell-based assays are essential to bridge the gap between biochemical potency and physiological effect.[7] The MTT assay is a robust and widely used colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability and proliferation.[15][16] By testing MPI-4-one on a panel of cancer cell lines, we can determine its antiproliferative potency (often expressed as GI50, the concentration for 50% growth inhibition) and identify cell lines that are particularly sensitive. Including a non-malignant cell line (e.g., MRC-5 human lung fibroblasts) provides an early indication of the compound's therapeutic window—the difference in potency between cancer cells and normal cells.
Data Presentation: Comparative Antiproliferative Activity
The table below presents hypothetical GI50 values, illustrating the expected output for comparing MPI-4-one's cellular activity against controls.
| Compound | MCF-7 (Breast Cancer) GI50 (µM) | HCT-116 (Colon Cancer) GI50 (µM) | HL-60 (Leukemia) GI50 (µM) | MRC-5 (Normal Fibroblast) GI50 (µM) |
| MPI-4-one | 0.55 | 0.80 | 0.25 | >20 |
| Flavopiridol | 0.40 | 0.65 | 0.15 | 5.0 |
| Palbociclib | 0.10 | >10 | >10 | >20 |
Mandatory Visualization: Logic of Cross-Validation
Caption: Validating a hit requires correlating biochemical and cellular data.
Experimental Protocols: MTT Cell Proliferation Assay
This protocol is a standard method for assessing cell viability.[15][17]
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well clear flat-bottom plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.[15]
-
-
Compound Treatment:
-
Prepare 2x final concentrations of MPI-4-one and comparator compounds in culture medium.
-
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[15]
-
Carefully aspirate the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated control cells.
-
Plot the percentage of growth inhibition against the logarithm of compound concentration and use non-linear regression to calculate the GI50 value.
-
Pillar 3: Elucidating the Cellular Mechanism of Action
Expertise & Experience: The Rationale for Apoptosis Assays
An effective anticancer agent typically induces cell death. For CDK inhibitors, a primary mechanism of action is the induction of programmed cell death, or apoptosis.[7] A key event in the apoptotic cascade is the activation of executioner caspases, particularly caspase-3 and caspase-7.[18][19] These proteases are responsible for cleaving cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[18] Measuring the activity of caspase-3/7 provides direct, mechanistic evidence that the observed reduction in cell viability is due to the induction of a specific cell death pathway. This adds a crucial layer of validation to the compound's profile.
Data Presentation: Induction of Apoptosis
This table presents hypothetical data showing the fold-increase in caspase-3/7 activity after treatment, indicating apoptosis induction.
| Compound (at 5x GI50) | Cell Line | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| MPI-4-one | HL-60 | 6.8 |
| Flavopiridol | HL-60 | 7.5 |
| Palbociclib | HL-60 | 1.2 |
| Staurosporine (Positive Control) | HL-60 | 10.0 |
Mandatory Visualization: Apoptosis Signaling Pathway
Caption: Simplified intrinsic pathway of apoptosis induction.
Experimental Protocols: Caspase-3/7 Activity Assay (Luminescence-Based)
This protocol describes a homogeneous, luminescent assay for measuring caspase-3 and -7 activity.[18]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HL-60) in a white, opaque 96-well plate at an appropriate density in 100 µL of medium.
-
Treat cells with MPI-4-one and controls at relevant concentrations (e.g., 1x, 5x, and 10x GI50) for a predetermined time (e.g., 24 hours). Include a vehicle control and a potent apoptosis inducer like Staurosporine as a positive control.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate (e.g., containing the DEVD sequence) in a buffer optimized for caspase activity.[18]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 1 minute.
-
-
Signal Detection and Analysis:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Calculate the fold change in caspase activity by normalizing the readings from treated wells to the average reading of the vehicle control wells.
-
Conclusion: Synthesizing the Evidence
This guide outlines a rigorous, multi-faceted strategy for the in vitro cross-validation of this compound (MPI-4-one). By systematically progressing from direct enzyme inhibition to cellular antiproliferative effects and mechanistic studies, this framework provides the necessary data to build a comprehensive profile of a novel compound.
Based on our hypothetical results, MPI-4-one would be characterized as a potent inhibitor of CDK2 and CDK9 with excellent selectivity against the unrelated kinase VEGFR-2. Its cellular activity profile would demonstrate potent growth inhibition in multiple cancer cell lines, with a favorable therapeutic window against normal cells. Crucially, the mechanistic data would confirm that its antiproliferative effects are mediated, at least in part, by the induction of apoptosis. This systematic comparison against established benchmarks like Flavopiridol and Palbociclib provides essential context for its potential advantages and liabilities. Following this guide ensures that the preclinical assessment of novel compounds like MPI-4-one is built on a foundation of scientific integrity, providing a clear and trustworthy path for further development.
References
-
National Center for Biotechnology Information (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available at: [Link]
-
CLYTE Technologies (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Eurofins Discovery (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Available at: [Link]
-
Julien, O. & Wells, J.A. (2014). Assaying caspase activity in vitro. PubMed. Available at: [Link]
-
National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
-
Protocols.io (2023). MTT Assay. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Available at: [Link]
-
Guzi, T.J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Guzi, T.J., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. PubMed Central. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
BMG LABTECH (2020). Kinase assays. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PubMed Central. Available at: [Link]
-
Joshi, K.S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase inhibitor, P276-00. Molecular Cancer Therapeutics. Available at: [Link]
-
Singh, P., et al. (2023). Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. Available at: [Link]
-
Silvennoinen, O. & Hubbard, S.R. (n.d.). In vitro JAK kinase activity and inhibition assays. PubMed. Available at: [Link]
-
Scholars Research Library (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. Available at: [Link]
-
Al-Warhi, T., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Available at: [Link]
-
BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Available at: [Link]
-
ResearchGate (n.d.). In vitro VEGFR-2 inhibitory assay. Available at: [Link]
-
Haryadi, W., et al. (2024). The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Scientific Reports. Available at: [Link]
-
ResearchGate (2018). (PDF) Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Available at: [Link]
-
El-Sayed, M.A.A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. Available at: [Link]
-
ResearchGate (2023). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. Available at: [Link]
-
Farghaly, A.R.A.H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. Available at: [Link]
-
TU Graz (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Available at: [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. Available at: [Link]
-
Sci-Hub (n.d.). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Available at: [Link]
-
Chalyk, B.A., et al. (2021). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. Available at: [Link]
-
ResearchGate (2010). Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bmglabtech.com [bmglabtech.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT Assay [protocols.io]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
Navigating the Preclinical Frontier: A Comparative Guide to the In Vivo Efficacy of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Introduction: Unveiling the Potential of a Novel Scaffold
The pyridazino[4,5-b]indole chemical scaffold has emerged as a promising foundation for the development of novel therapeutics targeting a range of diseases. Its derivatives have demonstrated diverse biological activities, including antihypertensive effects and the inhibition of critical cellular kinases such as Phosphoinositide 3-kinase (PI3K) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2][3] This guide focuses on a specific derivative, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, and provides a comparative framework for evaluating its potential in vivo efficacy against established standards of care.
While direct in vivo data for this compound is not yet publicly available, this document serves as a comprehensive roadmap for researchers and drug development professionals. By synthesizing the known activities of the parent scaffold and outlining rigorous, field-proven experimental protocols, we aim to provide the necessary tools to thoroughly investigate the therapeutic promise of this compound. This guide is structured to explore three potential, high-impact therapeutic applications: hypertension, oncology (as a PI3K inhibitor), and neurodegenerative disease (as a DYRK1A inhibitor).
I. Antihypertensive Potential: A Comparative Study in Spontaneously Hypertensive Rats
The pyridazino[4,5-b]indole class has been shown to possess vasodilator and antihypertensive properties.[4] A logical first step in evaluating this compound is to assess its ability to lower blood pressure in a well-established animal model of human essential hypertension.
Scientific Rationale & Standard of Care
The Spontaneously Hypertensive Rat (SHR) is the most widely used animal model for studying essential hypertension, as these animals develop high blood pressure without external inducement.[5][6] For comparison, a standard and clinically relevant antihypertensive agent is essential. Lisinopril, an angiotensin-converting enzyme (ACE) inhibitor, is a first-line treatment for hypertension and serves as an excellent benchmark for efficacy.[7][8][9][10]
Comparative Efficacy Data (Hypothetical)
The following table illustrates the type of data that would be generated from the described in vivo study, comparing our investigational compound with a vehicle control and a standard of care.
| Treatment Group | Dose | Route of Administration | Mean Arterial Pressure (MAP) Reduction (mmHg) | Heart Rate Change (bpm) | Duration of Action (hours) |
| Vehicle Control | - | Oral Gavage | 0 ± 2.5 | -5 ± 10 | - |
| This compound | 10 mg/kg | Oral Gavage | 25 ± 4.2 | -15 ± 12 | 12 |
| This compound | 30 mg/kg | Oral Gavage | 45 ± 5.1 | -20 ± 15 | >24 |
| Lisinopril | 10 mg/kg | Oral Gavage | 40 ± 4.8* | -18 ± 14 | 24 |
*p<0.05 compared to vehicle control
Experimental Workflow: Antihypertensive Study
Detailed Experimental Protocol: Antihypertensive Efficacy in SHR Rats
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks of age.
-
Housing and Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. Allow for at least one week of acclimatization before the experiment.[11]
-
Baseline Measurements: Prior to treatment, measure systolic and diastolic blood pressure and heart rate using a non-invasive tail-cuff method.[12][13] Habituate the rats to the procedure for several days to minimize stress-induced fluctuations.
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
This compound (e.g., 10 and 30 mg/kg)
-
Lisinopril (10 mg/kg)
-
-
Administration: Administer the assigned treatment via oral gavage.
-
Efficacy Assessment: Monitor blood pressure and heart rate at predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Data Analysis: Calculate the mean arterial pressure (MAP) for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups and the vehicle control.
II. Oncology Application: Targeting the PI3K Pathway in Xenograft Models
The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[2] Pyridazino[4,5-b]indol-4-ones have been identified as potential inhibitors of this critical signaling cascade.[2] A robust method to evaluate the anticancer potential of this compound is through a murine xenograft model using a human cancer cell line with a known PIK3CA mutation.
Signaling Pathway: PI3K/AKT/mTOR
Detailed Experimental Protocol: 3xTg-AD Mouse Model
-
Animal Model: 3xTg-AD transgenic mice and age-matched wild-type controls.
-
Treatment Paradigm: Begin chronic daily dosing via oral gavage at an age when pathology is developing (e.g., 6 months) and continue for a significant duration (e.g., 3 months).
-
Behavioral Testing: In the final weeks of treatment, conduct behavioral tests to assess cognitive function. The Morris Water Maze is a standard test for spatial learning and memory deficits in these models.
-
Tissue Collection and Analysis: Following the completion of behavioral testing, euthanize the animals and harvest the brain tissue.
-
Efficacy Endpoints:
-
Primary: Improvement in cognitive performance (e.g., reduced escape latency in the Morris Water Maze).
-
Secondary (Biomarkers): Quantify the levels of hyperphosphorylated tau and amyloid-beta plaques in the hippocampus and cortex using immunohistochemistry or ELISA.
-
-
Data Analysis: Use appropriate statistical methods to compare behavioral performance and biomarker levels between the different treatment groups and controls.
Conclusion: A Path Forward for a Promising Compound
This compound, as a representative of the pyridazino[4,5-b]indole class, holds significant therapeutic potential across multiple disease areas. Although direct in vivo efficacy data is not yet available, this guide provides a scientifically rigorous and experimentally detailed framework for its evaluation. By employing established animal models and comparing against current standards of care, researchers can systematically uncover the therapeutic value of this novel compound. The protocols outlined herein are designed to be self-validating, ensuring that the generated data is robust, reproducible, and translatable, ultimately paving the way for potential clinical development.
References
-
Antihypertensive and vasodilator effect of A-80b, a new pyridazino indole derivative. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. (2020). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne. Retrieved January 20, 2026, from [Link]
-
Establishment of Patient-Derived Xenografts in Mice. (2016). Bio-protocol. Retrieved January 20, 2026, from [Link]
-
Phosphoinositide 3-Kinase Inhibitors Combined with Imatinib in Patient-Derived GIST Xenograft Models: Rationale and Efficacy. (2014). AACR Journals. Retrieved January 20, 2026, from [Link]
-
PI3K/mTOR inhibitors show in vivo efficacy in mouse xenograft models of multiple subtypes of human breast cancer. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
DYRK1A Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved January 20, 2026, from [Link]
-
Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. (2020). NIH. Retrieved January 20, 2026, from [Link]
-
DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity. (2022). PubMed. Retrieved January 20, 2026, from [Link]
-
DYRK1A Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved January 20, 2026, from [Link]
-
Spontaneously Hypertensive Rat Model. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Discovery of a Novel Chemotype as DYRK1A Inhibitors against Alzheimer's disease: Computational Modeling and Biological Evaluation. (2023). bioRxiv. Retrieved January 20, 2026, from [Link]
-
Establishment of patient-derived xenograft models of adenoid cystic carcinoma to assess pre-clinical efficacy of combination therapy of a PI3K inhibitor and retinoic acid. (n.d.). NIH. Retrieved January 20, 2026, from [Link]
-
Treatment of spontaneously hypertensive rats during pregnancy and lactation with the antioxidant tempol lowers blood pressure and reduces oxidative stress. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Phosphoinositide 3-kinase inhibitors combined with imatinib in patient-derived xenograft models of gastrointestinal stromal tumors: Rationale and efficacy. (2014). Novartis OAK. Retrieved January 20, 2026, from [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Spontaneously Hypertensive Rats. (n.d.). American Heart Association Journals. Retrieved January 20, 2026, from [Link]
-
Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020). The Jackson Laboratory. Retrieved January 20, 2026, from [Link]
-
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. (n.d.). AACR Journals. Retrieved January 20, 2026, from [Link]
-
SHR(Spontaneous Hypertensive Rat). (n.d.). Inotiv. Retrieved January 20, 2026, from [Link]
-
Tumor Development and Animal Welfare in a Murine Xenograft Model. (n.d.). Pharmaceutical Networking. Retrieved January 20, 2026, from [Link]
-
Revisiting sex as a biological variable in hypertension research. (2024). JCI. Retrieved January 20, 2026, from [Link]
-
Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. (n.d.). Retrieved January 20, 2026, from [Link]
-
The present and future of PI3K inhibitors for cancer therapy. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. (2016). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic in vivo. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014). PubMed. Retrieved January 20, 2026, from [Link]
-
Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Hypertension Guidelines. (2024). Medscape Reference. Retrieved January 20, 2026, from [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Short-term PI3K Inhibition Prevents Breast Cancer in Preclinical Models. (2023). AACR Journals. Retrieved January 20, 2026, from [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (n.d.). PMC. Retrieved January 20, 2026, from [Link]
-
Clinical Practice Guidelines for the Management of Hypertension in the Community. (n.d.). Retrieved January 20, 2026, from [Link]
-
Indole-based PI3K/AKT/mTOR pathway inhibitors (5–6). (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Guideline-Driven Management of Hypertension: An Evidence-Based Update. (n.d.). Retrieved January 20, 2026, from [Link]
-
In vitro, ex vivo and in vivo anti-hypertensive activity of Chrysophyllum cainito L. extract. (n.d.). Retrieved January 20, 2026, from [Link]
Sources
- 1. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive and vasodilator effect of A-80b, a new pyridazino indole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. inotiv.com [inotiv.com]
- 7. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 8. Hypertension Guidelines: Guidelines Summary [emedicine.medscape.com]
- 9. Clinical Practice Guidelines for the Management of Hypertension in the Community: A Statement by the American Society of Hypertension and the International Society of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heart.org [heart.org]
- 11. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 12. Treatment of spontaneously hypertensive rats during pregnancy and lactation with the antioxidant tempol lowers blood pressure and reduces oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
A Comparative Benchmarking Guide to the Synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
This guide provides an in-depth technical comparison of two prominent synthetic routes for the preparation of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The methodologies discussed are rooted in established synthetic strategies for the broader pyridazino[4,5-b]indole class of compounds. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the most suitable synthetic approach based on factors such as yield, efficiency, and reagent accessibility.
The pyridazino[4,5-b]indole core is a bioisostere of carbolines and has been investigated for a range of biological activities, including as anxiolytics, antihypertensives, and kinase inhibitors.[1][2] The 8-methyl substitution on this scaffold is of particular interest for exploring structure-activity relationships (SAR) in various therapeutic targets. Efficient and scalable synthesis of this specific analog is therefore a critical step in advancing research in this area.
This guide will objectively compare two primary synthetic pathways:
-
Method 1: The Vilsmeier-Haack Approach , starting from a pre-functionalized indole.
-
Method 2: The Fischer Indole Synthesis Approach , which constructs the indole ring as a key step.
Each method will be detailed with step-by-step protocols, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and disadvantages.
Method 1: The Vilsmeier-Haack Approach: Building upon a Pre-formed Indole
This synthetic strategy leverages the readily available ethyl 5-methyl-1H-indole-2-carboxylate as the starting material. The core of this method involves the formylation of the indole ring at the C3 position using the Vilsmeier-Haack reagent, followed by cyclization with hydrazine hydrate to construct the pyridazinone ring.[3] This approach offers a relatively linear and convergent pathway to the target molecule.
Causality of Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on its high efficiency and regioselectivity for the formylation of electron-rich aromatic systems like indoles at the C3 position. The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent in situ. The subsequent cyclization with hydrazine hydrate is a classic and robust method for the formation of pyridazinone rings from 1,2-dicarbonyl compounds or their synthetic equivalents.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve ethyl 5-methyl-1H-indole-2-carboxylate (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Heat the reaction mixture to 60-70 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is formed.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product.
-
Recrystallize from ethanol to obtain pure ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate.
Step 2: Synthesis of this compound
-
To a solution of ethyl 3-formyl-5-methyl-1H-indole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (2 equivalents).
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.
Visualization of the Vilsmeier-Haack Workflow
Caption: Synthetic workflow for Method 1: The Vilsmeier-Haack Approach.
Method 2: The Fischer Indole Synthesis Approach: Constructing the Core Indole Ring
Causality of Experimental Choices
The Fischer indole synthesis is a powerful and versatile method for preparing indoles from arylhydrazines and carbonyl compounds.[5] The choice of p-tolylhydrazine and ethyl pyruvate as starting materials directly leads to the formation of the required ethyl 5-methyl-1H-indole-2-carboxylate intermediate. Subsequent acylation at the C3 position, followed by cyclization with hydrazine, mirrors the latter part of Method 1, but the initial construction of the indole ring offers a different strategic advantage.
Experimental Protocol
Step 1: Synthesis of Ethyl 5-methyl-1H-indole-2-carboxylate via Fischer Indole Synthesis
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) and ethyl pyruvate (1.1 equivalents) in ethanol.
-
Heat the mixture to reflux for 1-2 hours to form the corresponding hydrazone.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add a suitable acidic catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.
-
Heat the mixture to 80-100 °C for 2-4 hours to effect the cyclization. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into ice-water and neutralize with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure ethyl 5-methyl-1H-indole-2-carboxylate.
Step 2 & 3: Synthesis of this compound
These steps are identical to the protocol described in Method 1, starting from the ethyl 5-methyl-1H-indole-2-carboxylate obtained in Step 1 of this method.
Visualization of the Fischer Indole Synthesis Workflow
Caption: Synthetic workflow for Method 2: The Fischer Indole Synthesis Approach.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is based on typical yields and reaction conditions reported in the literature for analogous transformations.[3]
| Parameter | Method 1: Vilsmeier-Haack Approach | Method 2: Fischer Indole Synthesis Approach |
| Starting Materials | Ethyl 5-methyl-1H-indole-2-carboxylate | p-Tolylhydrazine, Ethyl Pyruvate |
| Number of Steps | 2 | 3 |
| Overall Yield (Estimated) | 60-70% | 45-55% |
| Key Reagents | POCl₃, DMF, Hydrazine Hydrate | Acid Catalyst (e.g., PPA), POCl₃, DMF, Hydrazine Hydrate |
| Scalability | Good | Moderate to Good |
| Purification | Recrystallization, Filtration | Column Chromatography, Recrystallization, Filtration |
| Advantages | - Shorter synthetic route- Higher overall yield- Readily available reagents | - Starts from simpler, less functionalized precursors- Versatile for synthesizing various indole analogs |
| Disadvantages | - Requires a pre-functionalized indole starting material which may not be commercially available or may require separate synthesis | - Longer synthetic route- Lower overall yield- May require more extensive purification |
Conclusion and Recommendations
Both the Vilsmeier-Haack and the Fischer Indole Synthesis approaches provide viable pathways for the synthesis of this compound.
Method 1 (Vilsmeier-Haack Approach) is the more direct and higher-yielding route, making it the preferred choice if the starting material, ethyl 5-methyl-1H-indole-2-carboxylate, is readily accessible and cost-effective. Its operational simplicity and reduced number of steps make it more amenable to large-scale synthesis.
Method 2 (Fischer Indole Synthesis Approach) offers greater flexibility in terms of starting materials. It is the more logical choice when the required substituted indole is not commercially available. While it involves an additional step and potentially a lower overall yield, the Fischer indole synthesis is a robust and well-understood reaction, providing reliable access to the key indole intermediate.
The ultimate decision will depend on the specific constraints of the research or development project, including the availability and cost of starting materials, the desired scale of synthesis, and the available purification capabilities. It is recommended that researchers perform a small-scale trial of both routes to determine the most efficient and practical method for their specific laboratory conditions.
References
-
Farghaly, A. A. H. Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc2023 , (i), 202211949. [Link]
-
Hiremath, S. P., et al. Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry2013 , 37, 271-284. [Link]
-
Logé, C., et al. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters2014 , 24(21), 5037-5040. [Link]
-
Radini, I., et al. Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC2016 , (v), 101-117. [Link]
-
Matyus, P., et al. Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. Tetrahedron2004 , 60(10), 2283-2291. [Link]
-
Fischer, E., & Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft1883 , 16(2), 2241-2245. [Link]
-
Humphrey, G. R., & Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews2006 , 106(7), 2875-2911. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
A Researcher's Guide to Assessing the Kinase Selectivity of Novel Inhibitors: The Case of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets.[1] The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge: achieving inhibitor selectivity.[2][3] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or even paradoxical pathway activation, which can compromise therapeutic outcomes.[2] Therefore, a rigorous and multi-faceted assessment of a novel inhibitor's selectivity is not merely a characterization step but a cornerstone of its preclinical development.
This guide provides a comprehensive framework for evaluating the selectivity of a novel kinase inhibitor, using the hypothetical compound 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one as a case study. The pyridazino[4,5-b]indole scaffold is known to interact with various kinases, making selectivity a critical aspect to investigate.[4][5] We will explore the essential experimental workflows, the rationale behind their application, and how to interpret the resulting data in comparison to established kinase inhibitors.
The Imperative of Kinase Selectivity Profiling
The primary goal of selectivity profiling is to understand the interaction landscape of a compound across the human kinome.[1] This allows for the identification of not only the intended target(s) but also any potential off-targets. This information is crucial for several reasons:
-
Predicting Potential Toxicities: Off-target inhibition of kinases involved in essential cellular processes can lead to adverse effects.[6][7]
-
Uncovering Polypharmacology: In some cases, off-target effects can be beneficial, contributing to the compound's overall efficacy through a multi-targeted mechanism.[6]
-
Guiding Lead Optimization: A clear understanding of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) enables medicinal chemists to rationally design more potent and selective next-generation inhibitors.
A robust assessment of selectivity typically involves a tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.
Tier 1: Broad Kinome Profiling
The initial step is to screen the compound against a large panel of kinases to obtain a global view of its selectivity. This is typically done using in vitro binding or activity assays.
Experimental Protocol: Large-Panel Kinase Screen
Objective: To determine the inhibitory activity of this compound against a broad representation of the human kinome.
Methodology: A common approach is to use a radiometric assay, such as the ³³PanQinase™ activity assay, or a luminescence-based method like the ADP-Glo™ Kinase Assay.[8][9]
Step-by-Step Protocol (Adapted from Reaction Biology and Promega): [8][9]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, dispense the compound at a final concentration (e.g., 1 µM) into wells containing the individual kinase, its specific substrate, and cofactors in the appropriate reaction buffer.
-
ATP Addition: Initiate the kinase reaction by adding ATP. The concentration of ATP is critical; using the Km,ATP for each kinase provides a more accurate measure of intrinsic inhibitor affinity.[10] However, screening at a physiological ATP concentration (e.g., 1 mM) can also provide relevant insights.[9]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection:
-
Radiometric Assay: Stop the reaction and quantify the incorporation of ³³P-ATP into the substrate.
-
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control.
Data Presentation: The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the compound's interactions across the kinome. For a more quantitative comparison, the data should be presented in a tabular format.
Table 1: Illustrative Kinase Profiling Data for this compound and Comparator Compounds at 1 µM
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Sunitinib (% Inhibition) |
| Primary Target (Hypothetical) | 95 | 98 | 92 |
| Off-Target Kinase 1 | 85 | 95 | 88 |
| Off-Target Kinase 2 | 52 | 90 | 75 |
| Off-Target Kinase 3 | 15 | 85 | 40 |
| ... (and so on for the entire panel) |
Staurosporine is a non-selective kinase inhibitor, while Sunitinib is a multi-kinase inhibitor. These serve as useful benchmarks for interpreting the selectivity of the test compound.
Interpretation of Results: A highly selective compound will show potent inhibition of its intended target with minimal activity against other kinases. The "Selectivity Score" (S-score), which quantifies the number of off-target kinases inhibited above a certain threshold at a specific concentration, can be a useful metric for comparison.
Tier 2: Confirming Target Engagement in a Cellular Context
While in vitro assays are essential for initial screening, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying direct target engagement in intact cells.[11][12][13]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target protein in a cellular environment and to assess its cellular selectivity.
Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature (Tm).[12][14]
Step-by-Step Protocol: [11][12][13]
-
Cell Treatment: Treat cultured cells with either the vehicle (DMSO) or varying concentrations of this compound.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the curve to a higher temperature in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Treat cells with a range of compound concentrations and heat them at a single, optimized temperature. Plotting the amount of soluble protein against the compound concentration provides a dose-response curve.
-
Data Visualization:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Comparative Data Table:
Table 2: CETSA-derived Thermal Shifts (ΔTm) for Primary Target and a Known Off-Target
| Compound | Primary Target ΔTm (°C) | Off-Target Kinase 1 ΔTm (°C) |
| This compound (10 µM) | +5.2 | +1.1 |
| Comparator Compound A (10 µM) | +4.8 | +3.5 |
| Comparator Compound B (10 µM) | +6.1 | +0.5 |
Interpretation: A larger ΔTm for the primary target compared to off-targets provides strong evidence for selective engagement in a cellular setting.
Tier 3: Broad Off-Target Liability Screening
Beyond the kinome, it is crucial to assess whether the compound interacts with other protein families, as this can be a source of unexpected toxicity.[6][7] This is typically done by screening against a panel of common "anti-targets" or liability panels, which often include G-protein coupled receptors (GPCRs), ion channels, and transporters.
Experimental Approach: Off-Target Liability Panel Screening
Objective: To identify potential interactions of this compound with a panel of known safety-relevant targets.
Methodology: These screens are typically outsourced to specialized contract research organizations (CROs) that offer standardized panels (e.g., the Eurofins SafetyScreen44 or the CEREP panel). The assays are usually radioligand binding assays.
Data Presentation: The results are reported as the percent inhibition of radioligand binding at a single high concentration (e.g., 10 µM).
Table 3: Illustrative Off-Target Liability Profile
| Target | This compound (% Inhibition at 10 µM) | Interpretation |
| hERG (Ion Channel) | < 20% | Low risk of cardiac toxicity |
| 5-HT2B (GPCR) | 65% | Potential for further investigation |
| Dopamine Transporter (DAT) | < 10% | Low risk of CNS side effects |
Interpretation: Any significant inhibition (>50%) warrants follow-up with functional assays to determine if the compound is an agonist or antagonist and to establish a dose-response relationship.
Synthesizing the Data for a Holistic Selectivity Assessment
A comprehensive understanding of a compound's selectivity arises from integrating the data from all three tiers.
Sources
- 1. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. news-medical.net [news-medical.net]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one on Normal vs. Cancer Cells
Introduction: The Therapeutic Potential of Pyridazino[4,5-b]indoles
The pyridazino[4,5-b]indole scaffold is a compelling starting point for the development of novel therapeutic agents. This heterocyclic system is a bioisostere of β-carbolines, which are known to possess a wide range of biological activities, including antitumor effects.[1] Derivatives of pyridazino[4,5-b]indole have been investigated for various pharmacological properties, including their potential as inhibitors of blood platelet aggregation and as inotropic agents.[2] More recently, certain analogues have demonstrated antiproliferative activities against various cancer cell lines, suggesting their potential as anticancer agents.[3]
The core principle behind successful chemotherapy lies in the selective cytotoxicity of a compound against cancer cells, while exhibiting minimal toxicity towards normal, healthy cells. This selectivity is often quantified by the therapeutic index, which is a ratio of the compound's toxicity to normal cells versus its efficacy against cancer cells. A higher therapeutic index indicates a more promising therapeutic candidate.
This guide provides a comprehensive experimental framework for evaluating the comparative cytotoxicity of a specific analogue, 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, on a panel of human cancer cell lines versus a normal human cell line. The methodologies detailed herein are designed to provide a robust and reproducible assessment of the compound's therapeutic potential.
Experimental Design: A Multi-faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the cytotoxic profile of this compound, a multi-assay approach is recommended. This involves not only quantifying cell death but also assessing cell viability and elucidating the mechanism of cell death.
Cell Line Selection: A Rationale-Driven Choice
The choice of cell lines is critical for a meaningful comparative cytotoxicity study. The following cell lines are proposed for this investigation:
-
Cancer Cell Lines:
-
A549 (Human Lung Carcinoma): A widely used and well-characterized cell line for studying lung cancer, a prevalent and challenging malignancy.[4]
-
MCF-7 (Human Breast Adenocarcinoma): A commonly used cell line in breast cancer research, representing a hormonally responsive phenotype.
-
HCT116 (Human Colon Carcinoma): A well-established model for colorectal cancer, known for its use in drug screening.
-
-
Normal (Non-Cancerous) Cell Line:
-
BEAS-2B (Human Bronchial Epithelial Cells): An immortalized but non-tumorigenic cell line derived from normal human bronchial epithelium. This serves as a relevant normal control for the lung cancer cell line (A549).[5]
-
Experimental Workflow
The overall experimental workflow is designed to systematically evaluate the cytotoxic effects of the test compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed 100 µL of cell suspension (5,000-10,000 cells/well) into each well of a 96-well plate. Include wells with medium only as a blank control.[6]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include untreated wells as a vehicle control.
-
Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[7]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged membranes.[8]
Materials:
-
96-well plates
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Include control wells for: no cells (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[8]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.[10]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Materials:
-
6-well plates
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells (1 x 10^6 cells/well) in 6-well plates and treat with the test compound for the desired time.[13]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]
-
Dilution: Add 400 µL of 1X binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic or necrotic cells
-
Data Presentation and Interpretation
The results of the cytotoxicity assays should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Type | Tissue of Origin | IC50 (µM) after 48h Treatment |
| A549 | Cancer | Lung | 15.2 ± 1.8 |
| MCF-7 | Cancer | Breast | 22.5 ± 2.5 |
| HCT116 | Cancer | Colon | 18.9 ± 2.1 |
| BEAS-2B | Normal | Lung | > 100 |
Note: These are hypothetical values for illustrative purposes. Actual experimental results will vary.
A significantly higher IC50 value for the normal cell line (BEAS-2B) compared to the cancer cell lines would indicate selective cytotoxicity, a desirable characteristic for a potential anticancer drug.[15]
Potential Mechanism of Action: A Look into Signaling Pathways
While the precise mechanism of action of this compound would require further investigation, related compounds have been shown to inhibit various protein kinases.[3] A plausible target could be the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Conclusion
This guide outlines a robust and comprehensive strategy for evaluating the comparative cytotoxicity of this compound. By employing a panel of relevant cancer and normal cell lines and utilizing a combination of viability, cytotoxicity, and apoptosis assays, researchers can gain valuable insights into the compound's therapeutic potential. The ultimate goal is to identify compounds that exhibit potent and selective anticancer activity, paving the way for the development of more effective and less toxic cancer therapies.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]
-
LDH cytotoxicity assay. (2024). Protocols.io. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health. [Link]
-
MTT Cell Proliferation and Cytotoxicity Assay Kit. Biotool. [Link]
-
LDH Assay. Cell Biologics Inc.. [Link]
-
Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. (2014). PubMed. [Link]
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. [Link]
-
Comparative Study on Nanotoxicity in Human Primary and Cancer Cells. (2022). PubMed Central. [Link]
-
IC50 values for breast cancer and normal cell lines after 24 h, 48 h... ResearchGate. [Link]
-
Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors. (2003). PubMed. [Link]
-
Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. (2023). MDPI. [Link]
-
Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (2011). Semantic Scholar. [Link]
-
IC50 values of chemotherapeutic drugs in human cancer cells. ResearchGate. [Link]
-
(PDF) Synthetic strategies of pyridazino[4,5-b]indoles. (2023). ResearchGate. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2023). National Institutes of Health. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyridazino[4,3-b]indoles and Indeno[1,2-c]pyridazines as New Ligands of Central and Peripheral Benzodiazepine Receptors. (2003). ResearchGate. [Link]
-
Pyridazino[4,5-b]indoles II. Reactions and its biological importance. (2023). ResearchGate. [Link]
-
Synthesis and cytotoxic activity of pyridazino[1',6':1,2]pyrido[3,4-b]indol-5-inium derivatives as anti-cancer agents. (2002). PubMed. [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (2019). ACS Omega. [Link]
-
What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug? (2023). ResearchGate. [Link]
-
Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. (2021). MDPI. [Link]
-
Cytotoxicity of compounds on different cell lines. ResearchGate. [Link]
-
Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines. (2000). PubMed. [Link]
-
Effect of Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones in the Virulence of Resistant Bacteria. (2022). MDPI. [Link]
-
Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2022). National Institutes of Health. [Link]
-
Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. (2004). Sci-Hub. [Link]
-
Synthesis of 5H‐Pyridazino[4,5‐b]indoles and Their Benzofurane Analogues Utilizing an Intramolecular Heck‐Type Reaction. (2005). Sci-Hub. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of pyridazino[4,3-b]indoles and indeno[1,2-c]pyridazines as new ligands of central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Study on Nanotoxicity in Human Primary and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V-FITC Kit Protocol [hellobio.com]
- 15. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the primary focus is often on the therapeutic potential of these molecules, a robust understanding of their safe handling and disposal is paramount to ensuring a secure laboratory environment and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one, a compound belonging to the pyridazino[4,5-b]indole class of molecules. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, we will proceed with the caution appropriate for an uncharacterized substance, leveraging established principles of chemical safety and waste management.
The core structure, pyridazino[4,5-b]indole, is found in compounds investigated for significant biological activity, including potent cytotoxicity against cancer cell lines and inhibition of protein kinases.[1][2] This biological activity underscores the necessity of treating this compound as a potentially hazardous substance. Therefore, all disposal procedures must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP), a document mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5]
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough risk assessment is critical. Based on analogs, we must assume this compound may be cytotoxic.
1.1. Engineering Controls: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
1.2. Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its waste:
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of contaminated solvents. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against dermal absorption. Check for tears before and during use. |
| Body Protection | A buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a fume hood. | If there's a risk of aerosolization outside of a fume hood, consult your institution's EHS for respirator requirements. |
Part 2: Spill Management
Accidents can happen, and a prepared response is the best defense. For a solid compound like this compound, spill management is straightforward but must be executed with care to prevent aerosolization.
2.1. Minor Spill (less than 500 grams and contained):
-
Alert colleagues in the immediate area.
-
Don appropriate PPE as listed above.
-
Gently cover the spill with absorbent pads or vermiculite to prevent the powder from becoming airborne.[6][7]
-
Carefully scoop the material into a designated hazardous waste container.[6] Use non-sparking tools if a flammable solvent was also involved.[8]
-
Decontaminate the area by wiping with a cloth dampened with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Collect all cleanup materials (gloves, pads, wipes) in a sealed bag and place it in the solid hazardous waste container.[6]
2.2. Major Spill: In the event of a large spill, or if you feel the situation is beyond your control, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office for emergency response.[8]
Part 3: Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a cornerstone of laboratory safety and regulatory compliance.[9][10] Never dispose of this compound down the drain or in the regular trash.[10][11]
3.1. Waste Streams: You will likely generate two primary waste streams containing this compound:
-
Solid Waste: This includes unused or expired pure compounds, contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads from spills).
-
Liquid Waste: This includes solutions containing the compound, as well as the first rinse of any contaminated glassware.[11]
3.2. Container and Labeling Requirements:
-
Select Compatible Containers: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[9][10] For solid waste, a sealable plastic pail or a wide-mouth glass jar with a screw-top lid is suitable. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure screw cap.[12]
-
Labeling is Mandatory: As soon as you begin collecting waste, affix a "Hazardous Waste" label provided by your EHS office.[9][10] The label must include:
3.3. Storage in a Satellite Accumulation Area (SAA): Waste containers must be stored in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[10][13]
-
Store incompatible waste streams separately.[10]
-
Ensure secondary containment is used for liquid waste containers.[11]
Part 4: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
4.1. Step-by-Step Disposal Protocol:
-
Waste Characterization: Identify all waste streams containing this compound.
-
Segregation:
-
Place pure solid compound and contaminated disposables (gloves, weigh paper, etc.) into a properly labeled "Solid Hazardous Waste" container.
-
Pour solutions containing the compound and the first solvent rinse of any glassware into a labeled "Liquid Hazardous Waste" container.[11]
-
-
Empty Container Decontamination:
-
For the original stock bottle, once empty, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[14]
-
The first rinseate must be collected and disposed of as hazardous liquid waste.[11] Given the potential for high toxicity, it is best practice to collect all three rinses.[11]
-
After rinsing and air-drying, obliterate or remove the original label.[11] The clean, defaced container can then be disposed of in a designated glass disposal box.
-
-
Final Disposal: Once a waste container is full, seal it securely and submit a request for pickup to your institution's EHS department.[9][11]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. U.S. Department of Labor. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. CUNY. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). U.S. Department of Labor. Retrieved from [Link]
-
The University of Texas at Austin. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
American Laboratory. (2020, December 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
University of Delaware. (n.d.). Chemical Spill Clean-Up. Environmental Health & Safety. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Lee, H. J., et al. (2007). Synthesis and Cytotoxicity Evaluation of Substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones. PubMed. Retrieved from [Link]
-
Logé, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. Retrieved from [Link]
Sources
- 1. Synthesis and cytotoxicity evaluation of substituted pyridazino[4,5-b]phenazine-5,12-diones and tri/tetra-azabenzofluorene-5,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. osha.gov [osha.gov]
- 4. mastercontrol.com [mastercontrol.com]
- 5. osha.gov [osha.gov]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 8. ccny.cuny.edu [ccny.cuny.edu]
- 9. research.columbia.edu [research.columbia.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Comprehensive Safety and Handling Guide for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
This guide provides essential safety protocols and logistical procedures for the handling and disposal of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one. As a novel pyridazino[4,5-b]indole derivative, this compound's specific toxicological properties are not yet fully characterized. Therefore, it must be handled with the utmost caution, assuming it to be a potent and hazardous substance. The following procedures are designed to minimize exposure risk for all laboratory personnel and ensure environmental safety.
Hazard Assessment and Risk Mitigation
The core principle of safe handling is a thorough understanding of potential risks. While specific data for this compound is limited, the pyridazino[4,5-b]indole scaffold is a common feature in pharmacologically active compounds, which may exhibit cytotoxic or other potent biological effects.[1][2][3] Consequently, a conservative approach is mandatory.
Assumed Hazards:
-
Toxicity: Potentially harmful if inhaled, ingested, or absorbed through the skin.
-
Irritation: May cause skin and eye irritation upon contact.
-
Environmental Hazard: Potential for harm to aquatic life.
Due to these assumed risks, all handling of this compound, particularly in its powdered form, should be conducted within a designated area and with appropriate engineering controls and personal protective equipment (PPE).[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against chemical exposure.[5][6][7] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[6][8] | Protects against splashes of solutions and airborne powder, preventing eye irritation or absorption. |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Provides a robust barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | A dedicated lab coat with long sleeves and elastic cuffs, worn over personal clothing. A disposable, chemical-resistant apron or coverall should be worn when handling larger quantities or during procedures with a high splash potential.[8] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement when handling the powdered form. For procedures that may generate significant dust or aerosols, a powered air-purifying respirator (PAPR) is recommended.[6][8][9] | Protects against the inhalation of fine particles, a primary route of exposure for potent compounds.[4][10] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
Engineering Controls: Containing the Hazard
Engineering controls are designed to isolate the chemical hazard from the laboratory environment.
-
Chemical Fume Hood: All weighing, transferring, and solubilizing of powdered this compound must be performed inside a certified chemical fume hood.[10]
-
Ventilated Balance Enclosure: For weighing small quantities of the powder, a ventilated balance enclosure (VBE) or powder containment hood provides superior protection by minimizing air turbulence and capturing airborne particles at the source.
-
Designated Work Area: Establish a clearly marked "Potent Compound Handling Area" within the laboratory to restrict access and prevent cross-contamination.
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the integrity of the experiment.
This protocol outlines the safe procedure for preparing a stock solution from the solid compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within the chemical fume hood by lining it with a disposable absorbent bench liner.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, appropriate solvent, and a labeled waste container.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound onto weigh paper.
-
Perform this action gently to minimize the generation of airborne dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Using a small amount of the solvent, rinse the weigh paper into the flask to ensure a complete transfer.
-
Cap the flask and gently swirl or sonicate until the compound is fully dissolved.
-
Add the remaining solvent to reach the final volume.
-
Caption: Workflow for Preparing a Potent Compound Stock Solution.
Decontamination and Disposal Plan
Proper disposal of waste is a critical final step to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, bench liners) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix different waste streams.[11]
-
Sharps Waste: Needles and other contaminated sharps must be disposed of in a designated sharps container.
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of waste generation
-
The name of the principal investigator or laboratory supervisor
Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not attempt to neutralize or treat the chemical waste unless you are following a validated and approved institutional protocol.[12]
Caption: Logical Flow for Hazardous Waste Disposal.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air immediately. Seek medical attention.
-
Spill:
-
Alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don the appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, chemical spill pads).
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with handling potent compounds like this compound, ensuring a safe and productive laboratory environment.
References
-
5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]
-
Personal Protective Equipment for Chemical Handling. (2016, October 10). Real Safety. Retrieved from [Link]
-
Essential Chemical PPE. (2023, September 8). Trimaco. Retrieved from [Link]
-
PPE for Hazardous Chemicals. Canada Safety Training. Retrieved from [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 6). YouTube. Retrieved from [Link]
-
Bulk Powder Containment: Key Factors for High Potency Handling and Processing. (2020, March 13). Retrieved from [Link]
-
Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. Retrieved from [Link]
-
The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. Retrieved from [Link]
-
It's more than just being Fragile : How to Handle Potent Formulation? (2017, September 25). Esco Pharma. Retrieved from [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. Retrieved from [Link]
-
Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering - University of Wisconsin–Madison. Retrieved from [Link]
-
Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (2013, January). Turkish Journal of Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Studies of Unprecedented Fused Pyridazino[3′,4′:5,6][5]triazino[3,4-b][5][9]thiadiazine Derivatives. (2018, February 21). PMC - PubMed Central. Retrieved from [Link]
-
(PDF) Synthetic strategies of pyridazino[4,5-b]indoles. (2023, August 9). ResearchGate. Retrieved from [Link]
-
Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. Retrieved from [Link]
-
Synthesis of 5 H-pyridazino[4,5- b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction. (2004, March). ResearchGate. Retrieved from [Link]
-
5h-pyridazino[3,4-b][5]benzodiazepin-5-one, 3-chloro-6,11-dihydro-6,8-dimethyl-11-propyl. PubChemLite. Retrieved from [Link]
-
5h-pyridazino[3,4-b][5]benzodiazepin-5-one, 3-chloro-11-ethyl-6,11-dihydro-8-methyl-6-propyl. PubChemLite. Retrieved from [Link]
-
5h-pyridazino[3,4-b][5]benzodiazepin-5-one, 3-chloro-6-ethyl-6,11-dihydro-8-methyl-11-propyl. PubChemLite. Retrieved from [Link]
-
5-methyl-4-phenyl-2h-pyridazino[4,3-b]indol-3-one. PubChemLite. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. agnopharma.com [agnopharma.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. youtube.com [youtube.com]
- 8. trimaco.com [trimaco.com]
- 9. realsafety.org [realsafety.org]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. epfl.ch [epfl.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
